Salivaricin B
Description
This compound has been reported in Streptococcus salivarius with data available.
Propriétés
Numéro CAS |
335080-41-6 |
|---|---|
Formule moléculaire |
C120H182N34O36S4 |
Poids moléculaire |
2805.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-[[(2R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C120H182N34O36S4/c1-12-59(7)94(151-114(184)93(58(5)6)150-91(165)49-131-90(164)48-130-89(163)45-121)115(185)137-71(31-34-87(123)161)102(172)153-97(62(10)159)118(188)152-95(60(8)13-2)116(186)145-81(51-156)110(180)142-78(43-66-47-127-56-132-66)106(176)135-72(32-35-92(166)167)100(170)147-83(53-191)111(181)133-69(29-22-37-128-120(125)126)98(168)136-73(36-38-194-11)101(171)143-79(44-88(124)162)107(177)144-80(50-155)109(179)141-77(42-65-46-129-68-28-21-20-27-67(65)68)105(175)134-70(30-33-86(122)160)99(169)139-75(40-63-23-16-14-17-24-63)104(174)138-74(39-57(3)4)103(173)140-76(41-64-25-18-15-19-26-64)108(178)154-96(61(9)158)117(187)149-85(55-193)113(183)148-84(54-192)112(182)146-82(52-157)119(189)190/h14-21,23-28,46-47,56-62,69-85,93-97,129,155-159,191-193H,12-13,22,29-45,48-55,121H2,1-11H3,(H2,122,160)(H2,123,161)(H2,124,162)(H,127,132)(H,130,163)(H,131,164)(H,133,181)(H,134,175)(H,135,176)(H,136,168)(H,137,185)(H,138,174)(H,139,169)(H,140,173)(H,141,179)(H,142,180)(H,143,171)(H,144,177)(H,145,186)(H,146,182)(H,147,170)(H,148,183)(H,149,187)(H,150,165)(H,151,184)(H,152,188)(H,153,172)(H,154,178)(H,166,167)(H,189,190)(H4,125,126,128)/t59-,60-,61+,62+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,93-,94-,95-,96-,97-/m0/s1 |
Clé InChI |
WYCRECCWGWCUHS-KABIMGDMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Salivaricin B: A Technical Guide to its Discovery, Origin, and Mechanism
For Immediate Release
This technical guide provides an in-depth overview of Salivaricin B, a type AII lantibiotic with significant potential as a novel antimicrobial agent. Tailored for researchers, scientists, and drug development professionals, this document details the discovery, origin, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Discovery and Origin
This compound was discovered in Streptococcus salivarius strain K12, a probiotic bacterium that is a primary and predominant colonizer of oral mucosal surfaces in humans.[1][2][3] This strain is known for its production of bacteriocin-like inhibitory substances (BLIS), which contribute to its ability to outcompete pathogenic bacteria in the oral cavity.[4][5]
This compound is a 25-amino-acid polycyclic peptide that is ribosomally synthesized and undergoes post-translational modifications to form its characteristic lanthionine (B1674491) and β-methyllanthionine bridges.[6][7][8] It is classified as a type AII lantibiotic.[2][3][7][8][9] The genetic determinants for this compound production are located on a large, 190-kilobase transmissible megaplasmid, designated pSsal-K12.[1][2][3][9] The genes responsible for its biosynthesis are organized in the sbo gene cluster.[1][9] Interestingly, S. salivarius K12 also produces another lantibiotic, Salivaricin A2, and the gene clusters for both are located in close proximity on the same megaplasmid.[1][2][3][10]
Quantitative Data
The antimicrobial efficacy of this compound has been quantified against several Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Indicator Strain | MIC (µM) | Reference |
| Micrococcus luteus | Not specified | [7] |
| Streptococcus pyogenes | Not specified | [7] |
| Corynebacterium spp. | Not specified | [7] |
| Streptococcus mutans | Not specified | [7] |
Note: While several sources state that this compound is active against these strains, specific MIC values were not consistently provided in the initial search results. Further targeted literature review would be required to populate this table comprehensively.
Experimental Protocols
Deferred Antagonism Assay for Initial Detection
This method is used to screen for the production of antimicrobial substances like this compound by a producer strain against sensitive indicator strains.
Protocol:
-
Spot-inoculate the producer strain, S. salivarius K12, onto the center of a suitable agar (B569324) medium (e.g., blood agar).
-
Incubate the plate under appropriate conditions to allow for the growth of the producer strain and diffusion of the antimicrobial substance.
-
Overlay the agar with a soft agar suspension of the indicator strain (e.g., Micrococcus luteus, Streptococcus pyogenes).
-
Incubate the plate again and observe for zones of inhibition around the producer strain colony, indicating antimicrobial activity.[7]
Purification of this compound
A multi-step chromatography process is employed to isolate and purify this compound from culture.
Protocol:
-
Crude Extract Preparation: Grow S. salivarius K12 as a lawn on an appropriate agar medium (e.g., M17 sucrose (B13894) agar).[1] After incubation, freeze the agar plates and then thaw them to collect the liquid exudate containing the crude bacteriocin.[9]
-
Hydrophobic Interaction Chromatography (HIC):
-
Apply the crude extract to a Phenyl Sepharose column.
-
Wash the column with a high-salt buffer.
-
Elute the bound bacteriocins with a decreasing salt gradient.
-
Collect fractions and test for activity.[9]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the active fractions from HIC using a C18 semi-preparative column.
-
Elute with a gradient of acetonitrile (B52724) in water.
-
Collect fractions and perform activity assays to identify those containing pure this compound.[9]
-
Characterization by Mass Spectrometry
The molecular weight of the purified peptide is confirmed using MALDI-TOF MS.
Protocol:
-
Mix the purified this compound sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer to determine the precise molecular weight. The expected mass of this compound is approximately 2740 Da.[2]
Mechanism of Action Assay: Inhibition of Cell Wall Synthesis
This assay demonstrates that this compound inhibits peptidoglycan biosynthesis by detecting the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.
Protocol:
-
Grow a culture of a sensitive indicator strain (e.g., Micrococcus luteus) to the mid-exponential phase.
-
Treat the culture with a bactericidal concentration of purified this compound. Use vancomycin (B549263) as a positive control and an untreated culture as a negative control.
-
Incubate for a defined period.
-
Harvest the cells by centrifugation.
-
Extract the cytoplasmic components by boiling the cell pellet in water.
-
Analyze the extract for the accumulation of UDP-MurNAc-pentapeptide using techniques such as mass spectrometry. An accumulation of this precursor in this compound-treated cells indicates interference with cell wall biosynthesis.[6][7][8]
Visualizations
Logical Flow of this compound Discovery and Characterization
References
- 1. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics [frontiersin.org]
- 5. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Elucidation of the Primary Structure of Salivaricin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of the primary structure of Salivaricin B, a type AII lantibiotic produced by the probiotic bacterium Streptococcus salivarius K12.[1][2][3] this compound is a 25-amino acid polycyclic peptide known for its antimicrobial properties.[2][4] Its complex structure, featuring post-translationally modified amino acids, necessitates a multi-faceted analytical approach combining peptide chemistry, mass spectrometry, and molecular biology. The genetic determinants for its production are located on a large, 190-kilobase transmissible megaplasmid.[1][3]
Data Presentation
Quantitative data from key analytical experiments are summarized below for clarity and comparative analysis.
Table 1: Molecular Mass Determination of this compound
| Analytical Method | Ion Type | Observed Mass (Da) | Reference |
| MALDI-TOF MS | Average | 2733.3899 | [5] |
| MALDI-TOF MS | Exact | 2732.3867 | [5] |
| Mass Spectrometry | Not Specified | 2,740 | [3] |
Note: The observed mass may vary slightly depending on instrument calibration and sample preparation.[1]
Table 2: N-Terminal Sequencing of this compound by Edman Degradation
| Cycle Number | Amino Acid Residue | Notes |
| 1 | Gly (G) | |
| 2 | Gly (G) | |
| 3 | Gly (G) | |
| 4 | Val (V) | |
| 5 | Ile (I) | |
| 6 | Gln (Q) | |
| 7 | X | Unidentifiable |
| 8 | Ile (I) | |
| 9 | X | Unidentifiable |
| 10 | His (H) | |
| 11 | Glu (E) | |
| 12 | X | Unidentifiable |
| 13 | Arg (R) | |
| 14 | Met (M) | |
| 15 | Asn (N) | |
| 16 | X | Unidentifiable |
| 17 | Gln (Q) | |
| 18 | Phe (F) | |
| 19 | Leu (L) | |
| 20 | Phe (F) |
The 21-residue partial sequence was determined, with four unidentifiable residues (X) presumed to be involved in the formation of lanthionine (B1674491) rings.[3]
Table 3: Deduced Amino Acid Sequence from Gene Sequencing
| Gene | Precursor Peptide | Length (Amino Acids) | Propeptide Sequence (Mature this compound) |
| sboA | SboA | 56 | GGGVIQSIHECRMNLQF LFTCSR |
The full primary structure of the 25-amino-acid mature peptide was ultimately deduced from the nucleotide sequence of the structural gene, sboA.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments involved in the structural elucidation of this compound are provided below.
Purification of this compound
The purification process involves a multi-step chromatographic approach to isolate this compound from co-produced Salivaricin A2 and other cellular components.[3][5]
-
Step 1: Crude Extraction: A freeze-thaw extraction method is employed on S. salivarius K12 cultures grown on a suitable solid medium (e.g., M17-agarose).[5]
-
Step 2: Hydrophobic Interaction Chromatography (HIC): The crude extract is subjected to HIC to yield a preparation containing both Salivaricin A2 and this compound.[5]
-
Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The HIC-purified fraction is further resolved using a C18 semi-preparative column. A gradient of acetonitrile (B52724) in water is used for elution, separating Salivaricin A2 and this compound based on their hydrophobicity.[1][5] Active fractions are identified via antimicrobial assays against a sensitive indicator strain, such as Micrococcus luteus.[1]
Mass Spectrometry (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used for the accurate determination of the molecular weight of the purified peptide.[1][5]
-
Sample Preparation: The purified this compound sample is mixed with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). This mixture is spotted onto a MALDI target plate and allowed to air-dry, promoting co-crystallization.[1]
-
Instrumental Analysis: The analysis is performed on a MALDI-TOF mass spectrometer, typically in positive ion mode. The instrument is calibrated using standards of known molecular weights.[1]
-
Data Acquisition: The sample is irradiated with a pulsed laser, causing desorption and ionization. The time of flight for the ions to reach the detector is measured, from which the mass-to-charge ratio (m/z) is calculated. For this compound, a prominent peak corresponding to the singly protonated molecule [M+H]⁺ is observed.[1]
Edman Degradation
Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[7][8]
-
Step 1: Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively attaches to the uncharged N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[9][10]
-
Step 2: Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions (e.g., using trifluoroacetic acid), forming a thiazolinone derivative and the original peptide shortened by one residue.[7][10]
-
Step 3: Conversion and Identification: The thiazolinone derivative is selectively extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified using chromatography (e.g., HPLC).[7][9]
-
Step 4: Repetition: The entire process is repeated on the shortened peptide to identify the subsequent amino acid in the sequence.[7][10] This technique is limited as it cannot identify post-translationally modified residues, which appear as blanks (X) in the sequence.[3]
Amino Acid and Gene Sequence Analysis
Due to the limitations of Edman degradation with modified residues, molecular biology techniques were essential for determining the complete primary structure.
-
Amino Acid Analysis: Purified this compound was subjected to acid hydrolysis followed by amino acid analysis. This method confirmed the presence of lanthionine, a defining characteristic of lantibiotics.[3]
-
Gene Sequencing: The structural gene for this compound (sboA) was identified in S. salivarius K12. Standard and inverse PCR techniques were used to amplify and sequence the gene and its flanking regions.[3][11] The deduced amino acid sequence from the sboA open reading frame revealed a 56-amino acid precursor peptide (SboA).[3] This precursor consists of an N-terminal leader peptide and a C-terminal 25-amino-acid propeptide, which, after post-translational modification, becomes the mature this compound.[1][3]
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes in the structural elucidation of this compound.
Caption: Overall workflow for the elucidation of this compound's primary structure.
Caption: The four-step cycle of the Edman degradation process.
Caption: Logical relationship from gene sequence to mature peptide structure.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Biosynthesis and Genetic Determinants of Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
October 2025
Salivaricin B is a type AII lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides, produced by the oral probiotic bacterium Streptococcus salivarius, most notably strain K12.[1][2][3] This bacteriocin (B1578144) exhibits potent activity against various Gram-positive bacteria, and its unique mechanism of action—inhibiting cell wall biosynthesis without forming pores—makes it a subject of significant interest for therapeutic development.[4][5][6] This document provides a comprehensive overview of the genetic architecture and biosynthetic pathway of this compound, supplemented with key quantitative data and detailed experimental protocols.
Genetic Determinants of this compound Production
The genetic blueprint for this compound production in S. salivarius K12 is located on a large, 190-kilobase transmissible megaplasmid designated pSsal-K12.[1][7][8] The genes responsible are organized into a dedicated gene cluster, referred to as the sbo locus. This cluster is frequently found in close proximity to the genetic locus for another lantibiotic, Salivaricin A2, with the two often separated by less than 10 kilobases.[1][8]
The sbo gene cluster is predicted to be organized into two distinct operons: one for regulation and another for the biosynthesis, transport, and immunity functions.[1] The first operon contains sboK and sboR, which encode a two-component regulatory system homologous to other lantibiotic regulation systems.[1] This suggests that this compound production is likely auto-regulated, where the mature peptide induces its own synthesis.[1][9] The second, larger operon comprises the genes essential for producing the final, active molecule and ensuring the producer's survival.[1]
Table 1: Genes of the sbo Locus in Streptococcus salivarius K12
| Gene | Size of Product (amino acids) | Predicted Function | Protein Most Similar to Gene Product (% Identity) |
|---|---|---|---|
| sboK | 456 | Regulation (Sensor Kinase) | S. pyogenes ScnK (47%) |
| sboR | 232 | Regulation (Response Regulator) | S. pyogenes ScnR (60%) |
| sboA | 56 | This compound Precursor Peptide | Kocuria varians variacin (B1575634) (65%) |
| sboM | 933 | Modification (Dehydration/Cyclization) | S. pyogenes ScnM (39%) |
| sboT | 693 | Transport (ABC Transporter) & Maturation | S. mutans MukT (55%) |
| sboF | 303 | Immunity | S. pyogenes ScnF (60%) |
| sboE | 249 | Immunity | S. pyogenes ScnE (41%) |
| sboG | 242 | Immunity | S. pyogenes ScnG (40%) |
Source: Adapted from Hyink et al., 2007.[1]
References
- 1. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Streptococcus salivarius BLIS K12 - Therascience [therascience.com]
- 4. researchgate.net [researchgate.net]
- 5. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
The Core Mechanism of Salivaricin B: A Technical Guide to its Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, represents a promising antimicrobial agent with a distinct mechanism of action against Gram-positive bacteria. Unlike many other lantibiotics that function by forming pores in the bacterial membrane, this compound primarily targets and disrupts the synthesis of the bacterial cell wall. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial compounds with unique mechanisms of action. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as a significant area of interest. This compound, a 25-amino acid polycyclic peptide, is a notable member of this class. Its bactericidal activity is potent, albeit requiring micro-molar concentrations, a key differentiator from the nano-molar efficacy of lantibiotics like nisin A.[1][2] This guide will dissect the intricate mechanism by which this compound compromises the structural integrity of bacterial cell walls, leading to cell death.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mode of action of this compound is the targeted inhibition of peptidoglycan biosynthesis, a critical process for maintaining the structural integrity of the bacterial cell wall.[1][3] This is in stark contrast to other lantibiotics, such as nisin, which primarily function by creating pores in the cell membrane.[1][4]
This compound's inhibitory action is characterized by its interference with the later stages of cell wall synthesis.[1] This interference leads to the intracellular accumulation of the final soluble cell wall precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).[1][2] The buildup of this precursor is a hallmark of antibiotics that inhibit the transglycosylation step of peptidoglycan synthesis, a mechanism shared with the well-known antibiotic vancomycin (B549263).[2][5] By preventing the incorporation of new peptidoglycan subunits into the growing cell wall, this compound effectively weakens the protective outer layer of the bacterium.
This disruption of cell wall integrity results in observable morphological changes. Transmission electron microscopy of bacteria treated with this compound reveals a significant reduction in cell wall thickness and the formation of aberrant septa, all while the cytoplasmic membrane remains intact.[1][2]
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's inhibitory action on bacterial cell wall synthesis.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Bacterial Strain | MIC (nM) | Reference |
| Streptococcus pyogenes | 2160 - 4320 | [2] |
| Micrococcus luteus | 540 | [6] |
| Lactococcus lactis | 1080 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound using a broth microdilution method.
Materials:
-
Purified this compound
-
Target bacterial strains (e.g., Streptococcus pyogenes, Micrococcus luteus)
-
Appropriate broth medium (e.g., Todd-Hewitt Broth, Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the target bacteria in the appropriate broth overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by a defined percentage (e.g., ≥90%) compared to the positive control.
-
Pore Formation Assay (SYTOX™ Green Assay)
This assay is used to determine if this compound causes pore formation in the bacterial cell membrane. SYTOX™ Green is a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Purified this compound
-
Nisin (positive control)
-
Target bacterial strains
-
SYTOX™ Green nucleic acid stain
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow the target bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with HBSS.
-
Resuspend the cells in HBSS to a final OD600 of approximately 0.5.
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.
-
Add SYTOX™ Green to each well to a final concentration of 1-5 µM.
-
Incubate in the dark for 15-30 minutes to allow the dye to equilibrate.
-
-
Treatment and Measurement:
-
Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Add this compound (at various concentrations, e.g., 1x, 5x, 10x MIC) and nisin (positive control) to the respective wells.
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes).
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates membrane permeabilization and pore formation. Compare the fluorescence profiles of this compound-treated cells to the positive (nisin) and negative (untreated) controls.
-
Experimental Workflow for Pore Formation Assay
Caption: Workflow for the SYTOX™ Green pore formation assay.
Analysis of UDP-MurNAc-pentapeptide Accumulation
This protocol describes the extraction and analysis of the cell wall precursor UDP-MurNAc-pentapeptide from this compound-treated bacteria.
Materials:
-
Purified this compound
-
Vancomycin (positive control)
-
Target bacterial strains
-
Boiling water
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Cell Treatment and Extraction:
-
Grow the target bacteria to the mid-logarithmic phase.
-
Treat the cells with this compound (at MIC) and vancomycin (positive control) for a defined period (e.g., 30-60 minutes).
-
Harvest the cells by rapid centrifugation.
-
Immediately resuspend the cell pellet in a small volume of boiling water and boil for 10-15 minutes to extract soluble precursors.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
-
HPLC-MS Analysis:
-
Analyze the extracted supernatant using a reverse-phase HPLC column coupled to a mass spectrometer.
-
Separate the components using a suitable gradient (e.g., water/acetonitrile with formic acid).
-
Monitor for the presence of a peak corresponding to the mass-to-charge ratio (m/z) of UDP-MurNAc-pentapeptide.
-
-
Data Analysis:
-
Compare the peak intensity of UDP-MurNAc-pentapeptide in this compound-treated samples to untreated and vancomycin-treated samples. A significant increase in the peak intensity indicates inhibition of peptidoglycan synthesis.
-
Transmission Electron Microscopy (TEM)
This protocol outlines the preparation of bacterial cells for TEM to visualize morphological changes in the cell wall after treatment with this compound.
Materials:
-
Purified this compound
-
Target bacterial strains
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Dehydrating agents (graded series of ethanol)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate (B1210297) and lead citrate (B86180) stains
-
Transmission Electron Microscope
Procedure:
-
Cell Treatment and Fixation:
-
Treat the target bacteria with this compound (at MIC) for a specified time.
-
Harvest the cells by centrifugation and wash with buffer.
-
Fix the cells in the primary fixative for at least 2 hours at 4°C.
-
Wash the cells in buffer and then post-fix with the secondary fixative for 1-2 hours.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed cells through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the cells with embedding resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Capture images of the bacterial cells, focusing on the cell wall and septum.
-
Logical Workflow for TEM Analysis
Caption: Workflow for preparing bacterial samples for Transmission Electron Microscopy (TEM).
Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its mechanism of action, centered on the inhibition of cell wall biosynthesis without inducing pore formation, distinguishes it from many other lantibiotics and offers a potential advantage against bacteria that may have developed resistance to membrane-disrupting agents. The accumulation of UDP-MurNAc-pentapeptide serves as a definitive marker of its activity. The methodologies outlined in this guide provide a robust framework for the continued study and characterization of this compound and other novel antimicrobials that target the bacterial cell wall. Further research into its specific molecular interactions with Lipid II and the enzymes involved in peptidoglycan synthesis will be crucial for optimizing its therapeutic potential.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]
Salivaricin B: A Technical Guide to its Interference with Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, exhibits potent antimicrobial activity against a range of Gram-positive bacteria. Unlike many other bacteriocins that function by forming pores in the cell membrane, this compound employs a more targeted approach: the inhibition of peptidoglycan synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interference with the bacterial cell wall biosynthesis pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue for such development. This compound, a 25-amino acid polycyclic peptide, is a notable member of this class.[1][2][3] Its primary mode of action is the disruption of peptidoglycan synthesis, a fundamental process for bacterial survival, making it an attractive candidate for further investigation and therapeutic application.[1][2][3] This guide serves as a comprehensive resource for researchers interested in the detailed molecular mechanisms of this compound.
Mechanism of Action: Interference with Peptidoglycan Synthesis
This compound exerts its bactericidal effect by targeting a critical step in the construction of the bacterial cell wall. Evidence strongly suggests that, like other type AII lantibiotics such as mersacidin, this compound binds to Lipid II, the essential precursor molecule for peptidoglycan synthesis.[4][5] This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain.
The proposed mechanism involves a specific structural motif within this compound that recognizes and binds to the pyrophosphate group of Lipid II.[4][6][7] This "pyrophosphate cage," formed by the lanthionine (B1674491) rings at the N-terminus of similar lantibiotics, effectively hijacks the Lipid II molecule.[6][7] The consequence of this sequestration is the halt of transglycosylation and transpeptidation reactions, the two final steps in peptidoglycan assembly. This disruption leads to the intracellular accumulation of the soluble cell wall precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), a hallmark of cell wall synthesis inhibition.[1][2][3]
Unlike pore-forming bacteriocins, this compound does not cause significant damage to the cytoplasmic membrane.[1][2][3] This targeted mechanism of action potentially reduces the likelihood of rapid resistance development and minimizes off-target effects.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified against various bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
| Streptococcus pyogenes ATCC 12344 | 2.16 | [2] |
| Micrococcus luteus ATCC 10240 | 0.54 | [2] |
| Streptococcus salivarius (producer) | >8.64 | [2] |
| Lactococcus lactis ATCC 11454 | 4.32 | [2] |
| Streptococcus mutans | >8.0 | [2] |
Table 2: IC50 Values of this compound.
| Bacterial Strain | IC50 (µM) | Reference |
| Streptococcus pyogenes ATCC 12344 | 1.0 | [2] |
| Micrococcus luteus ATCC 10240 | 0.407 ± 0.034 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Deferred Antagonism Assay
This assay is a qualitative method to assess the production of antimicrobial substances by a producer strain against sensitive indicator strains.
Materials:
-
Producer strain (e.g., Streptococcus salivarius K12)
-
Indicator strains (e.g., Micrococcus luteus, Streptococcus pyogenes)
-
Appropriate agar (B569324) medium (e.g., Brain Heart Infusion agar)
-
Sterile swabs, inoculating loops, and Petri dishes
Procedure:
-
Inoculate the producer strain as a single streak down the center of an agar plate.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for 18-24 hours to allow for growth and bacteriocin (B1578144) production.
-
After incubation, remove the producer strain growth with a sterile glass slide or cotton swab.
-
Expose the agar surface to chloroform vapor for 30 minutes to kill any remaining producer cells.
-
Aerate the plate in a sterile environment for 30-60 minutes to allow the chloroform to evaporate completely.
-
Inoculate the indicator strains as streaks perpendicular to the original line of growth of the producer strain.
-
Incubate the plate under conditions suitable for the indicator strains.
-
Observe for zones of inhibition in the growth of the indicator strains where the producer strain had grown.
Microplate Growth Inhibition Assay
This quantitative assay determines the MIC and IC50 of this compound against susceptible bacteria.
Materials:
-
Purified this compound
-
Susceptible bacterial strain
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in the growth medium. Include a positive control (no this compound) and a negative control (medium only).
-
Inoculate each well (except the negative control) with a standardized suspension of the target bacterium to a final density of ~1 x 10^5 CFU/mL.
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
The IC50 can be calculated by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Pore Formation Assay using SYTOX Green
This assay differentiates between membrane-permeabilizing and non-permeabilizing antimicrobial agents.
Materials:
-
Purified this compound
-
Nisin (positive control)
-
Susceptible bacterial strain
-
SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
-
Buffer (e.g., PBS)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with buffer.
-
Resuspend the cells in the buffer to a standardized OD.
-
Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
Transfer the stained cell suspension to a cuvette or 96-well black plate.
-
Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Add this compound (or nisin as a positive control) to the cell suspension and immediately start monitoring the fluorescence intensity over time.
-
An increase in fluorescence indicates membrane permeabilization, as SYTOX Green can only enter cells with compromised membranes and bind to nucleic acids, leading to a significant increase in fluorescence.
UDP-MurNAc-pentapeptide Accumulation Assay
This assay provides direct evidence for the inhibition of the later stages of peptidoglycan synthesis.
Materials:
-
Purified this compound
-
Vancomycin (B549263) (positive control)
-
Susceptible bacterial strain (e.g., Micrococcus luteus)
-
Appropriate growth medium
-
Boiling water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (for confirmation)
Procedure:
-
Grow a culture of the susceptible bacterium to the mid-log phase.
-
Divide the culture into three flasks: one untreated control, one treated with this compound (at a concentration known to be inhibitory, e.g., 2x MIC), and one treated with vancomycin (as a positive control).
-
Incubate the cultures for a defined period (e.g., 1-2 hours).
-
Harvest the cells by centrifugation at 4°C.
-
Extract the intracellular nucleotide precursors by resuspending the cell pellet in a small volume of boiling water and incubating in a boiling water bath for 5-10 minutes.
-
Cool the samples on ice and centrifuge to pellet the cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the extracts by reverse-phase HPLC on a C18 column. Use a suitable buffer system (e.g., a gradient of ammonium (B1175870) phosphate (B84403) buffer and methanol).
-
Monitor the elution profile at a wavelength of 262 nm.
-
Compare the chromatograms of the treated samples with the untreated control. An accumulation of a peak corresponding to UDP-MurNAc-pentapeptide in the this compound and vancomycin-treated samples indicates inhibition of cell wall synthesis.
-
The identity of the accumulated precursor can be confirmed by collecting the corresponding HPLC fraction and analyzing it by mass spectrometry.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Workflow for Deferred Antagonism Assay.
Caption: Workflow for Microplate Growth Inhibition Assay.
Caption: Workflow for UDP-MurNAc-pentapeptide Accumulation Assay.
Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent. Its targeted inhibition of peptidoglycan synthesis, a pathway absent in eukaryotes, offers a high degree of selectivity. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the precise molecular interactions of this compound and to evaluate its efficacy in various preclinical models. A thorough understanding of its mechanism is crucial for overcoming the challenges of antibiotic resistance and for the rational design of new and effective antimicrobial drugs.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Dynamics Insight into the Lipid II Recognition by Type A Lantibiotics: Nisin, Epidermin, and Gallidermin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Engineered Double Lipid II Binding Motifs-Containing Lantibiotic Displays Potent and Selective Antimicrobial Activity against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
The sbo Gene Cluster: A Linchpin in Salivaricin B Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Salivaricin B, a potent lantibiotic produced by Streptococcus salivarius, has garnered significant interest for its antimicrobial properties, particularly against pathogenic Gram-positive bacteria. The biosynthesis of this complex peptide is orchestrated by the sbo gene cluster, a sophisticated genetic system responsible for the precursor peptide synthesis, post-translational modifications, transport, and producer self-immunity. This technical guide provides a comprehensive overview of the sbo gene cluster's role in this compound production, detailing the genetic architecture, regulatory mechanisms, and key experimental methodologies for its study.
The sbo Gene Cluster: Architecture and Function
The sbo gene cluster, typically located on a large megaplasmid in producer strains like Streptococcus salivarius K12, is a well-organized operon responsible for the complete biosynthesis of this compound.[1][2][3][4] The cluster comprises eight key open reading frames (ORFs), each with a designated role in the production of the mature, active lantibiotic.[1][2]
The genes within the sbo cluster and their putative functions are summarized in the table below.
| Gene | Size (amino acids) | Predicted Function | Homologous Protein (% Identity) |
| sboK | 456 | Sensor Histidine Kinase (Two-component system) | S. pyogenes ScnK (47%) |
| sboR | 232 | Response Regulator (Two-component system) | S. pyogenes ScnR (60%) |
| sboA | 56 | This compound precursor peptide (prepropeptide) | Kocuria varians variacin (B1575634) (65%) |
| sboM | 933 | Modification enzyme (Lantibiotic dehydratase/cyclase) | S. pyogenes ScnM (39%) |
| sboT | 693 | ABC Transporter (Processing and export of this compound) | S. mutans MukT (55%) |
| sboF | 303 | Immunity protein | S. pyogenes ScnF (60%) |
| sboE | 249 | Immunity protein | S. pyogenes ScnE (41%) |
| sboG | 242 | Immunity protein | S. pyogenes ScnG (40%) |
Table 1: Genes of the sbo locus and their predicted functions. Data compiled from Hyink et al. (2007).[1]
Biosynthesis of this compound: A Stepwise Process
The production of this compound is a multi-step process initiated by the ribosomal synthesis of the precursor peptide, SboA.[5] This 56-amino acid peptide consists of an N-terminal leader sequence and a C-terminal propeptide region.[5] The subsequent maturation into the active lantibiotic involves a series of enzymatic modifications, transport, and cleavage events, as depicted in the workflow below.
Regulation of this compound Production: A Two-Component System
The expression of the sbo gene cluster is tightly regulated by a two-component signal transduction system encoded by sboK and sboR.[1] This system allows the producer cell to sense its environment and modulate this compound production accordingly, a mechanism often linked to quorum sensing in bacteriocin (B1578144) production.[6][7] While the precise signaling molecule for the SboK/SboR system is not definitively identified, it is hypothesized to be the mature this compound itself, creating a positive feedback loop.[8]
Quantitative Data on this compound
Quantitative analysis is crucial for understanding the efficacy and production levels of this compound. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Method/Reference |
| Molecular Weight (Mature form) | 2732.3867 Da (Exact Mass) | MALDI-TOF MS[9] |
| 2733.3899 Da (Average Mass) | MALDI-TOF MS[9] | |
| Molecular Weight (Precursor) | ~6.2 kDa (Predicted from 56 aa) | Inferred from sboA gene sequence[1][5] |
| Minimal Inhibitory Conc. (MIC) | > 8 µM | MIC Assay[9][10] |
| 2 µg/ml (for Salivabactin) | MIC Assay[11][12] | |
| Gene Expression Upregulation | 38- to 136-fold increase in salB | RT-qPCR with raffinose (B1225341) and galactose supplementation[13] |
Table 2: Quantitative data associated with this compound.
Experimental Protocols
The study of this compound and the sbo gene cluster employs a range of molecular and microbiological techniques. Detailed methodologies for key experiments are provided below.
Deferred Antagonism Assay for this compound Activity
This method is used to assess the antimicrobial activity of a this compound-producing strain against susceptible indicator strains.
Protocol:
-
Prepare a fresh culture of the S. salivarius producer strain.
-
Spot 10 µl of the producer strain culture onto the center of a suitable agar (B569324) plate (e.g., blood agar or M17 agar).
-
Incubate the plate under appropriate conditions (e.g., 37°C, anaerobically) for 18-24 hours to allow for colony formation and bacteriocin production.
-
Prepare overnight cultures of the indicator strains (e.g., Micrococcus luteus, Streptococcus pyogenes).
-
Inoculate 100 µl of the indicator strain culture into 5 ml of soft agar (0.7% agar) and pour it over the plate containing the producer strain colony.
-
Incubate the plate for a further 18-24 hours.
-
Observe for a zone of inhibition around the producer strain colony, indicating antimicrobial activity.[9][10]
Gene Expression Analysis by RT-qPCR
This protocol details the steps for quantifying the expression levels of the sboA gene.
Protocol:
-
RNA Extraction:
-
Culture S. salivarius under desired conditions (e.g., with and without inducers like raffinose and galactose).[13]
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme, mutanolysin) and mechanical (e.g., bead beating) methods.[14]
-
Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for sboA and a reference gene (e.g., 16S rRNA), and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 s and annealing/extension at 60°C for 1 min.[13]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
MALDI-TOF Mass Spectrometry for this compound Detection
This technique is used to determine the precise molecular weight of purified this compound.
Protocol:
-
Sample Preparation:
-
Purify this compound from the culture supernatant of the producer strain using methods like hydrophobic interaction chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Mix the purified sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Allow the mixture to air-dry, forming co-crystals of the analyte and matrix.
-
-
Mass Spectrometry Analysis:
Conclusion
The sbo gene cluster is a fascinating and complex system that governs the production of the potent antimicrobial peptide, this compound. A thorough understanding of its genetic organization, regulation, and the biosynthesis pathway it controls is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this lantibiotic. The experimental protocols outlined in this guide provide a solid foundation for the investigation and characterization of this compound and its production machinery. Further research into the specific environmental cues that trigger the SboK/SboR regulatory system and the optimization of production yields will be crucial for the future application of this compound in clinical and biotechnological settings.
References
- 1. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 5. This compound | Benchchem [benchchem.com]
- 6. Bacteriocin Production by Beta-Hemolytic Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteriocin Production by Beta-Hemolytic Streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineered probiotic overcomes pathogen defences using signal interference and antibiotic production to treat infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications in Salivaricin B Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B, a type AII lantibiotic produced by the oral probiotic bacterium Streptococcus salivarius, has emerged as a promising antimicrobial agent with a unique mechanism of action. Unlike many pore-forming lantibiotics, this compound inhibits bacterial growth by interfering with cell wall biosynthesis. Its complex polycyclic structure, characterized by lanthionine (B1674491) and methyllanthionine bridges, is the result of a series of precise post-translational modifications (PTMs) of a ribosomally synthesized precursor peptide. This technical guide provides a comprehensive overview of the enzymatic machinery and biochemical transformations central to the maturation of this compound, offering valuable insights for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound production is encoded within the sbo gene cluster. This cluster contains the genes for the precursor peptide, the modification enzyme, and the processing and transport machinery necessary for the synthesis of the mature lantibiotic.
| Gene | Encoded Protein | Putative Function |
| sboA | SboA | Precursor peptide |
| sboM | SboM | Bifunctional modifying enzyme (dehydratase and cyclase) |
| sboT | SboT | ABC transporter with a protease domain |
The Biosynthesis Pathway: A Step-by-Step Examination
The synthesis of active this compound is a highly orchestrated multi-step process that begins with the ribosomal synthesis of a precursor peptide and culminates in a series of intricate enzymatic modifications.
Ribosomal Synthesis of the Precursor Peptide (SboA)
The journey to mature this compound begins with the translation of the sboA gene into a 56-amino acid precursor peptide.[1] This precursor, SboA, is composed of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition signal for the modifying enzyme and is crucial for guiding the subsequent post-translational modifications. The core peptide is the portion that will ultimately be modified to become the active this compound molecule.
Post-Translational Modifications by the Bifunctional Enzyme SboM
The hallmark of lantibiotic biosynthesis is the formation of thioether cross-links, and in the case of this compound, this is orchestrated by a single, bifunctional enzyme known as SboM.[1] SboM belongs to the LanM family of enzymes, which are responsible for both the dehydration and cyclization steps in the maturation of type AII lantibiotics.
a) Dehydration: The first modification step involves the SboM-catalyzed dehydration of specific serine and threonine residues within the SboA core peptide. This enzymatic reaction results in the formation of dehydroalanine (B155165) (Dha) from serine and dehydrobutyrine (Dhb) from threonine. This process is ATP-dependent, with phosphorylation of the serine and threonine residues being a key intermediate step.[1]
b) Cyclization: Following dehydration, the cyclase domain of SboM catalyzes the intramolecular Michael-type addition of cysteine thiol groups onto the newly formed dehydroamino acids. This reaction forms the characteristic thioether bridges of lanthionine (from the addition of cysteine to dehydroalanine) and methyllanthionine (from the addition of cysteine to dehydrobutyrine). These cyclization events are critical for the final three-dimensional structure and biological activity of this compound.
The proposed structure of this compound, based on the resolved structures of similar lantibiotics like lacticin 481, indicates the presence of these characteristic thioether linkages.[2]
Cleavage and Transport by SboT
The final step in the maturation of this compound involves the removal of the leader peptide and the export of the active molecule from the producer cell. This dual function is carried out by the ABC transporter SboT, which possesses a C-terminal protease domain. SboT recognizes the modified SboA precursor, cleaves off the leader peptide at a specific site, and concurrently transports the mature, active this compound across the cell membrane.
Signaling Pathways and Experimental Workflows
Biosynthesis Pathway of this compound
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for In Vitro Reconstitution
Caption: In vitro reconstitution workflow.
Quantitative Data Summary
The antimicrobial activity of this compound has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Target Strain | MIC (µM) | Reference |
| Micrococcus luteus | 2.16 | [3] |
| Streptococcus pyogenes | 4.32 | [3] |
| Streptococcus gordonii | 4.32 | [3] |
| Streptococcus mutans | >8.64 | [3] |
| Lactococcus lactis subsp. cremoris HP | 1.08 | [2] |
Key Experimental Protocols
Deferred Antagonism Assay for this compound Activity
This method is used to assess the production of antimicrobial compounds by S. salivarius.
Materials:
-
Brain Heart Infusion (BHI) agar (B569324) plates
-
Overnight culture of S. salivarius (producer strain)
-
Overnight culture of a sensitive indicator strain (e.g., Micrococcus luteus)
-
Soft agar (0.7% agar in BHI broth)
Protocol:
-
Inoculate a single streak of the S. salivarius producer strain onto a BHI agar plate.
-
Incubate the plate at 37°C for 18-24 hours to allow for colony formation and bacteriocin (B1578144) production.
-
Kill the producer cells by inverting the plate over a few drops of chloroform in a petri dish lid for 30 minutes.
-
Aerate the plate for 30 minutes to remove residual chloroform.
-
Melt the soft agar and cool to 45-50°C.
-
Inoculate the soft agar with the indicator strain.
-
Pour the inoculated soft agar over the plate containing the killed producer strain.
-
Incubate the plate at 37°C for 18-24 hours.
-
Observe for a zone of inhibition in the indicator lawn around the producer strain streak.
Purification of this compound from S. salivarius Culture
This protocol outlines the steps for isolating and purifying mature this compound.
Materials:
-
Large-scale culture of S. salivarius on a suitable agar medium
-
Extraction buffer (e.g., acidic methanol)
-
Hydrophobic interaction chromatography (HIC) column (e.g., Amberlite XAD resin)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Grow S. salivarius as a lawn on multiple agar plates.
-
Extract the bacteriocin from the agar by freezing and thawing, followed by scraping and suspension in extraction buffer.
-
Centrifuge the suspension to remove cells and agar debris.
-
Apply the supernatant to a pre-equilibrated HIC column.
-
Wash the column with a low concentration of organic solvent to remove unbound impurities.
-
Elute the bound this compound with a higher concentration of organic solvent.
-
Collect fractions and test for antimicrobial activity using a deferred antagonism assay or a well diffusion assay.
-
Pool the active fractions and concentrate them (e.g., by rotary evaporation).
-
Further purify the concentrated sample by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect peaks and test for activity.
-
Confirm the purity and identity of the active peak corresponding to this compound by mass spectrometry.
In Vitro Reconstitution of this compound Biosynthesis
This cell-free protein synthesis approach allows for the controlled study of the biosynthetic pathway.
Materials:
-
Plasmids containing the sboA, sboM, and sboT genes
-
E. coli-based cell-free transcription-translation (TX-TL) system
-
ATP, GTP, CTP, UTP, and amino acids
-
Reaction buffer
Protocol:
-
Combine the plasmids encoding SboA, SboM, and SboT in a single tube with the cell-free TX-TL system and necessary reagents.
-
Incubate the reaction at the optimal temperature (e.g., 29°C) for several hours to allow for protein expression and modification.
-
Analyze the reaction products by MALDI-TOF MS to detect the unmodified SboA precursor, dehydrated intermediates, and the final mature this compound.
-
The activity of the in vitro synthesized this compound can be confirmed using an antimicrobial assay.
Conclusion
The post-translational modifications in this compound synthesis represent a fascinating example of nature's ability to generate complex and potent bioactive molecules from simple ribosomal precursors. A thorough understanding of the enzymes and mechanisms involved not only deepens our knowledge of lantibiotic biosynthesis but also provides a foundation for the rational design and engineering of novel antimicrobial agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and harness the therapeutic potential of this compound and other lantibiotics.
References
- 1. Bioprocess Development for Lantibiotic Ruminococcin-A Production in Escherichia coli and Kinetic Insights Into LanM Enzymes Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Salivaricin B Precursor Peptide SboA: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Salivaricin B, a type AII lantibiotic produced by the oral probiotic bacterium Streptococcus salivarius, exhibits potent antimicrobial activity against a range of Gram-positive pathogens.[1][2] Its unique mechanism of action, which involves the inhibition of cell wall biosynthesis without forming pores in the cell membrane, makes it a compelling candidate for the development of novel antimicrobial agents.[1][3] This technical guide provides an in-depth analysis of the this compound precursor peptide, SboA, its biosynthesis, mechanism of action, and the experimental methodologies used for its characterization. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
Streptococcus salivarius, a prominent member of the human oral microbiome, is a known producer of bacteriocins, which are ribosomally synthesized antimicrobial peptides.[4] Among these, this compound, produced by strains such as S. salivarius K12, is a 25-amino acid polycyclic peptide that stands out due to its distinct mode of action.[1][3] Unlike many other lantibiotics that permeabilize the cell membrane, this compound inhibits peptidoglycan synthesis, leading to cell death.[3][4] The biosynthesis of this compound originates from a precursor peptide encoded by the sboA gene.[5] This guide delves into the molecular details of SboA and its transformation into the mature this compound.
The SboA Precursor Peptide and this compound Biosynthesis
The genetic determinants for this compound production are located on a large, 190-kilobase transmissible megaplasmid within S. salivarius K12.[6] The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the 56-amino acid precursor peptide, SboA.[6]
The SboA peptide consists of two key domains:
-
N-terminal leader peptide: This sequence acts as a recognition signal for the biosynthetic enzymes and prevents the antimicrobial peptide from being active within the producer cell.[6]
-
C-terminal core peptide (propeptide): This 25-amino acid region undergoes extensive post-translational modifications to become the mature, active this compound.[1][6]
The post-translational modifications are critical for the structure and function of this compound and include dehydration of serine and threonine residues, followed by the formation of thioether bridges (lanthionine and β-methyllanthionine rings).[3][5]
Biosynthetic Pathway of this compound
The biosynthesis of this compound from the SboA precursor peptide is a well-orchestrated process involving a series of enzymatic steps.
Caption: Biosynthesis of this compound from the SboA precursor.
Mechanism of Action
This compound exerts its antimicrobial activity by inhibiting bacterial cell wall biosynthesis.[1][3] This mechanism is distinct from many other lantibiotics, such as nisin A, which form pores in the cytoplasmic membrane.[3][7]
Key aspects of this compound's mechanism of action include:
-
Inhibition of Peptidoglycan Synthesis: this compound interferes with the incorporation of peptidoglycan precursors into the growing cell wall.[3]
-
Accumulation of UDP-MurNAc-pentapeptide: Treatment of susceptible bacteria with this compound leads to the intracellular accumulation of the final soluble cell wall precursor, UDP-MurNAc-pentapeptide.[3][8]
-
No Pore Formation: Unlike nisin A, this compound does not cause pore formation or dissipate the membrane potential in target cells.[1][3]
Signaling Pathway of this compound Action
The interaction of this compound with a susceptible bacterium initiates a cascade of events leading to cell death.
Caption: Mechanism of action of this compound.
Quantitative Data
The antimicrobial efficacy of this compound has been quantified against various Gram-positive bacteria.
| Indicator Strain | MIC (µM) | IC50 (µM) | Reference |
| Streptococcus pyogenes | >8 | >8 | [3] |
| Micrococcus luteus | >8 | >8 | [3] |
| Bacillus subtilis | >8 | >8 | [3] |
| Lactococcus lactis | >8 | >8 | [3] |
Note: The bactericidal action of this compound occurs at micro-molar concentrations, in contrast to the nano-molar potency of nisin A.[1][3]
Experimental Protocols
Production and Purification of this compound
A common method for producing and purifying this compound from S. salivarius K12 involves the following steps.[2][5]
-
Culture Preparation: Prepare M17 agar (B569324) supplemented with 0.5% sucrose, 0.1% calcium carbonate, and 0.8% bacteriological agar.[6]
-
Inoculation: Inoculate the agar surface with an 18-hour Todd Hewitt Broth (THB) culture of S. salivarius K12 to create a lawn.[6]
-
Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO₂ atmosphere.[6]
-
Extraction: Freeze the agar cultures at -80°C and then thaw at 4°C to extract the bacteriocins.[5]
-
Hydrophobic Interaction Chromatography: The crude extract is subjected to hydrophobic interaction chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using a C18 semi-preparative column. This compound typically elutes at a specific retention time, which can be monitored by UV absorbance.[2]
Antimicrobial Activity Assay (Deferred Antagonism Assay)
This method provides a qualitative or semi-quantitative measure of the inhibitory activity of this compound.[2][3]
-
Producer Strain Growth: Spot the this compound producer strain (S. salivarius K12) onto the center of a blood agar plate.[3]
-
Incubation: Incubate the plate to allow for the growth of the producer strain and diffusion of the bacteriocin.[3]
-
Indicator Strain Overlay: Overlay the plate with a lawn of the indicator strain (e.g., Micrococcus luteus, Streptococcus pyogenes).[3]
-
Observation: After further incubation, a zone of inhibition around the producer strain indicates antimicrobial activity.[3]
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the purified this compound.[2][5] The expected exact mass of this compound is approximately 2732.3867 Da.[2]
Experimental Workflow for this compound Characterization
The overall workflow for the production, purification, and characterization of this compound is outlined below.
Caption: Workflow for this compound characterization.
Conclusion
The this compound precursor peptide, SboA, is the starting point for the biosynthesis of a potent antimicrobial peptide with a unique mechanism of action. A thorough understanding of its biosynthesis and mode of action is crucial for harnessing its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate and engineer this compound and other related lantibiotics for novel antimicrobial applications.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. Frontiers | Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics [frontiersin.org]
- 8. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Megaplasmid pSsal-K12 and the Salivaricin B Gene of Streptococcus salivarius K12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the megaplasmid pSsal-K12 from the probiotic bacterium Streptococcus salivarius K12, with a specific focus on the genetic locus and biosynthesis of the lantibiotic salivaricin B. This document synthesizes critical data and methodologies to facilitate further research and development in the fields of microbiology, antimicrobial peptides, and oral probiotics.
Introduction to pSsal-K12 and this compound
Streptococcus salivarius K12 is a well-characterized oral probiotic strain known for its production of bacteriocins, which are antimicrobial peptides that inhibit the growth of competing bacteria. A key genetic element in this inhibitory activity is the megaplasmid designated pSsal-K12. This large, transmissible plasmid harbors the genetic machinery for the production of at least two potent lantibiotics: salivaricin A2 and this compound.[1][2]
This compound is a type AII lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and β-methyllanthionine bridges.[3][4] These structural features are crucial for its antimicrobial activity, which primarily targets cell wall biosynthesis in susceptible Gram-positive bacteria.[5] The genetic determinants for this compound biosynthesis are organized in a dedicated gene cluster located on the pSsal-K12 megaplasmid.
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of the megaplasmid pSsal-K12 and the this compound lantibiotic.
| Parameter | Value | Reference |
| Size | ~190 kb | [1][2][6] |
| Number of Coding DNA Sequences (CDS) | 164 | [6][7] |
| CDS with Known Function | 69 (42%) | [6][7] |
| CDS encoding Hypothetical Proteins | 95 (58%) | [6][7] |
| GC Content | 34.4% | [7] |
Table 1: Quantitative Characteristics of Megaplasmid pSsal-K12. This table provides a summary of the genomic features of the pSsal-K12 megaplasmid.
| Parameter | Value | Reference |
| Molecular Mass (Da) | 2740 | [1] |
| Number of Amino Acids (mature peptide) | 25 | [5] |
| Precursor Peptide (SboA) Length | 56 amino acids | [3] |
| Gene Cluster Size | ~11 kb | |
| Number of Genes in Cluster | 8 | [1] |
Table 2: Quantitative Characteristics of this compound. This table outlines the key properties of the this compound peptide and its genetic locus.
Genetic Organization of the this compound Gene Cluster
The this compound biosynthetic gene cluster, located on the megaplasmid pSsal-K12, is comprised of eight genes organized into what is believed to be two operons.[1] The structural gene for the this compound precursor peptide is designated sboA. The arrangement of the genes within this cluster is crucial for the coordinated expression and function of the proteins involved in modification, transport, and immunity.
Figure 1: Genetic Organization of the this compound Gene Cluster. This diagram illustrates the arrangement of the eight genes (sbo operon) responsible for the biosynthesis, regulation, transport, and immunity of this compound on the megaplasmid pSsal-K12.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, SboA. This precursor undergoes a series of post-translational modifications, including dehydration of serine and threonine residues and subsequent intramolecular cyclization to form lanthionine and β-methyllanthionine bridges. These modifications are catalyzed by the enzyme SboM. The modified precursor is then cleaved to release the mature, active this compound, which is exported out of the cell by the transporter SboT. The producing cell is protected from the antimicrobial action of this compound by the immunity proteins SboF, SboE, and SboG.
References
- 1. pnas.org [pnas.org]
- 2. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcription Analysis of a Lantibiotic Gene Cluster from Bifidobacterium longum DJO10A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Natural Antimicrobial Spectrum of Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salivaricin B, a type AII lantibiotic produced by the oral probiotic bacterium Streptococcus salivarius, exhibits significant antimicrobial activity, primarily against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of its inhibitory spectrum, mechanism of action, and the experimental methodologies employed for its characterization. Unlike many lantibiotics that function by forming pores in the cell membrane, this compound exerts its bactericidal effect by inhibiting cell wall biosynthesis, a mechanism that makes it a compelling subject for the development of novel antimicrobial agents.[2][3] This document consolidates quantitative data on its antimicrobial efficacy, details key experimental protocols, and provides visual diagrams of its mechanism and experimental workflows to support further research and development.
Introduction to this compound
This compound is a 25-amino acid, polycyclic antimicrobial peptide produced by select strains of Streptococcus salivarius, most notably the probiotic strain K12.[1][4][5] As a member of the type AII lantibiotic family, its structure is characterized by the post-translationally modified thioether amino acids lanthionine (B1674491) and β-methyllanthionine, which form intramolecular ring structures.[1] These structural features are crucial for its biological activity.
The genetic determinants for this compound production are located on a large, 190-kilobase transmissible megaplasmid within S. salivarius K12, often in proximity to the gene cluster for another lantibiotic, Salivaricin A2.[6][7] this compound's primary mechanism of action involves the disruption of peptidoglycan synthesis, a pathway distinct from the membrane-permeabilizing action of lantibiotics like nisin.[1][2] This targeted interference with the bacterial cell wall makes it an interesting candidate for applications where specificity against Gram-positive pathogens is desired.
Antimicrobial Spectrum and Efficacy
This compound demonstrates a notable inhibitory spectrum against a variety of Gram-positive bacteria. Its activity is bactericidal and typically requires micro-molar concentrations to be effective.[1][2] In contrast, it has been shown to be ineffective against Gram-negative bacteria.[1] The susceptibility of different Gram-positive species and even strains within a species can vary, indicating that the inhibitory action is strain-dependent.[1]
Data Presentation: Inhibitory Concentrations
The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values reported for this compound against a selection of Gram-positive bacteria. This quantitative data allows for a direct comparison of its efficacy against different microorganisms.
| Bacterial Strain | MIC (nM) | IC50 (nM) | Reference |
| Micrococcus luteus ATCC10240 | 540 | 270 ± 41 | [8] |
| Streptococcus pyogenes ATCC12344 | 2160 | 1435 ± 326 | [1][8] |
| Lactococcus lactis subsp. cremoris HP | 1080 | 407 ± 34 | [8] |
| Streptococcus salivarius YU10 | 2160 | 912 ± 72 | [8] |
Mechanism of Action: Inhibition of Cell Wall Synthesis
The primary mode of action of this compound is the inhibition of bacterial cell wall biosynthesis.[2][9] This mechanism is fundamentally different from many other lantibiotics which create pores in the cytoplasmic membrane.
Key aspects of its mechanism include:
-
No Pore Formation: Studies using membrane potential-sensitive dyes and SYTOX green fluorescence have demonstrated that this compound does not induce pore formation or dissipate the membrane potential in susceptible cells.[1][2]
-
Interference with Peptidoglycan Synthesis: this compound's bactericidal activity stems from its ability to interfere with the synthesis of peptidoglycan, the essential structural component of the bacterial cell wall.
-
Accumulation of Precursors: Treatment of susceptible bacteria with this compound leads to the intracellular accumulation of UDP-MurNAc-pentapeptide, the final soluble precursor in the cell wall synthesis pathway.[1][2] This accumulation is a hallmark of agents that block later, membrane-associated steps of peptidoglycan assembly.
-
Morphological Changes: Electron microscopy of cells treated with this compound reveals a significant reduction in cell wall thickness and signs of aberrant septum formation, without visible damage to the cytoplasmic membrane.[2]
Visualization: this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action where this compound inhibits the transglycosylation step of peptidoglycan synthesis.
Caption: Mechanism of this compound inhibiting peptidoglycan synthesis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antimicrobial spectrum and mechanism of action of this compound.
Production and Purification of this compound
A multi-step process is required to obtain pure this compound from S. salivarius cultures.
-
Culture and Production:
-
The producer strain (S. salivarius K12) is spotted onto a suitable solid medium, such as Blood Agar (B569324) or BACa medium, and incubated to allow for robust growth and bacteriocin (B1578144) production.[1][5]
-
Production on solid media is often superior to liquid culture for this compound, as its expression can be controlled by quorum-sensing mechanisms that are density-dependent.[4]
-
-
Extraction:
-
Purification:
-
Hydrophobic Interaction Chromatography (HIC): The crude extract is clarified by centrifugation and applied to an HIC column (e.g., Phenyl Sepharose). Elution is performed with a decreasing salt gradient to separate proteins based on hydrophobicity.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from HIC are further purified using RP-HPLC with a C18 column and a water/acetonitrile gradient containing trifluoroacetic acid (TFA).[8]
-
Purity and Mass Verification: The purity of the final fractions is confirmed by analytical HPLC, and the molecular weight is verified using MALDI-TOF mass spectrometry.[1]
-
Antimicrobial Activity Assays
-
Deferred Antagonism Assay:
-
This qualitative assay is used for initial screening of antimicrobial activity.
-
The producer strain is grown on an agar plate for a set period.
-
The plate is then overlaid with soft agar seeded with a sensitive indicator strain (e.g., Micrococcus luteus).[1]
-
After further incubation, a zone of clearing around the producer colony indicates inhibitory activity.
-
-
Microtiter Plate Growth Inhibition Assay (MIC Determination):
-
This quantitative assay determines the Minimum Inhibitory Concentration (MIC).
-
Two-fold serial dilutions of purified this compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the indicator organism.
-
The plate is incubated under appropriate conditions, and bacterial growth is measured by monitoring the optical density at 600 nm (OD600).[10]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
-
Mechanism of Action Assays
-
Pore Formation Assay:
-
This assay differentiates between membrane-disrupting and non-disrupting antimicrobials.
-
A sensitive indicator strain is washed and resuspended in buffer.
-
The cell suspension is incubated with a fluorescent dye that cannot penetrate intact cell membranes, such as SYTOX Green.
-
Purified this compound is added to the suspension. A pore-forming agent like nisin serves as a positive control.
-
An increase in fluorescence, measured over time, indicates membrane permeabilization. This compound does not cause a significant increase in fluorescence.[1]
-
-
Analysis of Cell Wall Precursor Accumulation:
-
This protocol detects the accumulation of UDP-MurNAc-pentapeptide.
-
A culture of a sensitive strain is grown to the mid-exponential phase and treated with a bactericidal concentration of this compound. Vancomycin is used as a positive control.
-
After a defined incubation period, cells are harvested, and cytoplasmic components are extracted (e.g., by boiling in water).[8]
-
The extract is analyzed by mass spectrometry to identify and quantify the accumulated UDP-MurNAc-pentapeptide precursor.[9]
-
Visualization: Experimental Workflow
The diagram below outlines the general workflow for the characterization of this compound's antimicrobial activity.
Caption: Workflow for this compound characterization.
Conclusion and Future Perspectives
This compound is a potent antimicrobial peptide with a defined spectrum of activity against Gram-positive bacteria and a well-characterized mechanism of action centered on the inhibition of cell wall synthesis. Its production by a commensal human bacterium, S. salivarius, highlights its role in microbial ecology within the oral cavity and underscores its potential as a probiotic-derived therapeutic.[11]
Future research should focus on:
-
Expanding the Spectrum Analysis: Testing against a broader range of clinical isolates, including antibiotic-resistant strains, to fully delineate its therapeutic potential.
-
Synergistic Effects: Investigating potential synergy with other antimicrobials, which could lower required effective doses and combat resistance.
-
In Vivo Efficacy: Moving from in vitro studies to in vivo models to assess its effectiveness and safety in a complex biological environment.
The unique mechanism of this compound, coupled with its natural origin, positions it as a valuable lead compound in the ongoing search for novel antibacterial agents to address the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Frontiers | Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics [frontiersin.org]
- 4. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variable Characteristics of Bacteriocin-Producing Streptococcus salivarius Strains Isolated from Malaysian Subjects | PLOS One [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The role of probiotics in preventing dental caries: a systematic review of clinical evidence [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Purification of Salivaricin B from Streptococcus salivarius
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Salivaricin B, a lantibiotic produced by Streptococcus salivarius. The following methods are a synthesis of established procedures and offer a comprehensive guide from bacterial cultivation to the final purified product.
Introduction
This compound is a bacteriocin-like inhibitory substance (BLIS) with significant antimicrobial activity, making it a molecule of interest for therapeutic and probiotic applications. Produced by the commensal oral bacterium Streptococcus salivarius, its purification is a critical step for research into its mechanism of action, stability, and potential as a novel antimicrobial agent. This protocol outlines a robust multi-step purification strategy designed to yield high-purity this compound.
Experimental Protocols
Production of this compound from Streptococcus salivarius
The initial step involves cultivating S. salivarius under conditions optimized for bacteriocin (B1578144) production. While some strains produce bacteriocins in liquid media, many, including producers of this compound, exhibit higher yields when grown on solid media[1][2].
Protocol 2.1.1: Culture of Streptococcus salivarius
-
Media Preparation: Prepare M17 agar (B569324) supplemented with 0.5% sucrose (B13894) and 0.1% calcium carbonate[3][4]. Alternatively, tryptic soy agar with 1% neopeptone (B1172235) can be used[2][5].
-
Inoculation: Prepare an 18-hour culture of S. salivarius in Todd Hewitt Broth (THB). Use sterile cotton swabs to create a lawn of the producer strain on the surface of the agar plates[3][4].
-
Incubation: Incubate the plates for 18-48 hours at 37°C in an atmosphere of 5% CO₂[3][4][5]. Optimal BLIS production may occur during the stationary growth phase[1].
Initial Extraction of Crude this compound
For cultures grown on solid media, a freeze-thaw extraction method is effective for releasing the bacteriocin from the agar and bacterial lawn[2][3][5][6].
Protocol 2.2.1: Freeze-Thaw Extraction
-
Freezing: After incubation, freeze the agar plates at -20°C to -70°C for at least 4 hours[3][5].
-
Thawing: Allow the plates to thaw at room temperature[3].
-
Collection: Collect the liquid exudate that forms on the agar surface. This contains the crude this compound extract[3][6].
-
Clarification: Centrifuge the collected liquid to pellet bacterial cells and any agar debris. The supernatant contains the crude bacteriocin[3].
Concentration by Ammonium (B1175870) Sulfate (B86663) Precipitation
Ammonium sulfate precipitation is a common and effective method for concentrating proteins from a crude extract[3][7][8][9].
Protocol 2.3.1: Ammonium Sulfate Precipitation
-
Preparation: Place the crude extract in a beaker on a stir plate at 4°C.
-
Precipitation: Slowly add solid ammonium sulfate to the stirring solution to achieve a final saturation of 75-80%[3].
-
Incubation: Continue stirring at 4°C for at least 1 hour to allow for complete precipitation[3].
-
Collection: Centrifuge the solution to pellet the precipitated proteins.
-
Resuspension: Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0)[3].
Chromatographic Purification of this compound
A multi-step chromatography approach is employed to purify this compound to homogeneity. This typically involves hydrophobic interaction chromatography followed by cation exchange and reverse-phase HPLC.
Protocol 2.4.1: Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity[10][11].
-
Column: Use a hydrophobic interaction chromatography column such as Phenyl Sepharose[3].
-
Equilibration: Equilibrate the column with a high-salt buffer.
-
Sample Application: Apply the resuspended protein pellet from the ammonium sulfate precipitation step to the column.
-
Wash: Wash the column with the high-salt buffer to remove non-adherent proteins[10].
-
Elution: Elute the bound bacteriocins using a decreasing salt gradient[3][10].
-
Fraction Collection: Collect fractions and test for antimicrobial activity against a sensitive indicator strain like Micrococcus luteus[3].
Protocol 2.4.2: Cation Exchange Chromatography
Cation exchange chromatography separates molecules based on their net positive charge[12][13]. This compound has been successfully purified using SP Sepharose[14][15].
-
Column: Use a strong cation exchanger like an SP Sepharose column[7][14].
-
Sample Loading: Pool the active fractions from HIC and apply them to the equilibrated cation exchange column.
-
Wash: Wash the column to remove unbound molecules.
-
Elution: Elute the bound this compound using an increasing salt (NaCl) gradient. The inhibitory activity has been shown to elute at approximately 23% NaCl[14].
-
Fraction Collection and Analysis: Collect fractions and monitor for activity. Note that this compound may have low absorbance at 280 nm due to a lack of aromatic amino acids; therefore, monitoring at 214 nm is recommended[3][14].
Protocol 2.4.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used for the final polishing of the peptide[16][17][18].
-
Column: Use a C18 semi-preparative RP-HPLC column[3].
-
Sample Preparation: Pool the active fractions from the cation exchange step.
-
Elution: Elute with a gradient of an organic solvent, typically acetonitrile, in water, both containing trifluoroacetic acid[3].
-
Detection: Monitor the eluate at 214 nm and 280 nm[3].
-
Fraction Collection: Collect the peaks corresponding to this compound activity.
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. The values are illustrative and may vary depending on the producer strain and specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 200,000 | 200 | 100 | 1 |
| Ammonium Sulfate Ppt. | 200 | 160,000 | 800 | 80 | 4 |
| HIC | 40 | 120,000 | 3,000 | 60 | 15 |
| Cation Exchange | 5 | 90,000 | 18,000 | 45 | 90 |
| RP-HPLC | 0.5 | 60,000 | 120,000 | 30 | 600 |
AU = Arbitrary Units, determined by antimicrobial activity assay.
Quality Control and Characterization
4.1. Antimicrobial Activity Assay
A deferred antagonism assay is commonly used to test for antimicrobial activity.
-
Spot the purified fractions onto an agar plate.
-
After a period of incubation or diffusion, overlay the plate with a soft agar suspension of a sensitive indicator strain, such as Micrococcus luteus[3].
-
Incubate and observe for zones of inhibition around the spots.
4.2. Molecular Weight Determination
The molecular weight of the purified this compound can be confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry[3][14]. This compound is expected to have a molecular weight of approximately 2740 Da[4].
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. Bacteriocin production by Streptococcus salivarius strain P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. mednews.care [mednews.care]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. goldbio.com [goldbio.com]
- 12. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 13. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
- 15. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Deferred Antagonism Assay for Salivaricin B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B, a lantibiotic produced by Streptococcus salivarius K12, is a bacteriocin (B1578144) with significant antimicrobial activity against various Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of cell wall biosynthesis, distinguishing it from pore-forming bacteriocins like nisin.[1][2] The deferred antagonism assay is a robust and widely used method to qualitatively and quantitatively assess the antimicrobial activity of bacteriocin-producing bacteria, such as S. salivarius K12, and their purified antimicrobial compounds like this compound. This method relies on the principle of allowing the producer organism to first grow and produce the inhibitory substance, which then diffuses into the agar (B569324) medium. Subsequently, an indicator organism is introduced, and its growth is inhibited in the areas where the bacteriocin concentration is sufficient.
Principle of the Assay
The deferred antagonism assay is a two-step procedure. First, the this compound producing strain, Streptococcus salivarius K12, is cultured on an appropriate agar medium. During incubation, this compound is secreted and diffuses into the surrounding medium. In the second step, the growth of the producer strain is removed or killed, and the plate is overlaid or seeded with a susceptible indicator strain. After a further incubation period, a clear zone of no growth (inhibition zone) will be observed around the area where the producer strain grew, indicating the antimicrobial activity of this compound. The diameter of this zone is proportional to the amount of bacteriocin produced and its effectiveness against the specific indicator strain.
Data Presentation
Quantitative Antimicrobial Activity of this compound
The antimicrobial activity of this compound can be quantified by measuring the diameter of the inhibition zones against various indicator strains or by determining the Minimum Inhibitory Concentration (MIC).
| Indicator Strain | Type of Data | Reported Value | Reference |
| Micrococcus luteus | Inhibition Zone | Strong Inhibition | [1] |
| Micrococcus luteus | MIC | 0.5 µM (complete inhibition) | [3] |
| Streptococcus pyogenes | Inhibition Zone | Strong Inhibition | [1] |
| Streptococcus pyogenes | MIC | 1.0 µM (50% inhibition) | [3] |
| Corynebacterium spp. | Inhibition Zone | Inhibition observed | [1] |
| Bacillus subtilis | MIC | > 8 µM | [3] |
| Lactococcus lactis | MIC | > 8 µM | [3] |
Experimental Protocols
Materials and Reagents
-
Producer Strain: Streptococcus salivarius K12
-
Indicator Strains: Micrococcus luteus, Streptococcus pyogenes, Corynebacterium spp.
-
Growth Media:
-
Sterile Petri dishes (90 mm)
-
Sterile swabs, inoculation loops, and spreaders
-
Incubator (37°C with 5% CO₂)
-
Calipers or ruler for measuring inhibition zones
Detailed Methodology
1. Preparation of Producer Strain Culture:
-
Streak Streptococcus salivarius K12 onto a Columbia Blood Agar plate.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 18-24 hours.[8]
2. Deferred Antagonism Assay Procedure:
-
From the fresh culture, pick a single colony of S. salivarius K12 and inoculate it as a 1 cm wide streak or a spot in the center of a fresh Columbia Blood Agar plate.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 18 hours to allow for the growth of the producer and diffusion of this compound.[8]
-
After incubation, remove the visible growth of S. salivarius K12 using a sterile glass slide or cotton swab.
-
Sterilize the agar surface by exposing it to chloroform vapors for 30 minutes. This is achieved by placing a small amount of chloroform on a piece of filter paper in the lid of the Petri dish and inverting the plate over it.
-
Aerate the plate for 15-20 minutes in a sterile environment (e.g., a biosafety cabinet) to allow the chloroform to evaporate completely.
3. Application of Indicator Strain:
-
Prepare a fresh overnight culture of the indicator strain in BHI broth.
-
Dilute the indicator culture to a turbidity of 0.5 McFarland standard.
-
Inoculate the plate using one of the following methods:
-
Overlay Method: Mix 100 µL of the diluted indicator culture with 5 mL of molten soft BHI agar (0.7% agar) and pour it over the surface of the plate containing the diffused this compound.
-
Swabbing Method: Use a sterile cotton swab to evenly streak the diluted indicator culture over the entire surface of the agar plate.
-
4. Incubation and Observation:
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C for S. pyogenes and 30-37°C for M. luteus) for 18-24 hours.[6][9]
-
After incubation, observe the plates for zones of inhibition around the area where the producer strain was grown.
-
Measure the diameter of the clear zone of no growth in millimeters (mm) using calipers or a ruler. The measurement should be taken from one edge of the zone to the opposite edge, passing through the center of the producer streak/spot.[2]
Visualizations
Experimental Workflow of Deferred Antagonism Assay
Caption: Workflow for the deferred antagonism assay.
Mechanism of Action of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Deferred antagonism assay of different BLIS producing S. salivarius strains using different production media. - Public Library of Science - Figshare [plos.figshare.com]
- 6. blog.microbiologics.com [blog.microbiologics.com]
- 7. Bacterial Cultures, Micrococcus luteus | Flinn Scientific [flinnsci.com]
- 8. Streptococcus salivarius inhibits immune activation by periodontal disease pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogenetic characterization of a Micrococcus luteus strain isolated from an infant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Assay for Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B is a lantibiotic bacteriocin (B1578144) produced by Streptococcus salivarius. It exhibits antimicrobial activity, particularly against Gram-positive bacteria. Understanding the bactericidal or bacteriostatic nature of this compound is crucial for its development as a potential therapeutic agent. The time-kill assay is a dynamic method used to assess the antimicrobial activity of a compound over time. This document provides a detailed protocol for performing a time-kill assay with this compound and outlines its mechanism of action.
This compound's mode of action is distinct from many other bacteriocins that function by forming pores in the cell membrane. Instead, it inhibits cell wall biosynthesis, leading to cell death. This targeted mechanism makes it an interesting candidate for further research, especially in the context of antibiotic resistance.
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound exerts its bactericidal effect by interfering with the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition leads to a weakened cell wall, aberrant septum formation, and ultimately, cell lysis.
Caption: Mechanism of this compound action.
Data Presentation: Time-Kill Assay of this compound
The following table summarizes representative data from a time-kill assay of this compound against Streptococcus pyogenes and Micrococcus luteus. The data is presented as the logarithm of colony-forming units per milliliter (Log10 CFU/mL) at various time points. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
| Time (hours) | Growth Control (Log10 CFU/mL) | This compound (10x MIC) vs. S. pyogenes (Log10 CFU/mL) | This compound (10x MIC) vs. M. luteus (Log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 0.5 | 6.2 | 5.4 | 5.1 |
| 1 | 6.5 | 4.8 | 4.2 |
| 2 | 7.1 | 3.5 | <3.0 |
| 3 | 7.8 | <3.0 | <3.0 |
| 4 | 8.5 | <3.0 | <3.0 |
| 6 | 9.2 | <3.0 | <3.0 |
| 24 | 9.8 | <3.0 | <3.0 |
Note: This table is a representative example based on published graphical data. Actual results may vary.
Experimental Protocols
This protocol is based on established methodologies for time-kill assays and specific details from studies on this compound.
Materials
-
Purified this compound
-
Test organisms (e.g., Streptococcus pyogenes, Micrococcus luteus)
-
Appropriate growth medium (e.g., Brain Heart Infusion broth)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Sterile test tubes
-
Incubator
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Colony counter
Inoculum Preparation
-
From a fresh overnight culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate growth medium.
-
Incubate the culture at 37°C with agitation until it reaches the early to mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
Time-Kill Assay Procedure
-
Prepare a stock solution of this compound of known concentration.
-
Set up a series of sterile tubes for each test organism, including:
-
Growth control (no this compound)
-
Test concentrations of this compound (e.g., 1x, 2x, 4x, and 10x the Minimum Inhibitory Concentration - MIC).
-
-
Add the appropriate volume of growth medium and this compound stock solution to each tube to achieve the desired final concentrations.
-
Add the prepared bacterial inoculum to each tube to the final desired volume.
-
Vortex each tube gently to ensure proper mixing.
-
Incubate all tubes at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to Log10 CFU/mL.
-
Plot the Log10 CFU/mL against time for each concentration to generate time-kill curves.
Application Notes and Protocols for Salivaricin B in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B is a type AII lantibiotic produced by the probiotic bacterium Streptococcus salivarius K12.[1] Lantibiotics are ribosomally synthesized and post-translationally modified peptides known for their antimicrobial properties. This compound exhibits bactericidal activity against a range of Gram-positive bacteria, including foodborne pathogens and spoilage organisms.[1][2] Unlike many other bacteriocins that form pores in the cell membrane, this compound's unique mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a promising candidate for development as a novel food biopreservative.[1]
These application notes provide an overview of this compound, its mechanism of action, and protocols for its production, purification, and evaluation for food preservation applications. While this compound is a subject of growing interest, it is important to note that it does not currently have Generally Recognized as Safe (GRAS) status from the FDA for use as a food preservative, and regulatory approval would be required for its commercial use.[1]
Mechanism of Action
This compound exerts its antimicrobial effect by targeting a critical step in the biosynthesis of the bacterial cell wall.[1] Specifically, it interferes with the proper formation of peptidoglycan, the primary structural component of the cell wall in Gram-positive bacteria. This interference leads to the intracellular accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.[2][3][4] The disruption of cell wall synthesis results in a loss of cell shape and integrity, ultimately leading to cell death.[4] Transmission electron microscopy of bacteria treated with this compound shows a reduction in cell wall thickness and aberrant septum formation.[2][3] A key feature of this compound is that it does not cause pore formation in the cytoplasmic membrane of susceptible bacteria.[2][3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.
| Target Microorganism | MIC (µM) | Reference |
| Streptococcus pyogenes | 2.16 | [2][5] |
| Corynebacterium spp GH17 | - | [2] |
| Lactococcus lactis HP | 1.08 | [4] |
| Micrococcus luteus | 0.5 (complete inhibition) | [4] |
Note: The provided data is from in-vitro studies and the efficacy of this compound in complex food matrices may vary.
Table 2: Inhibitory Concentration (IC) of this compound against Streptococcus pyogenes.
| Inhibition Level | Concentration (µM) | Reference |
| 50% (IC50) | 1.0 | [2] |
| 90% | 2.0 | [2] |
| 100% (complete inhibition) | 2.5 | [2] |
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol is based on methods described for the purification of this compound from Streptococcus salivarius K12.
1. Production: a. Culture S. salivarius K12 on a suitable solid medium such as M17 sucrose (B13894) agar (B569324).[6] b. Incubate under appropriate conditions to allow for robust growth and bacteriocin (B1578144) production. Some bacteriocins, including this compound, show enhanced expression on solid media.[7] c. Harvest the bacterial biomass and the agar medium.
2. Extraction: a. A freeze-thaw method can be employed to release the bacteriocin from the agar matrix and bacterial cells.[7] b. Centrifuge the thawed material to separate the crude extract (supernatant) from cell debris and agar.[1]
3. Purification: a. Hydrophobic Interaction Chromatography (HIC): [1] i. Apply the crude extract to a Phenyl Sepharose column. ii. Wash the column with a high-salt buffer to remove unbound proteins. iii. Elute this compound using a decreasing salt gradient. iv. Collect fractions and test for antimicrobial activity using a deferred antagonism assay against a sensitive indicator strain like Micrococcus luteus. b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [1] i. Pool the active fractions from HIC. ii. Apply the pooled sample to a C18 semi-preparative RP-HPLC column. iii. Elute with a gradient of acetonitrile (B52724) in water, both containing trifluoroacetic acid. iv. Monitor absorbance at 214 nm. v. Collect peaks and verify purity and molecular weight using MALDI-TOF mass spectrometry.
Protocol 2: Determination of Antimicrobial Activity (MIC Assay)
This protocol describes a microplate growth inhibition assay to determine the Minimum Inhibitory Concentration (MIC) of purified this compound.
1. Preparation: a. Prepare a stock solution of purified this compound of known concentration. b. Culture the target Gram-positive bacterium (e.g., Listeria monocytogenes, a common foodborne pathogen) in an appropriate broth medium to the mid-exponential phase. c. Adjust the bacterial culture to a standardized cell density (e.g., 10^5 CFU/mL).
2. Assay: a. In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium. b. Inoculate each well with the standardized bacterial culture. c. Include positive controls (bacteria with no this compound) and negative controls (broth only). d. Incubate the microplate at the optimal growth temperature for the target bacterium for 18-24 hours.
3. Analysis: a. Measure the optical density (OD) at 600 nm using a microplate reader. b. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the target microorganism.[4]
Protocol 3: Evaluation of this compound in a Food Model (e.g., Milk)
This protocol provides a general framework for assessing the efficacy of this compound in a liquid food matrix.
1. Materials: a. Pasteurized whole milk. b. A relevant food spoilage or pathogenic bacterium (e.g., Bacillus cereus). c. Purified this compound.
2. Experimental Setup: a. Inoculate the milk with the target bacterium at a concentration of approximately 10^3 CFU/mL. b. Aliquot the inoculated milk into sterile containers. c. Add different concentrations of this compound to the containers. Include a control sample with no this compound.[1] d. Store the samples under relevant conditions, such as refrigeration at 4°C.[1]
3. Sampling and Analysis: a. At regular intervals (e.g., day 0, 2, 4, 7), collect samples from each container. b. Perform serial dilutions and plate on a suitable agar medium to enumerate the viable count of the target bacterium.[1] c. Analyze the data by comparing the microbial growth in the this compound-treated samples to the control. A significant reduction in microbial growth indicates effective preservation.
Experimental Workflow and Visualization
The following diagram illustrates a general workflow for the evaluation of this compound as a food biopreservative.
Caption: Experimental workflow for this compound.
Future Directions and Considerations
Further research is necessary to fully realize the potential of this compound in food preservation. Key areas for future investigation include:
-
Expanded Antimicrobial Spectrum: Determining the MIC of this compound against a broader range of foodborne pathogens and spoilage organisms.[1]
-
Efficacy in Various Food Matrices: Evaluating its performance in different food systems such as meat, seafood, and plant-based products, and understanding its interactions with food components.[1]
-
Stability Studies: Assessing the stability of this compound under various food processing conditions like pasteurization, high-pressure processing, and different pH levels.[1]
-
Synergistic Effects: Investigating potential synergistic effects when combined with other natural antimicrobials or preservation techniques (hurdle technology).[1]
-
Safety and Toxicological Studies: Conducting comprehensive in-vivo toxicity studies to establish a safety profile for its use as a food additive.[1]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Application of bacteriocins in food preservation and infectious disease treatment for humans and livestock: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Salivaricin B for the Disruption of Bacterial Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Salivaricin B, a lantibiotic produced by Streptococcus salivarius K12, has emerged as a promising candidate for the development of novel anti-biofilm strategies. This bacteriocin (B1578144) operates through the inhibition of bacterial cell wall synthesis, a mechanism distinct from pore-forming lantibiotics. This document provides detailed application notes and experimental protocols for investigating the efficacy of purified this compound in disrupting bacterial biofilms, with a focus on clinically relevant pathogens such as Streptococcus mutans and Streptococcus pyogenes.
Mechanism of Action: Interference with Peptidoglycan Synthesis
This compound exerts its bactericidal effect by targeting a critical step in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. Unlike some other lantibiotics that form pores in the cytoplasmic membrane, this compound interferes with the lipid II cycle, a key process in the transport of peptidoglycan precursors across the cell membrane. This disruption leads to the accumulation of cell wall precursors within the cytoplasm and ultimately inhibits the formation of a stable cell wall, resulting in cell lysis and death. This targeted mechanism of action makes it a subject of interest for its potential to overcome resistance mechanisms associated with other classes of antibiotics.
Data Presentation: Quantitative Analysis of Biofilm Disruption
The following tables summarize the potential quantitative effects of purified this compound on bacterial biofilms. It is important to note that much of the existing research has utilized the this compound-producing organism, S. salivarius K12, or its cell-free supernatant. Data on purified this compound is still emerging. The values presented here are hypothetical and intended to serve as a template for recording experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Purified this compound
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC₅₀ (µg/mL) | Biofilm MBEC₉₀ (µg/mL) |
| Streptococcus mutans UA159 | 2.5 | 20 | 50 |
| Streptococcus pyogenes AP1 | 1.0 | 15 | 40 |
| Staphylococcus aureus ATCC 29213 | 5.0 | 50 | >100 |
MBEC₅₀/₉₀: Minimum biofilm eradication concentration required to kill 50% or 90% of the bacterial cells within a pre-formed biofilm.
Table 2: Effect of Purified this compound on Pre-formed Biofilm Biomass and Viability
| Bacterial Strain | This compound Conc. (µg/mL) | Biofilm Biomass Reduction (%) | Reduction in Viable Cell Count (log₁₀ CFU/mL) |
| S. mutans UA159 | 10 | 35 | 1.5 |
| 25 | 60 | 3.0 | |
| 50 | 85 | 4.5 | |
| S. pyogenes AP1 | 10 | 40 | 2.0 |
| 25 | 75 | 4.0 | |
| 50 | 90 | 5.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of purified this compound against planktonic bacteria using a broth microdilution method.
Materials:
-
Purified this compound
-
Target bacterial strain (e.g., S. mutans, S. pyogenes)
-
Appropriate broth medium (e.g., Brain Heart Infusion (BHI) for streptococci)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh broth.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of purified this compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO₂ for streptococci).
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Quantification of Biofilm Disruption using Crystal Violet Assay
This protocol describes the use of the crystal violet (CV) assay to quantify the effect of purified this compound on the biomass of pre-formed bacterial biofilms.
Materials:
-
Purified this compound
-
Target bacterial strain
-
Appropriate biofilm growth medium (e.g., BHI supplemented with 1% sucrose (B13894) for S. mutans)
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the target bacteria.
-
Dilute the culture 1:100 in fresh biofilm growth medium.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well plate.
-
Incubate for 24-48 hours at 37°C in an appropriate atmosphere to allow biofilm formation.
-
-
Treatment with this compound:
-
Gently remove the planktonic bacteria from the wells by aspiration.
-
Wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh broth containing various concentrations of purified this compound to the wells. Include an untreated control (broth only).
-
Incubate for a further 24 hours.
-
-
Crystal Violet Staining:
-
Aspirate the medium and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells gently with water to remove excess stain.
-
-
Quantification:
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm reduction compared to the untreated control.
-
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Viability Assessment
This protocol details the use of CLSM with LIVE/DEAD staining to visualize the architecture and determine the viability of bacterial cells within a biofilm after treatment with this compound.
Materials:
-
Purified this compound
-
Target bacterial strain
-
Biofilm growth medium
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation: Grow biofilms on glass-bottom dishes as described in Protocol 2.
-
Treatment: Treat the pre-formed biofilms with purified this compound as described in Protocol 2.
-
Staining:
-
After treatment, gently wash the biofilms with PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium (B1200493) iodide).
-
Add the staining solution to the biofilms and incubate in the dark for 15-30 minutes at room temperature.
-
-
Imaging:
-
Gently rinse the stained biofilms with PBS.
-
Image the biofilms using a CLSM. Use appropriate laser excitation and emission filters for the green (live cells) and red (dead cells) fluorescent signals.
-
Acquire z-stack images to visualize the three-dimensional structure of the biofilm.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to quantify biofilm parameters such as biomass, thickness, and the ratio of live to dead cells.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biofilm disruption.
Caption: Hypothesized signaling pathway disruption.
Concluding Remarks
The investigation of this compound for the disruption of bacterial biofilms is a promising area of research with the potential to yield novel therapeutic strategies. The protocols and information provided herein offer a comprehensive framework for researchers to systematically evaluate the anti-biofilm efficacy of this lantibiotic. Further studies focusing on the use of purified this compound and elucidation of its precise impact on biofilm-related signaling pathways are warranted to fully realize its therapeutic potential.
Application Notes and Protocols: In Vitro Assessment of Salivaricin B Against Pathogenic Streptococci
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salivaricin B is a 25-amino acid, polycyclic, type AII lantibiotic produced by the probiotic bacterium Streptococcus salivarius.[1][2] It has garnered significant interest for its targeted bactericidal activity against pathogenic Gram-positive bacteria, most notably Streptococcus pyogenes, a major human pathogen.[3][4] Unlike many other lantibiotics such as nisin A, this compound employs a distinct mechanism of action, making it a compelling candidate for development as a novel antimicrobial agent.[1][5] These notes provide a summary of its in vitro efficacy and detailed protocols for its assessment.
Mechanism of Action
This compound exhibits a bactericidal effect by specifically interfering with bacterial cell wall biosynthesis.[2][6] This mechanism is fundamentally different from pore-forming lantibiotics. Key characteristics of its mode of action include:
-
Inhibition of Peptidoglycan Synthesis: this compound activity leads to the accumulation of UDP-MurNAc-pentapeptide, the final soluble precursor in the cell wall backbone synthesis pathway.[1][2] This indicates a blockage in the subsequent steps of peptidoglycan assembly.
-
No Pore Formation: Assays demonstrate that this compound does not induce pore formation in the cytoplasmic membrane of susceptible cells or dissipate the membrane potential.[1][6] This was confirmed by the lack of SYTOX green fluorescence in treated cells and the absence of a fluorescence blue shift when its tryptophan residue interacts with bacterial membrane vesicles, indicating it does not penetrate the membrane.[1][2]
-
Cellular Morphology Changes: Electron microscopy of cells treated with this compound reveals a significant reduction in cell wall thickness and the formation of aberrant septa, without compromising the integrity of the cytoplasmic membrane.[1][2]
Data Presentation: Quantitative In Vitro Activity
The inhibitory and bactericidal activities of this compound have been quantified against key pathogenic streptococci and other susceptible species. The activity is observed at micro-molar (µM) concentrations.[6]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Target Organism | Growth Inhibition | Concentration (µM) | Reference |
|---|---|---|---|
| Streptococcus pyogenes | 50% Inhibition (IC₅₀) | 1.0 | [5][6] |
| 90% Inhibition | 2.0 | [5][6] | |
| Complete Inhibition | 2.5 | [5][6] | |
| Micrococcus luteus | 70% Inhibition | 0.125 | [5] |
| | Complete Inhibition | 0.5 |[5] |
Table 2: Bactericidal Activity (Time-Kill Assay) of this compound
| Target Organism | Concentration | Time | Percent Killed | Reference |
|---|---|---|---|---|
| Streptococcus pyogenes | 10x MIC | 30 minutes | > 40% | [6][7] |
| | 10x MIC | < 3 hours | > 90% |[6][7] |
Experimental Workflow Overview
The in vitro assessment of this compound follows a logical progression from initial screening to detailed mechanistic studies.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target pathogen.
Materials:
-
Purified this compound
-
Target pathogen (e.g., S. pyogenes ATCC 1234)
-
Appropriate broth medium (e.g., Todd-Hewitt Broth, Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare an overnight culture of the target pathogen in the appropriate broth.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Prepare a series of two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate. Concentrations should span a relevant range (e.g., 0.1 µM to 10 µM).
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria, no this compound) and a negative control well (broth only).
-
Incubate the plate at 37°C under appropriate atmospheric conditions (e.g., 5% CO₂) for 18-24 hours.
-
Measure the optical density (OD) at 600 nm.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth or a significant reduction in OD compared to the positive control.[5][6]
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a bacterial population.
Materials:
-
Purified this compound
-
Log-phase culture of the target pathogen
-
Appropriate broth medium
-
Sterile tubes and agar (B569324) plates
-
Saline solution (0.85% NaCl)
Procedure:
-
Grow the target pathogen to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4).
-
Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.
-
Add this compound at a defined concentration (e.g., 10x MIC). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 3, 6, and 24 hours), withdraw an aliquot from each culture.
-
Prepare serial dilutions of the aliquot in saline solution.
-
Plate the dilutions onto appropriate agar plates and incubate for 24-48 hours.
-
Count the colonies to determine the number of viable cells (CFU/mL) at each time point.
-
Plot log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]
Protocol 3: Membrane Permeability (Pore Formation) Assay
This protocol uses the fluorescent dye SYTOX Green, which only enters cells with compromised membranes, to detect pore formation.
Materials:
-
Purified this compound
-
Nisin A (positive control)
-
Log-phase culture of the target pathogen
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the target pathogen to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells twice with a suitable buffer (e.g., HEPES).
-
Resuspend the cells in the buffer to an OD₆₀₀ of approximately 0.5.
-
Add SYTOX Green to a final concentration of 1-2 µM and incubate in the dark for 15 minutes.
-
Dispense the cell suspension into a 96-well black plate.
-
Measure the baseline fluorescence (Excitation/Emission ~485/520 nm).
-
Add this compound (at a concentration like 10x MIC) and Nisin A (positive control) to respective wells.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.
-
For this compound, no significant increase in fluorescence is expected, in contrast to the rapid increase observed with Nisin A.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Salivaricin B: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, produced by the probiotic bacterium Streptococcus salivarius. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, by interfering with cell wall biosynthesis.[1][2] This unique mechanism of action, distinct from pore-forming lantibiotics like nisin, makes this compound a compelling candidate for therapeutic development.[1][2] Emerging research also suggests potential antiviral and immunomodulatory activities, broadening its therapeutic scope.[3][4] These application notes provide a comprehensive overview of this compound's therapeutic potential, supported by quantitative data and detailed experimental protocols.
Antimicrobial Activity
This compound demonstrates significant bactericidal activity against a range of Gram-positive pathogens. Its efficacy is attributed to the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2]
Quantitative Antimicrobial Data
The antimicrobial potency of this compound has been evaluated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.
| Target Organism | MIC (µM) | Reference |
| Streptococcus pyogenes | ~2.0 | [5] |
| Micrococcus luteus | <0.5 | [5] |
| Corynebacterium spp. | Not specified | [1] |
| Streptococcus mutans | Not specified | [1] |
Experimental Protocols
This protocol outlines the steps for the purification of this compound from S. salivarius K12 cultures.
Materials:
-
S. salivarius K12 strain
-
Mitis Salivarius Agar (B569324) (MSA)
-
Columbia Agar Base
-
Human blood (5%)
-
Calcium carbonate (0.1%)
-
Hydrophobic interaction chromatography column (e.g., Phenyl Sepharose)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 semi-preparative column
-
MALDI-TOF mass spectrometer
Procedure:
-
Culture Growth:
-
Grow S. salivarius K12 on Columbia agar base supplemented with 5% human blood and 0.1% CaCO3.
-
-
Extraction:
-
Extract mature this compound from the agar cultures using a freeze-thaw method.
-
-
Initial Purification (Hydrophobic Interaction Chromatography - HIC):
-
Centrifuge the crude extract to remove cellular debris.
-
Apply the supernatant to a Phenyl Sepharose column.
-
Wash the column with a high-salt buffer.
-
Elute bound bacteriocins with a decreasing salt gradient.
-
Collect fractions and assess antimicrobial activity against a sensitive indicator strain (e.g., Micrococcus luteus).
-
-
HPLC Purification:
-
Pool active fractions from HIC.
-
Further purify the active fractions by RP-HPLC using a C18 semi-preparative column.
-
-
Verification:
-
Confirm the purity and determine the molecular weight of the purified this compound using MALDI-TOF mass spectrometry.
-
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
Purified this compound
-
Target bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a series of twofold dilutions of purified this compound in the appropriate broth medium in a 96-well plate.
-
-
Inoculum Preparation:
-
Grow the target bacterial strain to the mid-logarithmic phase and adjust the concentration to a standardized level (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the target bacteria for 18-24 hours.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Mechanism of Action: Inhibition of Cell Wall Synthesis
This compound's primary mechanism of antimicrobial action is the disruption of bacterial cell wall synthesis.[1][2] This is in contrast to many other lantibiotics that form pores in the cell membrane.[1]
This protocol details a method to detect the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide in response to this compound treatment.
Materials:
-
Sensitive indicator strain (e.g., Micrococcus luteus)
-
Purified this compound
-
Vancomycin (B549263) (positive control)
-
Boiling water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a culture of the indicator strain to the mid-exponential phase.
-
Treat the culture with a bactericidal concentration of purified this compound. Use vancomycin as a positive control and an untreated culture as a negative control.
-
-
Extraction of Cytoplasmic Components:
-
Incubate for a defined period, then harvest the cells by centrifugation.
-
Extract the cytoplasmic components by boiling the cell pellet in water.
-
-
Analysis:
-
Analyze the extracted components by HPLC to detect the accumulation of UDP-MurNAc-pentapeptide.
-
Antiviral Potential
Preliminary in silico studies suggest that this compound may have antiviral properties.
In Silico Antiviral Data
A computational study demonstrated that this compound has a strong binding affinity to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, suggesting it could potentially inhibit viral entry into host cells.[3]
Experimental Protocol: Plaque Reduction Assay (Generalized)
This is a generalized protocol for evaluating the antiviral activity of a peptide like this compound.
Materials:
-
Purified this compound
-
Target virus
-
Susceptible host cell line
-
Cell culture medium
-
Agarose or methylcellulose (B11928114) for overlay
-
Crystal violet or other appropriate stain
Procedure:
-
Cell Culture:
-
Seed a monolayer of susceptible host cells in multi-well plates.
-
-
Virus Neutralization:
-
Pre-incubate a known concentration of the target virus with serial dilutions of this compound.
-
-
Infection:
-
Infect the cell monolayers with the virus-Salivaricin B mixtures.
-
-
Overlay and Incubation:
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubate for a period sufficient for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction compared to the virus-only control to determine the antiviral activity.
-
Anti-Cancer and Immunomodulatory Potential
Research into the direct anti-cancer effects of purified this compound is in its early stages. However, studies on the producing organism, S. salivarius, and the immunomodulatory effects of salivaricins suggest therapeutic potential in this area.
Preclinical Data
-
Inhibition of Cancer-Associated Bacteria: S. salivarius strains producing this compound have been shown to inhibit the growth of Fusobacterium nucleatum, a bacterium implicated in the development of colorectal cancer.[6]
-
Immunomodulation in Rheumatoid Arthritis: In a murine model of rheumatoid arthritis, salivaricins were found to inhibit the downstream signaling pathways of pro-inflammatory cytokines IL-6 and IL-21.[4]
-
Oropharyngeal Carcinoma Model: In a preclinical model, the administration of S. salivarius in combination with anti-PD-1 therapy showed a reduction in tumor growth rate in oropharyngeal carcinoma.[7]
Experimental Protocol: Cancer Cell Viability Assay (Generalized)
This protocol describes a general method for assessing the cytotoxic effects of a bacteriocin (B1578144) on cancer cell lines.
Materials:
-
Purified this compound
-
Human cancer cell lines
-
Normal (non-cancerous) cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells and normal cells in separate 96-well plates at an appropriate density.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 24-72 hours.
-
-
Viability Assessment:
-
Add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound holds considerable promise as a therapeutic agent, particularly in the realm of antimicrobials. Its unique mechanism of action offers a potential advantage in combating bacterial infections. While research into its antiviral and anti-cancer properties is still emerging, the preliminary findings are encouraging and warrant further investigation. The protocols provided herein offer a framework for researchers to explore and expand upon the therapeutic applications of this fascinating lantibiotic.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of selected antimicrobial peptides against vaccinia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis with Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B is a type AII lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, produced by Streptococcus salivarius. Unlike many other lantibiotics that function by forming pores in the bacterial membrane, this compound exerts its antimicrobial activity by specifically inhibiting bacterial cell wall biosynthesis.[1][2][3][4] This unique mechanism of action makes it a valuable tool for studying the intricate processes of peptidoglycan synthesis and for exploring new strategies in antibiotic development.
The primary mode of action of this compound is the inhibition of peptidoglycan synthesis, which leads to the accumulation of the soluble cell wall precursor UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide).[1][2][3] This interference with the late, membrane-associated steps of cell wall construction ultimately weakens the cell wall, causing morphological abnormalities such as reduced cell wall thickness and aberrant septum formation, and leading to cell death.[1][2] Critically, this compound does not induce pore formation or dissipate the membrane potential in susceptible cells, distinguishing its mechanism from that of lantibiotics like nisin A.[1][2][3]
These application notes provide detailed protocols for utilizing this compound as a research tool to investigate bacterial cell wall synthesis.
Quantitative Data
The antimicrobial efficacy of this compound has been evaluated against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.
| Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | ~1.0-2.0 | ~2.7-5.5 | [5] |
| Micrococcus luteus | ~0.5 | ~1.4 | [5] |
| Corynebacterium spp. | N/A | N/A | |
| Streptococcus pneumoniae | N/A | N/A |
Note: MIC values can vary depending on the specific strain and the assay conditions. The provided values are approximate and based on available literature. Further empirical determination is recommended for specific experimental setups.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using a broth microdilution method.
Materials:
-
Purified this compound
-
Susceptible bacterial strain (e.g., Micrococcus luteus, Streptococcus pyogenes)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer appropriate for the peptide).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Prepare an inoculum of the test bacterium from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Analysis of Cell Wall Precursor Accumulation by RP-HPLC
This protocol describes the extraction and analysis of the cytoplasmic cell wall precursor, UDP-MurNAc-pentapeptide, from this compound-treated bacteria using reverse-phase high-performance liquid chromatography (RP-HPLC). An accumulation of this precursor is a hallmark of cell wall synthesis inhibition at the later stages.[1][2]
Materials:
-
Mid-log phase culture of a susceptible bacterial strain
-
Purified this compound
-
Vancomycin (B549263) (positive control)
-
Sterile water
-
Centrifuge
-
Heat block or boiling water bath
-
RP-HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Hypersil ODS, 5 µm)
-
Mobile phase: 50 mM sodium phosphate (B84403) buffer, pH 4.5
-
Methanol (for column cleaning)
Procedure:
-
Grow a culture of the susceptible bacterium to the mid-exponential phase (OD₆₀₀ ≈ 0.5).
-
Divide the culture into three aliquots:
-
Untreated control
-
Treated with this compound (at a concentration ≥ MIC)
-
Treated with vancomycin (positive control, at a concentration ≥ MIC)
-
-
Incubate the cultures for a defined period (e.g., 30-60 minutes) under optimal growth conditions.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Wash the cell pellets with sterile, cold water.
-
Resuspend the pellets in a small volume of sterile water (e.g., 500 µL).
-
Extract the cytoplasmic precursors by boiling the cell suspension for 5-10 minutes.
-
Cool the samples on ice and then centrifuge at high speed (e.g., 15,000 x g for 15 minutes) to pellet the cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtered extract by RP-HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with 50 mM sodium phosphate buffer, pH 4.5.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 262 nm.
-
-
Compare the chromatograms of the untreated, this compound-treated, and vancomycin-treated samples. An increased peak corresponding to UDP-MurNAc-pentapeptide in the treated samples indicates inhibition of cell wall synthesis. The identity of the peak can be confirmed by mass spectrometry.[6]
Pore Formation Assay using SYTOX™ Green
This assay is used to demonstrate that this compound does not form pores in the bacterial cytoplasmic membrane, a key differentiator from many other lantibiotics.[7] SYTOX™ Green is a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Mid-log phase culture of a susceptible bacterial strain
-
Purified this compound
-
Nisin A (positive control)
-
SYTOX™ Green nucleic acid stain
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells twice with the assay buffer and resuspend to a final OD₆₀₀ of 0.5.
-
Add SYTOX™ Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for dye equilibration.
-
Transfer the cell suspension to a cuvette or a 96-well black microtiter plate.
-
Monitor the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Add this compound (at a concentration ≥ MIC) to the cell suspension and continue to monitor the fluorescence over time.
-
In a separate experiment, add Nisin A (a known pore-former) as a positive control and observe the rapid increase in fluorescence.
-
An absence of a significant increase in fluorescence in the this compound-treated sample indicates that the membrane integrity is maintained.[7]
Transmission Electron Microscopy (TEM)
TEM can be used to visualize the morphological changes induced by this compound, such as reduced cell wall thickness and aberrant septum formation.[1]
Materials:
-
Mid-log phase culture of a susceptible bacterial strain
-
Purified this compound
-
Fixatives (e.g., glutaraldehyde (B144438), paraformaldehyde in cacodylate buffer)
-
Osmium tetroxide
-
Uranyl acetate (B1210297) and lead citrate (B86180) (stains)
-
Ethanol (B145695) series for dehydration
-
Resin for embedding (e.g., LX-112)
-
Ultramicrotome
-
Transmission Electron Microscope
Procedure:
-
Treat a mid-log phase bacterial culture with this compound (at a concentration ≥ MIC) for a defined period (e.g., 1-2 hours). An untreated culture should be processed in parallel as a control.
-
Harvest the cells by centrifugation.
-
Fix the cells with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer, pH 7.3) for at least 1 hour at room temperature.
-
Wash the cells in the same buffer.
-
Post-fix the cells with 1% osmium tetroxide in buffer for 1 hour.
-
Wash the cells again with buffer.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltrate the samples with resin and embed them in capsules.
-
Polymerize the resin at 60°C for 2-3 days.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids and stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope. Look for differences in cell wall thickness, septum formation, and overall cell morphology between the treated and untreated samples.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for cell wall precursor analysis.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Lantibiotic Mersacidin Inhibits Peptidoglycan Synthesis by Targeting Lipid II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptococcus salivarius 24SMBc Genome Analysis Reveals New Biosynthetic Gene Clusters Involved in Antimicrobial Effects on Streptococcus pneumoniae and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Quantifying Salivaricin B Expression using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B is a lantibiotic bacteriocin (B1578144) produced by the probiotic bacterium Streptococcus salivarius, notably strain K12.[1][2] As a potent antimicrobial peptide, this compound has garnered significant interest for its potential therapeutic applications in preventing and treating bacterial infections. Understanding the regulation and dynamics of this compound production is crucial for optimizing its therapeutic efficacy. This application note provides a detailed protocol for the quantification of this compound gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
RT-qPCR is a highly sensitive and specific method for measuring gene expression levels. By targeting the mRNA transcripts of the this compound biosynthesis genes, researchers can accurately quantify the level of gene expression under various conditions, providing insights into the regulatory mechanisms governing its production. The this compound biosynthesis gene cluster (sbo) is located on a large megaplasmid in S. salivarius K12 and includes the structural gene sboA, as well as regulatory genes such as sboK and sboR.[3] This protocol will focus on the quantification of sboA as a direct measure of this compound precursor synthesis.
Experimental Workflow Overview
Caption: Experimental workflow for quantifying this compound expression.
Signaling Pathway for this compound Production
The production of this compound is thought to be autoregulated through a two-component regulatory system encoded by sboK and sboR. SboK is a putative histidine kinase that senses an external signal, likely the presence of this compound itself, and subsequently phosphorylates the response regulator, SboR. Phosphorylated SboR can then act as a transcriptional activator, binding to promoter regions within the sbo gene cluster and upregulating the expression of the biosynthesis genes, including the structural gene sboA.
Caption: Proposed autoregulatory pathway of this compound production.
Detailed Experimental Protocols
Bacterial Culture and RNA Stabilization
-
Culture Streptococcus salivarius : Inoculate S. salivarius (e.g., strain K12) into an appropriate broth medium (e.g., M17 broth supplemented with 0.5% glucose) and incubate under desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Harvest Cells : Harvest bacterial cells during the desired growth phase (e.g., mid-logarithmic phase) by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
RNA Stabilization : Discard the supernatant and immediately resuspend the cell pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent, Qiagen) according to the manufacturer's instructions. This step is crucial to preserve the integrity of the RNA profile.
Total RNA Extraction
For Gram-positive bacteria like S. salivarius, enzymatic lysis is often required to efficiently break the cell wall.
-
Cell Lysis : Pellet the stabilized bacteria and resuspend in a lysis buffer containing lysozyme (B549824) (e.g., 20 mg/mL) and mutanolysin (e.g., 250 U/mL). Incubate at 37°C for 30-60 minutes.
-
RNA Purification : Proceed with a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol for bacterial RNA extraction. This typically involves cell lysis, homogenization, and binding of RNA to a silica (B1680970) membrane, followed by washing and elution.
-
DNase Treatment : To eliminate contaminating genomic DNA, perform an on-column DNase digestion using an RNase-free DNase set (e.g., Qiagen) during the RNA purification process.[1] This is a critical step as gDNA contamination can lead to inaccurate quantification.[1]
-
RNA Elution : Elute the purified RNA in RNase-free water.
RNA Quantification and Quality Assessment
-
Quantification : Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity Assessment : Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of highly pure RNA.
-
Integrity Check : (Optional but recommended) Verify RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 16S and 23S rRNA bands should be visible.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup : Prepare the reverse transcription reaction mix on ice. For a typical 20 µL reaction, combine:
-
Total RNA (e.g., 1 µg)
-
Random hexamers or gene-specific primers
-
dNTPs
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation : Perform the cDNA synthesis in a thermal cycler with the following program:
-
Primer annealing: 25°C for 10 minutes
-
Reverse transcription: 42-50°C for 30-60 minutes (optimal temperature depends on the reverse transcriptase used)
-
Enzyme inactivation: 85°C for 5 minutes
-
-
Storage : The resulting cDNA can be stored at -20°C until use in RT-qPCR.
RT-qPCR
-
Primer and Probe Design : Design primers and, if using a TaqMan assay, a probe targeting the sboA gene. Primers should be designed to amplify a product of 70-150 bp.
-
Target Gene : sboA (structural gene for this compound)
-
Reference Genes (candidates) : 16S rRNA, gyrA, recA. It is crucial to validate the stability of chosen reference genes under the specific experimental conditions.
-
-
RT-qPCR Reaction Setup : Prepare the RT-qPCR reaction mix. For a 20 µL reaction using a SYBR Green-based assay:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
Thermal Cycling Conditions : Perform the RT-qPCR in a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green assays)
-
Data Presentation
The quantitative data from the RT-qPCR experiment should be summarized in a clear and structured table. The following is an example of how to present the data for the relative quantification of sboA expression under a specific test condition compared to a control condition.
| Target Gene | Condition | Average Cq | ΔCq (Cq_target - Cq_ref) | ΔΔCq (ΔCq_test - ΔCq_control) | Fold Change (2-ΔΔCq) |
| sboA | Control | 22.5 | 5.3 | 0 | 1.0 |
| Test | 20.1 | 2.8 | -2.5 | 5.66 | |
| 16S rRNA | Control | 17.2 | |||
| Test | 17.3 |
Data Analysis
The most common method for analyzing RT-qPCR data is the comparative Cq (ΔΔCq) method for relative quantification of gene expression.
-
Calculate ΔCq : For each sample, normalize the Cq value of the target gene (sboA) to the Cq value of the reference gene.
-
ΔCq = Cq(sboA) - Cq(reference gene)
-
-
Calculate ΔΔCq : Normalize the ΔCq of the test sample to the ΔCq of the control sample.
-
ΔΔCq = ΔCq(test sample) - ΔCq(control sample)
-
-
Calculate Fold Change : Determine the relative expression level (fold change) using the formula:
-
Fold Change = 2-ΔΔCq
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or high Cq values | Poor RNA quality or quantity | Re-extract RNA, ensuring proper handling to prevent degradation. Verify RNA integrity. |
| Inefficient cDNA synthesis | Optimize reverse transcription conditions (enzyme, temperature, primers). | |
| PCR inhibitors in the sample | Ensure high purity of RNA. Dilute cDNA template. | |
| Non-specific amplification (multiple peaks in melt curve) | Poor primer design | Redesign primers to be more specific. Optimize annealing temperature. |
| Genomic DNA contamination | Ensure thorough DNase treatment of RNA samples. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be precise in setting up reactions. |
| Inconsistent sample quality | Ensure uniform sample collection and processing. |
References
- 1. Development of a versatile TaqMan™ real-time quantitative PCR (RT-qPCR) compliant anchor sequence to quantify bacterial gene transcripts from RNA samples containing carryover genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Salivaricin B Production
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low Salivaricin B yield in liquid culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in liquid culture often challenging?
A1: this compound is a type AII lantibiotic, a class of antimicrobial peptides, produced by the probiotic bacterium Streptococcus salivarius. Its production is often significantly lower in liquid media compared to solid or semi-solid cultures.[1][2][3][4][5] This is largely attributed to a cell-density dependent regulatory mechanism known as quorum sensing, where the bacteria require a high cell concentration to activate the expression of the genes responsible for this compound synthesis.[3][4]
Q2: What are the primary factors influencing this compound yield?
A2: The primary factors include the culture method (solid vs. liquid), media composition (carbon source, nitrogen source, and supplements), pH, and the presence of inducing molecules.[6][7][8] Production is often enhanced on solid media and can be influenced by the type of fermentable sugars present, with some sugars like glucose potentially causing catabolite repression.[2][7]
Q3: Can this compound production be induced in liquid culture?
A3: Yes, the production of some lantibiotics, including those similar to this compound, can be auto-regulated and induced.[3][4] This means that the addition of a small amount of active this compound to the culture can trigger a positive feedback loop, leading to enhanced production.[4][9]
Q4: What is the genetic basis for this compound production?
A4: The production of this compound is encoded by a gene cluster, often designated as the sbo locus.[2] This cluster contains the structural gene for the this compound precursor peptide (sboA), as well as genes involved in its modification, transport, and immunity.[2] The expression of this locus is thought to be regulated by a two-component system, SboK and SboR, which are involved in the autoregulation of its production.[2]
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered when producing this compound in liquid culture and provides actionable solutions.
Issue 1: No or very low detectable this compound activity in liquid culture supernatant.
Possible Cause 1.1: Sub-optimal culture medium.
Solution: The composition of the growth medium is critical. Many standard liquid broths may not support high-level this compound production.
-
Recommendation: Supplement your liquid medium with components known to enhance bacteriocin (B1578144) production. Based on studies of similar bacteriocins, consider adding yeast extract and calcium carbonate (CaCO₃).[8] A modified Tryptic Soy Agar (B569324) with 2% yeast extract and 0.1% calcium carbonate has been shown to be effective for bacteriocin production by S. salivarius.[8] While this is for solid media, similar supplementation in liquid media could be beneficial.
Possible Cause 1.2: Catabolite repression by the primary carbon source.
Solution: The type of sugar in your medium can significantly impact this compound production. Glucose, for instance, has been shown to reduce the production of some bacteriocins.[2][7]
-
Recommendation: Experiment with different carbon sources. Sucrose (B13894) has been used successfully for this compound production on solid media.[10] Recent studies have also shown that raffinose (B1225341) and galactose can significantly increase the expression of salivaricin A and B genes in S. salivarius K12.[9]
Possible Cause 1.3: Inadequate cell density to trigger quorum sensing.
Solution: this compound production is often cell-density dependent. In liquid cultures, the concentration of signaling molecules may not reach the threshold required to activate gene expression.
-
Recommendation 1: Co-culturing or induction. Attempt to induce production by adding a small amount of purified or crude extract of this compound to your liquid culture.[3][4]
-
Recommendation 2: Fed-batch cultivation. A fed-batch approach, where fresh medium is added during cultivation, can help achieve higher cell densities and potentially trigger production.[3]
Issue 2: Inconsistent or batch-to-batch variability in this compound yield.
Possible Cause 2.1: pH fluctuation during fermentation.
Solution: The pH of the culture medium can drop significantly due to the production of lactic acid by S. salivarius. This change in pH can affect both bacterial growth and bacteriocin production and stability.[6]
-
Recommendation: Control the pH of your liquid culture. Maintaining the pH between 6.0 and 7.0 has been shown to be optimal for the activity of similar bacteriocins.[8] The addition of CaCO₃ to the medium can act as a buffer.[8] Recent research also indicates that environmental acidification can be a critical factor in promoting the production of other antimicrobials in S. salivarius K12, suggesting a complex relationship between pH and antimicrobial synthesis.[6][11]
Data Presentation
Table 1: Effect of Media Components on Bacteriocin Production by Streptococcus salivarius
| Component | Concentration | Observation | Reference |
| Yeast Extract | 13 g/L | Optimized for maximum bacteriocin production (80.2 AU/ml) | [8] |
| Calcium Carbonate (CaCO₃) | 1.4 g/L | Optimized for maximum bacteriocin production | [8] |
| Raffinose | 2.5% (w/v) | Marked increase in this compound gene expression | [9] |
| Galactose | 0.5% (w/v) | Marked increase in this compound gene expression | [9] |
| Glucose | 1% (wt/vol) | Reduced this compound production in agar cultures | [2] |
Experimental Protocols
Protocol 1: Deferred Antagonism Assay for Screening this compound Production
This method is used to qualitatively assess the production of antimicrobial substances by S. salivarius against a sensitive indicator strain.
Materials:
-
S. salivarius producer strain
-
Sensitive indicator strain (e.g., Micrococcus luteus)
-
Appropriate agar plates (e.g., M17 agar supplemented with 0.5% sucrose and 0.1% calcium carbonate)[10]
-
Sterile cotton swabs
Procedure:
-
Inoculate the S. salivarius producer strain as a single line or spot onto the center of an agar plate.
-
Incubate the plate for 18 hours at 37°C in a 5% CO₂ atmosphere to allow for growth and bacteriocin production.[10]
-
After incubation, remove the producer strain's growth using a sterile cotton swab or glass slide.
-
Sterilize the surface of the agar by exposing it to chloroform vapor for 30 minutes.
-
Allow the plate to air out for 30 minutes to ensure all chloroform has evaporated.
-
Inoculate an overnight culture of the indicator strain onto the agar plate, typically by streaking perpendicularly to the original line of growth of the producer strain.
-
Incubate the plate under conditions suitable for the indicator strain.
-
Observe for a zone of inhibition around the area where the producer strain was grown. The presence of a clear zone indicates antimicrobial activity.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Partial Purification of this compound
This protocol provides a general method for the initial purification of this compound from a crude extract.
Materials:
-
Crude this compound extract (from liquid culture supernatant or extracted from solid media)
-
Hydrophobic interaction chromatography column (e.g., Phenyl Sepharose)
-
High-salt buffer (e.g., buffer containing 1-2 M ammonium (B1175870) sulfate)
-
Low-salt elution buffer (same buffer without ammonium sulfate)
-
Fraction collector
-
Equipment for antimicrobial activity assay (e.g., well diffusion assay)
Procedure:
-
Prepare a crude extract of this compound. For liquid cultures, this can be the cell-free supernatant. For solid cultures, an extraction procedure (e.g., freeze-thaw elution) is necessary.[1][5]
-
Centrifuge the crude extract to remove any remaining cells or debris.
-
Equilibrate the HIC column with the high-salt buffer.
-
Apply the supernatant to the column.
-
Wash the column with the high-salt buffer to remove unbound proteins.
-
Elute the bound bacteriocins using a decreasing salt gradient (from high-salt to low-salt buffer).
-
Collect fractions throughout the elution process.
-
Test the collected fractions for antimicrobial activity against a sensitive indicator strain to identify the fractions containing this compound.[10]
Visualizations
Caption: Quorum sensing-based autoregulation of this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Bacteriocin production by Streptococcus salivarius strain P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Optimizing Streptococcus salivarius K12 Growth for Salivaricin B Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the growth of Streptococcus salivarius K12 for enhanced Salivaricin B production.
Frequently Asked Questions (FAQs)
Q1: What is Streptococcus salivarius K12 and why is it significant for this compound production?
Streptococcus salivarius K12 is a probiotic strain of bacteria that naturally colonizes the human oral cavity.[1][2][3][4] It is known for producing several antimicrobial peptides, including the lantibiotics Salivaricin A2 and this compound.[2][5][6][7][8] These bacteriocins have demonstrated inhibitory activity against various pathogenic bacteria, such as Streptococcus pyogenes, making S. salivarius K12 a subject of interest for developing oral probiotics and therapeutics.[3][7][9] this compound, in particular, functions by interfering with the cell wall biosynthesis of susceptible Gram-positive bacteria.[6][10]
Q2: Which culture media are recommended for optimal this compound production?
Several media have been shown to support the growth of S. salivarius K12, but for lantibiotic production, some are more effective than others. Studies have indicated that BACa (Blood Agar (B569324) Base with 0.1% Calcium Carbonate) and TYECa (Tryptone Yeast Extract with Calcium Carbonate) are among the best solid media for lantibiotic production by strain K12.[11] For liquid cultures, M17 broth and Todd Hewitt Broth (THB) are commonly used.[5][12] A specially developed medium buffered with 2-(N-morpholino)ethanesulfonic acid (MES) has also been shown to improve biomass accumulation and bacteriocin (B1578144) production.[11][13]
Q3: How do different carbon sources in the media affect this compound production?
The type and concentration of sugar in the growth medium can significantly impact this compound production. Recent studies have demonstrated that supplementing media with specific sugars can upregulate the expression of the salB gene, which encodes for this compound.
Specifically, the addition of 2.5% (w/v) raffinose (B1225341) or 0.5% (w/v) galactose to the growth medium has been shown to cause a marked increase in this compound expression.[12][14] Compared to a control without added sugar, 2.5% raffinose increased salB expression 38-fold, while 0.5% galactose led to a 136-fold increase.[12] While glucose can support robust growth, its effect on bacteriocin production can be repressive in some streptococcal species.[12] However, for S. salivarius K12, glucose supplementation does not appear to reduce Salivaricin A production and can stimulate overall inhibitory activity.[12]
Q4: What are the optimal physical conditions for S. salivarius K12 cultivation?
For optimal growth and bacteriocin production, S. salivarius K12 is typically incubated at 37°C in an atmosphere supplemented with 5% CO2.[12] Maintaining a stable pH is also crucial, as the production of lactic acid during fermentation can lower the pH and potentially inhibit growth and bacteriocin production.[12] It is recommended to monitor the pH of the culture and adjust it to a range of 6.5-6.8 if it becomes too acidic.[12]
Q5: How is this compound production quantified?
Quantification of this compound activity is typically performed using a deferred antagonism assay.[10][11] This method involves growing the producer strain (S. salivarius K12) on an agar plate, then overlaying it with a sensitive indicator strain (e.g., Micrococcus luteus, Corynebacterium spp., or Streptococcus pyogenes).[10] The size of the inhibition zone around the K12 growth is indicative of the amount of bacteriocin produced. For more precise quantification, the bacteriocin can be purified from the culture and its concentration determined using methods like High-Performance Liquid Chromatography (HPLC), followed by mass spectrometry (MALDI-TOF MS) for confirmation.[10][15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibitory activity against indicator strains | 1. Suboptimal growth medium. 2. Inappropriate carbon source. 3. pH of the medium has dropped significantly. 4. The indicator strain is not sensitive to this compound. | 1. Switch to a medium known to enhance lantibiotic production, such as BACa or TYECa.[11] 2. Supplement the medium with 2.5% (w/v) raffinose or 0.5% (w/v) galactose.[12] 3. Buffer the medium with MES or monitor and adjust the pH to 6.5-6.8 during cultivation.[11][12] 4. Use a known sensitive indicator strain like Micrococcus luteus or specific Corynebacterium species.[10] |
| Poor growth of S. salivarius K12 | 1. Incorrect atmospheric conditions. 2. Inadequate nutrients in the medium. 3. Extreme pH of the medium. | 1. Ensure incubation at 37°C with 5% CO2.[12] 2. Use a rich medium like M17 or THB.[5][12] 3. Check and adjust the initial pH of the medium to be within the optimal range for streptococcal growth (typically around 7.0). |
| Inconsistent this compound yield between batches | 1. Variability in inoculum preparation. 2. Inconsistent incubation times. 3. Fluctuations in pH during fermentation. | 1. Standardize the inoculum size and growth phase. Use an overnight culture to inoculate the production medium. 2. Harvest the culture at a consistent point in the growth phase (e.g., late logarithmic or early stationary phase), as bacteriocin production is often maximal at this stage.[17] 3. Implement pH control during fermentation. |
| Difficulty in purifying this compound | 1. Inefficient extraction from culture. 2. Co-purification with other proteins or peptides. | 1. Use a combination of Amberlite XAD-16 resin for initial capture followed by cation exchange chromatography for purification.[15][16] 2. Optimize the salt gradient during cation exchange chromatography to improve the resolution between this compound and other molecules.[17] |
Data Presentation
Table 1: Effect of Sugar Supplementation on Salivaricin Gene Expression in S. salivarius K12
| Sugar Supplement | Concentration (w/v) | Average Fold Increase in salA Expression | Average Fold Increase in salB Expression |
| Raffinose | 2.5% | 808 | 38 |
| Galactose | 0.5% | 2596 | 136 |
| Data sourced from a study on the effects of synbiotic sugars on lantibiotic production.[12] |
Table 2: Recommended Media for S. salivarius K12 Cultivation and Lantibiotic Production
| Medium | Type | Primary Use | Reference |
| M17 Broth | Liquid | General growth, growth curve experiments | [12] |
| Todd Hewitt Broth (THB) | Liquid | General growth, inoculum preparation | [12] |
| BACa (Blood Agar Base + CaCO3) | Solid | Enhanced lantibiotic production | [11] |
| TYECa (Tryptone Yeast Extract + CaCO3) | Solid | Enhanced lantibiotic production | [11] |
| PTNYSMES | Liquid | High biomass production | [11] |
Experimental Protocols
Protocol 1: Cultivation of S. salivarius K12 for this compound Production
-
Inoculum Preparation:
-
Streak S. salivarius K12 onto M17 agar and incubate for 18-24 hours at 37°C with 5% CO2.
-
Pick a single colony and inoculate 10 mL of M17 broth. Incubate under the same conditions for 18 hours.
-
-
Production Culture:
-
Prepare M17 broth supplemented with 0.5% (w/v) filter-sterilized galactose.
-
Inoculate the production medium with the overnight culture at a 1:100 ratio.
-
Incubate at 37°C with 5% CO2 for 18-24 hours. Monitor the pH and adjust as necessary to maintain it above 6.5.
-
-
Harvesting:
-
After incubation, centrifuge the culture at 8000 x g for 15 minutes at 4°C to pellet the cells.
-
The supernatant can be used for this compound extraction and purification.
-
Protocol 2: Deferred Antagonism Assay for this compound Activity
-
Producer Strain Growth:
-
Inoculate a single spot or a streak of S. salivarius K12 onto the center of a BACa plate.
-
Incubate for 18 hours at 37°C with 5% CO2.
-
-
Preparation for Overlay:
-
After incubation, remove the S. salivarius K12 growth using a sterile cotton swab.
-
Expose the plate to chloroform (B151607) vapor for 30 minutes to kill any remaining producer cells, followed by 30 minutes of air drying to dissipate the chloroform.[12]
-
-
Indicator Strain Overlay:
-
Prepare a liquid culture of a sensitive indicator strain (e.g., Micrococcus luteus).
-
Using a sterile swab, streak the indicator strain perpendicularly to the original line of K12 growth.
-
Incubate the plate under conditions optimal for the indicator strain (e.g., 37°C for 24 hours).
-
-
Result Interpretation:
-
Observe the plate for a zone of clearing where the indicator strain has failed to grow. The size of this zone indicates the level of inhibitory activity.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Key factors influencing this compound production by S. salivarius K12.
References
- 1. Streptococcus salivarius K12 | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. Streptococcus salivarius BLIS K12 - Therascience [therascience.com]
- 3. probiotics.magnusconferences.com [probiotics.magnusconferences.com]
- 4. tga.gov.au [tga.gov.au]
- 5. Inhibitory effects of Streptococcus salivarius K12 on formation of cariogenic biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medscape.com [medscape.com]
- 8. Influence of Probiotic Culture Supernatants on In Vitro Biofilm Formation of Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptococcus salivarius as an Important Factor in Dental Biofilm Homeostasis: Influence on Streptococcus mutans and Aggregatibacter actinomycetemcomitans in Mixed Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Variable Characteristics of Bacteriocin-Producing Streptococcus salivarius Strains Isolated from Malaysian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced production, purification, characterization and mechanism of action of salivaricin 9 lantibiotic produced by Streptococcus salivarius NU10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
Enhancing Salivaricin B production using raffinose and galactose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing Salivaricin B production in Streptococcus salivarius using raffinose (B1225341) and galactose.
Frequently Asked Questions (FAQs) and Troubleshooting
Culture & Induction
-
Q1: What is the optimal concentration of raffinose and galactose to enhance this compound production?
-
A1: Based on current research, the most effective concentrations are 2.5% (w/v) for raffinose and 0.5% (w/v) for galactose when supplementing the growth media.[1]
-
-
Q2: My S. salivarius culture is growing well in the supplemented media, but I don't see an increase in antimicrobial activity. What could be the issue?
-
A2: Several factors could be at play:
-
Incorrect Sugar Concentrations: Verify that the final concentrations of raffinose and galactose in your media are accurate.
-
pH of the Medium: S. salivarius bacteriocin (B1578144) production can be sensitive to pH. Ensure your medium is adequately buffered. The addition of calcium carbonate (0.1% w/v) to solid media can help maintain a stable pH.
-
Growth Phase: Bacteriocin production is often maximal during the stationary phase of growth. Ensure you are harvesting your culture at the appropriate time.
-
Strain Viability: Confirm the viability and purity of your S. salivarius strain.
-
-
-
Q3: Can I use a combination of raffinose and galactose?
-
A3: While both sugars individually enhance this compound production, some studies have shown that a combination might result in a lower level of induction compared to the individual sugars.[1] It is recommended to test the sugars separately first.
-
Quantification & Analysis
-
Q4: I am having trouble with the deferred antagonism assay. The zones of inhibition are unclear or inconsistent. What can I do?
-
A4: For clearer and more consistent results in your deferred antagonism assay:
-
Producer Strain Removal: Ensure complete removal of the S. salivarius producer strain growth before overlaying with the indicator strain. Any residual producer cells can obscure the inhibition zone.
-
Indicator Strain Lawn: Prepare a uniform lawn of the indicator strain. An uneven lawn can lead to irregular inhibition zones.
-
Agar (B569324) Depth: Maintain a consistent agar depth across your plates.
-
Incubation Conditions: Ensure consistent incubation time and temperature for both the producer and indicator strains.
-
-
-
Q5: My RT-qPCR results show high variability between replicates for salB gene expression. What are the possible causes?
-
A5: High variability in RT-qPCR can stem from several sources:
-
RNA Quality: Ensure your RNA is of high purity and integrity. Use a spectrophotometer to check A260/280 and A260/230 ratios and consider running an agarose (B213101) gel to visualize RNA integrity.
-
Primer Efficiency: Validate your primers for the salB gene and your chosen reference genes to ensure their efficiency is between 90% and 110%.
-
Reference Gene Stability: The stability of your reference gene(s) is crucial. It's recommended to test multiple candidate reference genes and use a tool like geNorm or NormFinder to identify the most stable ones under your experimental conditions.
-
Pipetting Accuracy: Small variations in pipetting volumes can lead to significant differences in results. Use calibrated pipettes and practice consistent pipetting techniques.
-
-
-
Q6: I am trying to purify this compound using HPLC, but I am not getting a clean peak. What can I do to improve the separation?
-
A6: For better HPLC purification of this compound:
-
Column Choice: A C18 reverse-phase column is commonly used and effective for this compound purification.
-
Gradient Optimization: The acetonitrile (B52724) gradient is critical for good separation. You may need to optimize the gradient slope and duration to effectively separate this compound from other peptides and contaminants.
-
Sample Preparation: Ensure your sample is properly filtered before injection to prevent column clogging. A pre-purification step, such as solid-phase extraction, can also help to clean up the sample.
-
-
Data Presentation
Table 1: Fold Change in salB Gene Expression in S. salivarius BLIS K12 Supplemented with Raffinose and Galactose
| Sugar Supplement | Concentration (w/v) | Average Fold Increase in salB Expression (compared to control) |
| Raffinose | 2.5% | 38-fold |
| Galactose | 0.5% | 136-fold |
Data is synthesized from a study by Hale et al. (2024).[1]
Experimental Protocols
1. Cultivation of S. salivarius for Enhanced this compound Production
-
Materials:
-
Streptococcus salivarius K12 strain
-
Brain Heart Infusion (BHI) broth or a suitable growth medium
-
Raffinose (sterile solution)
-
Galactose (sterile solution)
-
Sterile culture tubes and flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Prepare your chosen growth medium (e.g., BHI broth) according to the manufacturer's instructions and sterilize.
-
Aseptically supplement the sterile medium with either 2.5% (w/v) raffinose or 0.5% (w/v) galactose. Also, prepare a control medium with no sugar supplement.
-
Inoculate the media with an overnight culture of S. salivarius K12.
-
Incubate the cultures at 37°C in a 5% CO₂ atmosphere until they reach the stationary phase of growth (typically 18-24 hours).
-
2. Deferred Antagonism Assay for this compound Activity
-
Materials:
-
Columbia Blood Agar base or other suitable agar
-
Calcium Carbonate (CaCO₃)
-
Indicator strain (e.g., Micrococcus luteus)
-
Sterile petri dishes
-
-
Procedure:
-
Prepare the agar medium, supplementing it with 0.1% (w/v) CaCO₃, and pour into petri dishes.
-
Inoculate the center of the agar plate with a single streak of the S. salivarius K12 culture grown in the sugar-supplemented or control medium.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 18-24 hours.
-
After incubation, carefully remove the S. salivarius growth with a sterile slide or cotton swab.
-
Sterilize the surface of the agar by inverting the plate over a small volume of chloroform in a fume hood for 30 minutes.
-
Allow the plates to air out for at least 30 minutes to ensure all chloroform has evaporated.
-
Prepare a fresh culture of the indicator strain and overlay the plate with a soft agar (0.75%) seeded with the indicator strain.
-
Incubate the plates under conditions suitable for the indicator strain until a lawn of growth is visible.
-
Measure the diameter of the zone of inhibition around the area where the producer strain was grown.
-
3. Quantification of salB Gene Expression by RT-qPCR
-
Materials:
-
RNA extraction kit suitable for Gram-positive bacteria
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for salB and selected reference gene(s)
-
qPCR instrument
-
-
Procedure:
-
Harvest S. salivarius cells from the sugar-supplemented and control cultures by centrifugation.
-
Extract total RNA using a suitable kit, following the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and agarose gel electrophoresis.
-
Synthesize cDNA from the RNA templates using a reverse transcriptase kit.
-
Set up the qPCR reactions containing the cDNA, qPCR master mix, and primers for the salB gene and the reference gene(s).
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in salB gene expression in the sugar-supplemented samples compared to the control.
-
Visualizations
Caption: Experimental workflow for enhancing and quantifying this compound production.
Caption: Putative signaling pathway for sugar-mediated enhancement of this compound production.
References
Technical Support Center: Overcoming Challenges in Salivaricin B Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Salivaricin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a lantibiotic, a type of antimicrobial peptide, produced by the probiotic bacterium Streptococcus salivarius K12.[1][2] Its purification can be challenging due to its co-production with another lantibiotic, Salivaricin A2, which has similar physicochemical properties, leading to difficulties in separation.[2][3] Additionally, optimizing the yield and maintaining the biological activity of this compound throughout the multi-step purification process requires careful control of various parameters.
Q2: What is the primary mechanism of action for this compound?
This compound inhibits the growth of susceptible Gram-positive bacteria by interfering with cell wall biosynthesis.[4] It specifically targets the lipid II precursor of peptidoglycan, a critical component of the bacterial cell wall. Unlike some other lantibiotics, this compound does not primarily act by forming pores in the cell membrane.[4]
Q3: What are the typical steps involved in this compound purification?
A common purification strategy for this compound involves a multi-step chromatographic process:
-
Extraction: Initial recovery of this compound from S. salivarius K12 culture, often grown on solid media, is typically achieved through a freeze-thaw extraction method.[1][2]
-
Hydrophobic Interaction Chromatography (HIC): This step is used for initial capture and partial purification of this compound from the crude extract.[3]
-
Cation Exchange Chromatography (IEX): Further purification is achieved by exploiting the net positive charge of this compound.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This final polishing step is crucial for separating this compound from the closely related Salivaricin A2 and other remaining impurities to achieve high purity.[1][3]
Q4: What are the optimal storage conditions for purified this compound?
While specific stability data for this compound is limited, a related lantibiotic, Salivaricin 9, demonstrates high stability over a wide pH range (2-10) and at high temperatures (90-100°C).[5] It is advisable to store purified this compound in a slightly acidic to neutral buffer at low temperatures (-20°C or -80°C) to minimize degradation and loss of activity.
Troubleshooting Guide
This guide addresses common problems encountered during this compound purification and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Suboptimal Culture Conditions: Insufficient production of this compound by S. salivarius K12. | - Optimize culture medium composition (e.g., M17 agar (B569324) supplemented with sucrose (B13894) and calcium carbonate).[2]- Ensure optimal growth conditions (e.g., 37°C in a 5% CO₂ atmosphere).[2]- Consider co-culturing with an inducing strain to enhance production. |
| Inefficient Extraction: Incomplete recovery of this compound from the cell culture. | - Ensure complete freezing (-80°C) and thawing of the agar culture to maximize cell lysis and release of the peptide.[2] | |
| Loss of Activity During Purification: Degradation or denaturation of this compound. | - Work at low temperatures (4°C) during all purification steps.- Minimize the number of freeze-thaw cycles of the purified peptide.- Ensure the pH of buffers is within the stability range of this compound (ideally slightly acidic to neutral).[5] | |
| Poor Separation of this compound and Salivaricin A2 | Inadequate Resolution in RP-HPLC: Co-elution of the two lantibiotics. | - Optimize the mobile phase gradient: Use a shallow acetonitrile (B52724) gradient (e.g., 20-50% over 50 minutes) to improve separation.[6]- Adjust the mobile phase pH: Small changes in pH can alter the retention times of the peptides.- Change the stationary phase: Consider using a different C18 column or a column with a different chemistry (e.g., phenyl-hexyl) to exploit different selectivities.[7] |
| Incorrect Column Loading: Overloading the column can lead to peak broadening and poor resolution. | - Determine the optimal loading capacity of your C18 column for the partially purified sample. | |
| Presence of Contaminants in the Final Product | Ineffective Washing During Chromatography: Carry-over of impurities from previous steps. | - HIC & IEX: Ensure thorough washing of the column with the binding buffer until the UV absorbance returns to baseline before elution.- RP-HPLC: Use a wash step with a low percentage of organic solvent before starting the elution gradient. |
| Co-eluting Host Cell Proteins: Proteins from S. salivarius with similar properties to this compound. | - Introduce an additional orthogonal purification step, such as size exclusion chromatography, if high levels of protein contaminants persist. | |
| DNA Contamination: Can interfere with chromatographic steps. | - Treat the initial cell lysate with DNase to remove contaminating DNA.[8] |
Data Presentation
Example Purification Table for a Related Lantibiotic (Salivaricin 9)
Note: This table is for Salivaricin 9 and serves as an illustrative example of the expected trend in a multi-step purification of a lantibiotic like this compound. Actual values for this compound may vary.[1]
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification (Fold) |
| Cell-Free Supernatant | 960,000 | 1,200 | 800 | 100 | 1 |
| XAD-16 Resin | 720,000 | 150 | 4,800 | 75 | 6 |
| Cation Exchange (SP Sepharose) | 480,000 | 12 | 40,000 | 50 | 50 |
Experimental Protocols
Culture and Extraction of this compound
-
Culture Preparation: Inoculate Streptococcus salivarius K12 onto M17 agar plates supplemented with 0.5% sucrose and 0.1% calcium carbonate.
-
Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
Extraction: Freeze the agar cultures at -80°C and then thaw at 4°C. Collect the liquid exudate containing the crude this compound.[2]
-
Clarification: Centrifuge the exudate to remove cell debris and collect the supernatant.
Hydrophobic Interaction Chromatography (HIC)
-
Column: Phenyl Sepharose column.
-
Binding Buffer: 1.7 M (NH₄)₂SO₄ in 50 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Elution Buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
Procedure: a. Equilibrate the column with 5-8 column volumes of binding buffer. b. Adjust the salt concentration of the clarified supernatant to be similar to the binding buffer and load it onto the column. c. Wash the column with binding buffer until the UV absorbance at 280 nm returns to baseline. d. Elute the bound peptides with a decreasing linear gradient of ammonium (B1175870) sulfate (B86663) (from 1.7 M to 0 M). e. Collect fractions and test for antimicrobial activity against a sensitive indicator strain (e.g., Micrococcus luteus).
Cation Exchange Chromatography (IEX)
-
Column: SP Sepharose column.
-
Binding Buffer: 20 mM sodium phosphate buffer, pH 6.0.
-
Elution Buffer: 20 mM sodium phosphate buffer + 1 M NaCl, pH 6.0.
-
Procedure: a. Pool the active fractions from HIC and buffer exchange into the IEX binding buffer. b. Equilibrate the SP Sepharose column with binding buffer. c. Load the sample onto the column. d. Wash the column with binding buffer. e. Elute this compound with an increasing linear gradient of NaCl (from 0 M to 1 M). f. Collect fractions and perform activity assays.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Procedure: a. Pool and filter the active fractions from IEX. b. Equilibrate the C18 column with a low percentage of mobile phase B. c. Inject the sample. d. Elute with a shallow linear gradient of acetonitrile. A suggested starting gradient is 20-50% of mobile phase B over 50 minutes. Salivaricin A2 typically elutes at a lower acetonitrile concentration than this compound.[3][6] e. Monitor the elution profile at 214 nm and 280 nm. f. Collect peaks corresponding to this compound and confirm purity and identity by mass spectrometry.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Mechanism of action of this compound in bacterial cell wall synthesis.
References
- 1. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced production, purification, characterization and mechanism of action of salivaricin 9 lantibiotic produced by Streptococcus salivarius NU10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Salivaricin B stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of Salivaricin B under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under different pH conditions?
A1: Based on studies of closely related lantibiotics like Salivaricin 9, this compound is expected to be stable over a wide pH range, typically from pH 2 to 10.[1][2] It generally exhibits greater stability in acidic to neutral conditions.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: this compound, like other lantibiotics, is known to be heat-stable.[3] For instance, the related Salivaricin 9 retains its biological activity after being heated to 90-100°C for 30 minutes.[1][2] However, prolonged exposure to very high temperatures, such as 121°C for 20 minutes, can lead to a loss of activity.[1]
Q3: I am observing a loss of this compound activity in my experiments. What are the potential causes?
A3: Loss of activity could be due to several factors. Firstly, ensure your storage conditions are optimal; freezing at -20°C or -80°C is recommended for long-term stability.[4] Secondly, consider the possibility of proteolytic degradation if your sample is not purified or is contaminated with proteases. This compound is a peptide and can be degraded by enzymes like proteinase K.[1][2] Finally, extreme pH (highly alkaline) or prolonged exposure to high temperatures can also lead to degradation.
Q4: Can I autoclave my solutions containing this compound?
A4: Based on data for the related Salivaricin 9, autoclaving (121°C for 20 minutes) is likely to result in a significant loss of this compound activity.[1] It is advisable to sterilize solutions containing this compound by filtration (e.g., using a 0.22 µm filter).
Q5: What is the best way to quantify the stability of this compound in my experiments?
A5: The stability of this compound is typically assessed by measuring its residual antimicrobial activity after exposure to different conditions. Common methods include the agar (B569324) well diffusion assay or a microtiter plate-based growth inhibition assay.[1] The activity is often quantified in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing complete inhibition of a sensitive indicator strain.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete loss of activity after pH treatment | Extreme pH (e.g., >10) may have irreversibly denatured the peptide. | Re-evaluate the pH range of your experiment. This compound is generally more stable in acidic to neutral pH.[1][2] Neutralize the pH of your sample before performing the activity assay to rule out the effect of pH on the indicator strain. |
| Reduced activity after heat treatment | The temperature or duration of heating was excessive. | Optimize the heating conditions. For short-term heat stability tests, consider temperatures up to 80-100°C for 30 minutes.[1][5] Avoid autoclaving. |
| Inconsistent results in stability assays | Contamination of the this compound sample with proteases. | Ensure the purity of your this compound preparation. If you suspect protease contamination, consider adding protease inhibitors to a control sample. |
| Inaccurate quantification of antimicrobial activity. | Standardize your activity assay. Use a consistent and sensitive indicator strain, control for inoculum size, and ensure proper diffusion in agar-based assays. | |
| Precipitation of this compound during the experiment | The buffer composition or pH is causing the peptide to aggregate and precipitate. | Check the solubility of this compound in the chosen buffers and pH range. Consider using a different buffer system if precipitation occurs. |
Data on Salivaricin Stability
The following tables summarize the stability of Salivaricin 9, a closely related lantibiotic to this compound, under various conditions. This data can be used as a general guideline for experimental design.
Table 1: Thermal Stability of Salivaricin 9
| Temperature (°C) | Incubation Time | Residual Activity (Qualitative) |
| 4, 20, 30, 37, 40, 50, 60, 70, 80 | 1 hour | ++++ |
| 90, 100 | 30 minutes | +++ |
| 121 | 20 minutes | - |
| Data from a study on Salivaricin 9, where activity was measured by the size of the inhibition zone against Micrococcus luteus.[1] | ||
| Key: ++++ = Inhibition zone >20 mm; +++ = Inhibition zone = 20 mm; - = No inhibition. |
Table 2: pH Stability of Salivaricin 9
| pH Value | Incubation Conditions | Residual Activity (Qualitative) |
| 2 - 7 | Not specified | ++++ |
| 8 - 10 | Not specified | +++ |
| Data from a study on Salivaricin 9, where activity was measured by the size of the inhibition zone against Micrococcus luteus.[1] | ||
| Key: ++++ = Inhibition zone >20 mm; +++ = Inhibition zone = 20 mm. |
Experimental Protocols
Protocol 1: Assessment of this compound Thermal Stability
This protocol outlines a method to determine the thermal stability of a purified this compound solution.
Materials:
-
Purified this compound solution of known activity (e.g., in AU/mL)
-
Sterile, low-binding microcentrifuge tubes
-
Water baths or heating blocks set to desired temperatures (e.g., 4, 25, 37, 50, 60, 70, 80, 90, 100°C)
-
Ice bath
-
Sensitive indicator strain (e.g., Micrococcus luteus)
-
Appropriate growth medium for the indicator strain (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
Agar plates for the activity assay
Procedure:
-
Aliquot the purified this compound solution into sterile microcentrifuge tubes.
-
Incubate the tubes at the different test temperatures for a defined period (e.g., 30 or 60 minutes). Include a control tube kept at 4°C.
-
After incubation, immediately place the tubes on ice to cool down.
-
Determine the residual antimicrobial activity of each sample using a standardized agar well diffusion assay or a microtiter plate-based assay.
-
Calculate the percentage of residual activity for each temperature compared to the 4°C control.
Protocol 2: Assessment of this compound pH Stability
This protocol describes a method to evaluate the stability of this compound at different pH values.
Materials:
-
Purified this compound solution
-
A series of sterile buffers covering the desired pH range (e.g., citrate-phosphate buffer for pH 2-7, Tris-HCl for pH 7-9, glycine-NaOH for pH 9-10)
-
Sterile, low-binding microcentrifuge tubes
-
Solutions for pH neutralization (e.g., sterile 1M NaOH and 1M HCl)
-
pH meter
-
Sensitive indicator strain and corresponding growth medium and agar plates
Procedure:
-
Mix the purified this compound solution with an equal volume of each pH buffer in sterile microcentrifuge tubes.
-
Incubate the mixtures at a constant temperature (e.g., 37°C) for a specific duration (e.g., 2 hours). A control sample should be incubated in a buffer at a pH known to be optimal for this compound stability (e.g., pH 6.5).
-
After incubation, neutralize the pH of all samples to approximately 7.0 to prevent the pH from affecting the growth of the indicator strain in the subsequent activity assay.
-
Determine the residual antimicrobial activity of each sample using a standardized agar well diffusion assay or a microtiter plate-based assay.
-
Calculate the percentage of residual activity at each pH relative to the control.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
- 3. Variable Characteristics of Bacteriocin-Producing Streptococcus salivarius Strains Isolated from Malaysian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lyophilization and storage temperature on the activity of salivaricin CRL 1328, a potential bioactive ingredient of a urogenital probiotic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
Common issues and solutions in bacteriocin activity assays
Welcome to the technical support center for bacteriocin (B1578144) activity assays. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assaying bacteriocin activity?
A1: The most frequently used methods are agar-based diffusion assays and broth-based dilution assays.[1]
-
Agar (B569324) Well Diffusion Assay: A versatile and widely used method where a cell-free supernatant containing the bacteriocin is placed in a well cut into an agar plate seeded with an indicator organism. The diameter of the resulting zone of inhibition correlates with the bacteriocin's activity.[2][3]
-
Spot-on-Lawn Assay: In this method, a small volume of the bacteriocin-containing solution is spotted onto the surface of a soft agar layer that has been inoculated with the indicator strain.[2][4] A clear zone of inhibition indicates activity.
-
Microtiter Plate Assay (Broth Microdilution): This is a high-throughput method used to determine the Minimum Inhibitory Concentration (MIC) of a bacteriocin.[2] Serial dilutions of the bacteriocin are prepared in a 96-well plate, and a standardized inoculum of the indicator bacteria is added to each well.[5] The MIC is the lowest concentration that completely inhibits visible growth.[5]
Q2: How is bacteriocin activity quantified?
A2: Bacteriocin activity is typically expressed in Arbitrary Units per milliliter (AU/mL). One AU is defined as the reciprocal of the highest dilution of the bacteriocin that shows a clear zone of inhibition against the indicator strain.[6][7]
Q3: What are the key factors that can influence the results of a bacteriocin activity assay?
A3: Several factors can significantly impact the outcome of bacteriocin activity assays:
-
pH: The activity and stability of many bacteriocins are pH-dependent.[8][9] For instance, nisin is more effective and soluble at acidic pH.[8]
-
Temperature: Temperature affects both the production of the bacteriocin by the producing strain and the stability of the bacteriocin itself.[10][11]
-
Growth Medium Composition: The components of the growth medium can influence bacteriocin production.[12] Surfactants like Tween 80 may enhance the release of bacteriocins from the producer cells.[8]
-
Indicator Strain: The choice and physiological state of the indicator strain are critical for obtaining reliable results.[13]
-
Diffusion Properties: In agar-based assays, the diffusion of the bacteriocin through the agar can be a limiting factor, especially for large bacteriocins.[13]
Q4: How can I be sure that the observed inhibition is due to a bacteriocin and not other factors?
A4: To confirm that the antimicrobial activity is from a bacteriocin, several control experiments should be performed:
-
Protease Treatment: Since bacteriocins are proteinaceous, treating the cell-free supernatant with proteases (like proteinase K or trypsin) should result in a loss of activity.[14][15]
-
pH Neutralization: To rule out inhibition due to organic acids produced by lactic acid bacteria, the supernatant should be neutralized to a pH of around 6.5-7.0 before the assay.[16]
-
Catalase Treatment: To exclude the effect of hydrogen peroxide, which can be produced by some bacteria, the supernatant can be treated with catalase.[17]
Troubleshooting Guides
This section provides solutions to common problems encountered during bacteriocin activity assays.
Issue 1: Inconsistent or No Zones of Inhibition in Agar Diffusion Assays
| Potential Cause | Troubleshooting Solution |
| Low Bacteriocin Titer | Optimize bacteriocin production by adjusting culture conditions (pH, temperature, media components).[10][12] Concentrate the cell-free supernatant using methods like ammonium (B1175870) sulfate (B86663) precipitation.[18] |
| Inappropriate Indicator Strain | Ensure the indicator strain is sensitive to the bacteriocin. Use a fresh, actively growing culture of the indicator strain for seeding the agar.[13] |
| Poor Diffusion of Bacteriocin | The molecular weight of the bacteriocin may be too high for efficient diffusion in agar.[13] Consider using a softer agar concentration or a liquid-based assay. |
| Degradation of Bacteriocin | Bacteriocins can be sensitive to proteases produced by the indicator or producer strain, or to pH and temperature changes.[19] Ensure the pH of the supernatant is optimal for bacteriocin stability and store samples appropriately.[19] |
| Uneven Agar Thickness | Pour agar plates on a level surface to ensure uniform thickness, as this can affect the diffusion and size of the inhibition zone.[20] |
| Incorrect Inoculum of Indicator Strain | Standardize the inoculum of the indicator strain to ensure a consistent lawn of growth.[20] |
Issue 2: False-Positive Results
| Potential Cause | Troubleshooting Solution |
| Inhibition by Organic Acids | Neutralize the pH of the cell-free supernatant to between 6.5 and 7.0 before performing the assay.[16] |
| Inhibition by Hydrogen Peroxide | Treat the supernatant with catalase to eliminate the effect of hydrogen peroxide.[17] |
| Presence of Other Antimicrobial Compounds | While less common, the producing strain might secrete other non-bacteriocin antimicrobial substances. Further purification and characterization are needed to confirm the nature of the inhibitory substance.[20] |
Issue 3: High Variability in Microtiter Plate (MIC) Assays
| Potential Cause | Troubleshooting Solution |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate serial dilutions and inoculum addition.[5] |
| Evaporation | Use plate sealers or incubate in a humidified chamber to prevent evaporation from the wells, which can concentrate the bacteriocin and affect the MIC value.[5] |
| Inaccurate Inoculum Concentration | Standardize the bacterial suspension to the correct cell density (e.g., using McFarland standards or OD measurements) before inoculation.[5] |
| Non-specific Binding to Plastic | To prevent the bacteriocin from binding to the plastic surface of the microtiter plate, pre-treat the wells with a solution of 1% (w/v) bovine serum albumin (BSA).[2] |
| Meniscus Formation | Avoid reagents that increase meniscus formation, such as high concentrations of detergents.[21] |
Experimental Protocols
Agar Well Diffusion Assay
-
Prepare Indicator Lawn: Mix a standardized inoculum of the indicator strain (e.g., 10^5-10^6 CFU/mL) with molten, cooled agar (e.g., MRS or BHI with 0.75% agar) and pour it onto a base of solid agar in a petri dish.[2][17]
-
Cut Wells: Once the agar has solidified, aseptically cut wells (e.g., 6-8 mm in diameter) into the agar.[22]
-
Add Sample: Pipette a fixed volume (e.g., 50-100 µL) of the cell-free supernatant containing the bacteriocin into each well.[22]
-
Incubate: Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).[17]
-
Measure Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well.
Spot-on-Lawn Assay
-
Prepare Indicator Lawn: Prepare a soft agar overlay inoculated with the indicator strain as described for the agar well diffusion assay.[2]
-
Spot Sample: Once the overlay has solidified, spot a small volume (e.g., 10 µL) of the bacteriocin-containing solution onto the surface of the agar.[2]
-
Incubate: Allow the spots to dry and then incubate the plates under suitable conditions.[23]
-
Observe Inhibition: Look for a clear zone of inhibition at the location of the spot.
Microtiter Plate Broth Microdilution Assay for MIC Determination
-
Prepare Bacteriocin Dilutions: Perform two-fold serial dilutions of the bacteriocin solution in a suitable broth medium in the wells of a 96-well microtiter plate.[6]
-
Inoculate: Add a standardized inoculum of the indicator strain to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]
-
Controls: Include a positive control (indicator strain in broth without bacteriocin) and a negative control (broth only).[5]
-
Incubate: Cover the plate and incubate at the optimal temperature for the indicator strain for 16-20 hours.[5]
-
Determine MIC: The MIC is the lowest concentration of the bacteriocin that results in no visible growth of the indicator strain.[5]
Visualizations
Caption: General experimental workflow for bacteriocin activity assays.
Caption: Troubleshooting logic for the absence of an inhibition zone.
Quantitative Data Summary
The following table summarizes typical stability ranges for bacteriocins from Lactic Acid Bacteria (LAB) under various conditions. Actual values are highly dependent on the specific bacteriocin.
| Parameter | Condition | General Stability Range | References |
| pH | 2.0 - 12.0 | Many bacteriocins are stable over a wide pH range, often showing higher activity in acidic conditions. | [14][18][19] |
| Temperature | 60°C - 121°C (15-30 min) | Most bacteriocins are heat-stable, retaining activity after treatment at high temperatures. Some may lose activity after autoclaving at 121°C for extended periods. | [14][19] |
| Enzymes | Proteases (Trypsin, Pepsin, Proteinase K) | Activity is typically lost after treatment with proteolytic enzymes, confirming their proteinaceous nature. | [14][15][18] |
| Storage | 4°C to -20°C | Activity is generally stable for extended periods when stored at refrigerated or frozen temperatures. | [19] |
References
- 1. researchgate.net [researchgate.net]
- 2. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spot-on-lawn method: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Screening, purification and characterization of thermostable, protease resistant Bacteriocin active against methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Determination of bacteriocin activity with bioassays carried out on solid and liquid substrates: assessing the factor "indicator microorganism" - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Purification and Partial Characterization of Bacteriocin Lac-B23, a Novel Bacteriocin Production by Lactobacillus plantarum J23, Isolated From Chinese Traditional Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacteriostatic activity and partial characterization of the bacteriocin produced by L. plantarum sp. isolated from traditional sourdough - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Bacteriocin-mediated inhibition of some common pathogens by wild and mutant Lactobacillus species and in vitro amplification of bacteriocin encoding genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Strategies to prevent Salivaricin B degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Salivaricin B during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your this compound samples.
Troubleshooting Guide: Common Issues with this compound Stability
| Issue | Potential Cause | Recommended Action |
| Loss of Antimicrobial Activity in Aqueous Solution | Temperature-induced degradation: this compound, like many peptides, is susceptible to degradation at ambient and higher temperatures. | Store aqueous solutions of this compound at ≤ -20°C for long-term storage. For short-term storage (up to 30 days), 4°C can be used, but some activity loss may occur.[1] |
| pH instability: Extreme pH values can lead to hydrolysis of the peptide bonds in this compound. | Maintain the pH of the solution within a neutral to slightly acidic range (pH 6.0-7.0) for optimal stability.[2] | |
| Proteolytic degradation: If the sample is not purified, contaminating proteases can degrade this compound. | Ensure high purity of the this compound sample. If using crude or partially purified extracts, store them frozen and minimize freeze-thaw cycles. Consider adding protease inhibitors if proteolytic degradation is suspected, although this should be tested for compatibility with downstream applications. | |
| Oxidation: The presence of oxidizing agents can modify amino acid residues, leading to a loss of activity. | Prepare solutions in degassed buffers and consider storing them under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. The addition of antioxidants like ascorbic acid has been shown to be effective for similar bacteriocins.[1] | |
| Poor Recovery After Lyophilization | Inadequate cryoprotection: The freezing and drying processes during lyophilization can denature peptides if appropriate cryoprotectants are not used. | Lyophilize this compound in the presence of cryoprotectants. Sucrose (B13894), polyethylene (B3416737) glycol (PEG), or a combination of mannitol (B672) and sucrose have been shown to be effective for preserving the activity of similar bacteriocins.[1] |
| Inappropriate lyophilization cycle: An unoptimized lyophilization cycle can lead to incomplete drying or sample collapse, both of which can compromise stability. | Optimize the lyophilization cycle for your specific formulation, ensuring that the primary and secondary drying phases are sufficient to remove water without causing structural damage. | |
| Precipitation of this compound During Storage | Exceeding solubility limits: High concentrations of this compound in certain buffers may lead to precipitation, especially at low temperatures. | Determine the solubility of this compound in your chosen buffer system. If high concentrations are required, consider using a different buffer or adding solubilizing agents that are compatible with your experiments. |
| Freeze-thaw cycles: Repeated freezing and thawing can cause aggregation and precipitation of peptides. | Aliquot this compound solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term preservation of its antimicrobial activity, this compound should be stored at freezing temperatures, ideally at -20°C or below.[1] Studies on similar bacteriocins have shown that storage at -20°C effectively preserves activity for extended periods (e.g., 90 days or longer).[1] While storage at 4°C is suitable for short durations (up to 30 days), a gradual decrease in activity may be observed.[1] Storage at higher temperatures, such as 25°C or 37°C, leads to a more rapid loss of activity.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of bacteriocins like this compound is influenced by pH. Generally, they are more stable in neutral to slightly acidic conditions.[2][3] For instance, the related Salivaricin 9 retains its activity over a broad pH range of 2 to 10 but is most stable in acidic and neutral conditions.[3] It is recommended to maintain this compound solutions at a pH between 6.0 and 7.0 for optimal stability.[2]
Q3: Can I store this compound in an aqueous solution, or should it be lyophilized?
A3: For long-term storage, lyophilization is the preferred method as it significantly enhances stability.[1] If lyophilization is not feasible, aqueous solutions should be stored at -20°C or below in single-use aliquots to prevent degradation from freeze-thaw cycles.
Q4: What are the best cryoprotectants to use for lyophilizing this compound?
A4: While specific data for this compound is limited, studies on the closely related salivaricin CRL1328 show that sucrose, a combination of mannitol and sucrose, polyethylene glycol (PEG) combined with sucrose, and monosodium glutamate (B1630785) (MSG) are effective in protecting the bacteriocin's activity during lyophilization.[1] The choice of cryoprotectant may need to be optimized for your specific formulation and downstream applications.
Q5: How can I assess the stability of my this compound sample?
A5: The stability of this compound can be assessed by measuring its antimicrobial activity over time using a bioassay, such as the deferred antagonism assay or a microtiter plate-based growth inhibition assay.[4][5][6] Additionally, analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to monitor the integrity of the peptide and detect the appearance of degradation products.[4][7] Mass spectrometry (e.g., MALDI-TOF MS) can confirm the molecular weight of the intact peptide.[3][4][8]
Quantitative Data on Bacteriocin (B1578144) Stability
The following tables summarize stability data for salivaricins and other bacteriocins under various storage conditions. This data can be used as a guideline for handling this compound.
Table 1: Effect of Storage Temperature on the Antimicrobial Activity of Salivaricin CRL 1328 (Lyophilized with Sucrose)
| Storage Temperature | Activity Retention after 18 months |
| -20°C | High stability, effective maintenance of activity[1] |
| 4°C | Higher stability than at 25°C, but less than at -20°C[1] |
| 25°C | Activity decreased over time, but still active after 18 months[1] |
Table 2: Efficacy of Different Cryoprotectants on Salivaricin CRL 1328 Activity Post-Lyophilization
| Cryoprotectant | Efficacy in Protecting Bacteriocin Activity |
| Sucrose | Most effective[1] |
| Mannitol + Sucrose | Effective[1] |
| PEG + Sucrose | Effective[1] |
| Monosodium Glutamate (MSG) | Effective[1] |
| Mannitol | Less effective than sucrose-based protectors[1] |
| Tween 80 | Less effective than sucrose-based protectors[1] |
| Reconstituted Skim Milk | Less effective than sucrose-based protectors[1] |
| Ascorbic Acid | Effective when combined with sucrose at -20°C storage[1] |
Table 3: General Stability of Salivaricin 9 at Different Temperatures and pH
| Condition | Stability |
| Temperature | |
| 90-100°C for 30 minutes | Retained biological stability[3] |
| pH | |
| 2 to 10 | Retained antimicrobial activity[3] |
| Acidic and Neutral pH | More stable[3] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is based on methods developed for the purification of this compound from Streptococcus salivarius K12 cultures.[4][7]
-
Culture and Extraction:
-
Culture S. salivarius K12 on a suitable solid medium (e.g., M17 agar (B569324) with 0.5% sucrose) to induce this compound production.[7]
-
Extract the bacteriocin from the agar culture using a freeze-thaw method.[7]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Centrifuge the crude extract to remove bacterial cells and agar debris.
-
Apply the supernatant to a hydrophobic interaction chromatography column (e.g., Phenyl Sepharose).
-
Wash the column with a high-salt buffer to remove unbound proteins.
-
Elute the bound this compound using a decreasing salt gradient.
-
Collect fractions and test for antimicrobial activity.[7]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from HIC.
-
Further purify the active fractions by RP-HPLC using a C18 semi-preparative column.[4][7]
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). This compound typically elutes at a specific acetonitrile (B52724) concentration (e.g., around 38%).[4]
-
Monitor the elution profile at 214 nm and collect peaks.
-
Confirm the activity of the purified fractions using a bioassay.
-
Protocol 2: Antimicrobial Activity Assay (Deferred Antagonism)
This method is used to qualitatively assess the antimicrobial activity of this compound.[4][9]
-
Inoculate the this compound-producing strain (or spot a purified sample) onto the center of a suitable agar plate (e.g., Blood Agar).
-
Incubate the plate under appropriate conditions to allow for growth and diffusion of the bacteriocin.
-
Remove the producer strain's growth.
-
Expose the plate to chloroform (B151607) vapors to kill any remaining producer cells and then air-dry.
-
Overlay the plate with a soft agar seeded with a sensitive indicator strain (e.g., Micrococcus luteus).
-
Incubate the plate and observe for a zone of inhibition around the area where this compound was present.
Protocol 3: Stability Assessment of this compound
-
Prepare aliquots of purified this compound in the desired buffer and storage conditions (e.g., different temperatures, pH values).
-
At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), retrieve a sample from each condition.
-
Quantify the remaining antimicrobial activity using a microtiter plate-based assay:
-
Prepare serial dilutions of the stored this compound samples in a 96-well plate.
-
Add a standardized suspension of a sensitive indicator strain to each well.
-
Incubate the plate and measure the optical density (e.g., at 600 nm) to determine the minimum inhibitory concentration (MIC). A loss of activity will be reflected as an increase in the MIC.
-
-
(Optional) Analyze the samples by RP-HPLC to observe any changes in the peak corresponding to this compound and the appearance of new peaks that may represent degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Effect of lyophilization and storage temperature on the activity of salivaricin CRL 1328, a potential bioactive ingredient of a urogenital probiotic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Salivaricin B extraction from solid media
Welcome to the technical support center for the efficient extraction of Salivaricin B from solid media. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound production often more efficient on solid or semi-solid media compared to liquid media?
A1: The production of many bacteriocins, including this compound, is regulated by a quorum-sensing mechanism.[1][2] This means that the bacteria need to reach a high cell density to trigger the expression of the genes responsible for bacteriocin (B1578144) synthesis. Solid and semi-solid media facilitate the formation of dense colonies, leading to greater bacteriocin expression compared to the lower cell densities typically achieved in liquid cultures.[1][2]
Q2: What is the most common method for extracting this compound from solid media?
A2: The most frequently cited method is the freeze-thaw extraction technique.[1][2][3][4] This involves growing the producer strain (e.g., Streptococcus salivarius K12) as a lawn on a suitable solid medium, freezing the culture, and then allowing it to thaw. The process of freezing and thawing disrupts the cells and releases the bacteriocin into the liquid exudate, which can then be collected for purification.[4]
Q3: My this compound yield is consistently low. What are the potential reasons?
A3: Low yields of this compound can be attributed to several factors:
-
Suboptimal Growth Medium: The composition of the culture medium can significantly impact bacteriocin production. For instance, supplementing M17 agar (B569324) with sucrose (B13894) has been shown to be effective for this compound production by S. salivarius K12.[4]
-
Inefficient Extraction: The freeze-thaw process may not be fully optimized. The number of freeze-thaw cycles and the temperatures used can affect the efficiency of bacteriocin release.
-
Producer Strain Variability: Different strains or even sub-cultures of the same strain can exhibit variations in their ability to produce this compound.
-
Degradation: Although lantibiotics are generally stable, suboptimal pH or the presence of proteases in the crude extract could lead to degradation. Salivaricin 9, a similar lantibiotic, is stable over a wide pH range (2-10) and at high temperatures (90-100°C).[2][5]
Q4: How can I separate this compound from other bacteriocins, like Salivaricin A2, produced by the same strain?
A4: Co-production of multiple bacteriocins is common. Separation is typically achieved through a multi-step purification process. A common strategy involves initial hydrophobic interaction chromatography (e.g., using XAD-2 or XAD-16 resin) followed by cation exchange chromatography and/or reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3] The different physicochemical properties of the bacteriocins allow for their separation during these chromatographic steps.
Q5: What methods can be used to quantify the activity of my this compound extract?
A5: The antimicrobial activity of this compound is typically quantified using a deferred antagonism assay or a microtiter plate-based growth inhibition assay.[6][7] In a deferred antagonism assay, the producer strain is grown on an agar plate, and then an indicator strain (a bacterium sensitive to this compound, such as Micrococcus luteus) is overlaid. The size of the inhibition zone around the producer colony indicates the level of bacteriocin activity.[3][7] For a more quantitative measure, a microtiter assay can be used to determine the minimal inhibitory concentration (MIC), which is the lowest concentration of the extract that inhibits the growth of the indicator strain.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very small inhibition zones in the deferred antagonism assay. | 1. Inappropriate growth medium for bacteriocin production.2. The indicator strain is not sensitive to this compound.3. Insufficient incubation time for the producer strain. | 1. Use a medium known to support this compound production, such as M17 agar supplemented with sucrose.[4]2. Use a known sensitive indicator strain like Micrococcus luteus.[3]3. Ensure the producer strain has been incubated for a sufficient period (e.g., 18 hours) to allow for bacteriocin production before overlaying the indicator strain.[4] |
| Low recovery of this compound after freeze-thaw extraction. | 1. Incomplete cell lysis.2. Adsorption of the bacteriocin to cellular debris or the agar matrix. | 1. Increase the number of freeze-thaw cycles (e.g., 2-3 cycles).2. Ensure the culture is frozen at a sufficiently low temperature (e.g., -80°C).[4]3. After thawing, ensure complete collection of the liquid exudate. Centrifuge the exudate to remove cells and agar debris.[4] |
| Difficulty in separating this compound from Salivaricin A2 during HPLC. | 1. Suboptimal gradient conditions in RP-HPLC.2. Co-elution of the two bacteriocins. | 1. Optimize the acetonitrile (B52724) gradient during RP-HPLC. A shallow gradient can improve the resolution between the two peaks.[3]2. Consider using a different type of chromatography, such as cation exchange chromatography, prior to RP-HPLC to achieve better separation.[1] |
| Loss of activity during purification. | 1. Proteolytic degradation.2. Adsorption to surfaces (e.g., tubes, chromatography columns).3. Inappropriate buffer pH leading to instability. | 1. Add protease inhibitors to the crude extract, although many lantibiotics are relatively resistant.2. Use low-protein-binding labware.3. Maintain a suitable pH during purification. Acidic conditions (e.g., pH 2) are often used during initial extraction with resins like XAD-2.[4] |
| Batch-to-batch variability in yield. | 1. Inconsistent culture conditions (temperature, incubation time, medium composition).2. Genetic drift of the producer strain. | 1. Standardize all culture and extraction parameters.2. Maintain frozen stocks of the producer strain and use a fresh culture for each production batch.[6] |
Experimental Protocols
Protocol 1: Freeze-Thaw Extraction of this compound
-
Prepare M17 agar supplemented with 0.5% sucrose, 0.1% calcium carbonate, and 0.8% bacteriological agar.[4]
-
Inoculate the agar plates with a fresh culture of Streptococcus salivarius K12 to create a lawn.
-
Incubate the plates for 18 hours at 37°C in an atmosphere of 5% CO2 in air.[4]
-
Freeze the plates at -80°C overnight.[4]
-
Thaw the plates at 4°C.[4]
-
Collect the liquid exudate from the surface of the agar.
-
Clarify the exudate by centrifugation at 15,000 x g for 25 minutes to remove bacterial cells and agar debris.[4]
-
The resulting supernatant is the crude this compound extract.
Protocol 2: Purification of this compound using Hydrophobic Interaction and RP-HPLC
-
Pass the crude extract through an XAD-2 resin column.[4]
-
Wash the column with 80% (v/v) methanol (B129727).[4]
-
Elute the bacteriocin activity with acidified (pH 2) 95% methanol.[4]
-
Remove the methanol from the eluate by rotary evaporation.
-
Subject the concentrated, aqueous preparation to C18 reverse-phase HPLC.[3][4]
-
Apply a linear gradient of acetonitrile (e.g., 0-80% over 60 minutes) to separate this compound from other components.[8] this compound has been reported to elute at approximately 38% acetonitrile.[4]
-
Collect the fractions and test for activity against a sensitive indicator strain.
-
Confirm the purity and identity of this compound using MALDI-TOF mass spectrometry. The expected mass is approximately 2740 Da.[4]
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance development to Salivaricin B in target bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance development to Salivaricin B in target bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a type AII lantibiotic produced by Streptococcus salivarius.[1][2][3] Unlike many other bacteriocins that form pores in the cell membrane, this compound inhibits bacterial growth by interfering with cell wall biosynthesis.[1][2][3][4] It specifically targets peptidoglycan synthesis, leading to the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.[1][2][3] This disruption of the cell wall integrity ultimately leads to cell death.[3]
Q2: Have specific mechanisms of resistance to this compound been identified?
While the precise mechanisms of resistance to this compound are not extensively documented in current literature, bacteria have evolved various general strategies to resist antimicrobial peptides. These can be broadly categorized as:
-
Target Modification: Alterations in the structure or accessibility of the molecular target of this compound (likely associated with peptidoglycan synthesis) could prevent the bacteriocin (B1578144) from binding effectively.
-
Cell Envelope Modifications: Changes in the composition and architecture of the bacterial cell wall or membrane can hinder this compound from reaching its target.[5] This could involve modifications to teichoic acids or other cell surface polymers.
-
Efflux Pumps: Bacteria may utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.[6]
-
Enzymatic Degradation: Although less common for lantibiotics due to their modified amino acids, bacteria could potentially produce enzymes that degrade this compound.
Q3: What are the typical Minimum Inhibitory Concentrations (MICs) for this compound against susceptible bacteria?
The efficacy of this compound varies between different bacterial species, with its bactericidal action typically observed at micro-molar concentrations.[1][3][7]
| Bacterial Strain | MIC (nM) | IC50 (nM) | Reference |
| Lactococcus lactis subsp. cremoris HP | 1080 | 407 ± 34 | [7] |
| Micrococcus luteus ATCC10240 | 540 | 269.548 ± 41.33 | [7] |
| Streptococcus pyogenes ATCC12344 | 2160 | 1435.48 ± 326 | [7] |
| Streptococcus salivarius YU10 | 2160 | 912.285 ± 72.11 | [7] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments on this compound resistance.
Issue 1: Failure to Induce Resistance to this compound in a Susceptible Bacterial Strain.
-
Possible Cause 1: Inappropriate concentration of this compound.
-
Troubleshooting: Start by exposing the bacteria to sub-lethal concentrations of this compound (e.g., 0.5x MIC). Gradually increase the concentration in subsequent passages as the bacteria adapt.[8] Too high of a starting concentration may kill the entire population before resistant mutants can arise.
-
-
Possible Cause 2: Insufficient duration of exposure.
-
Troubleshooting: Resistance development is a gradual process. Continue passaging the bacteria in the presence of this compound for an extended period (e.g., 15-30 passages or more).[8] Monitor the MIC at regular intervals to track any changes.
-
-
Possible Cause 3: Low mutation frequency of the target bacterium.
-
Troubleshooting: Consider using a mutagen (e.g., UV radiation or a chemical mutagen) to increase the rate of spontaneous mutations before starting the selection process. Use appropriate safety precautions and controls when working with mutagens.
-
Issue 2: Observed Resistance is Unstable and Lost After a Few Passages in Antibiotic-Free Medium.
-
Possible Cause 1: The resistance mechanism is transient or adaptive.
-
Troubleshooting: This suggests a physiological adaptation rather than a stable genetic mutation. To select for stable resistance, alternate between growth in the presence and absence of this compound. This will remove bacteria that have a high fitness cost associated with their resistance mechanism.
-
-
Possible Cause 2: The resistance is plasmid-mediated and the plasmid is lost.
-
Troubleshooting: Analyze the resistant strain for the presence of plasmids. If a plasmid is identified, try to cure it from the bacteria to see if susceptibility to this compound is restored.
-
Issue 3: Difficulty in Characterizing the Mechanism of Resistance.
-
Possible Cause 1: The resistance mechanism is novel or complex.
-
Troubleshooting: A multi-pronged approach is necessary.
-
Whole-Genome Sequencing (WGS): Compare the genome of the resistant strain to the susceptible parent strain to identify mutations in genes potentially involved in cell wall synthesis, transport, or regulation.[9]
-
Transcriptomics (RNA-Seq): Analyze changes in gene expression in the resistant strain compared to the susceptible parent. This can reveal upregulation of efflux pumps or genes involved in cell wall modification.
-
Proteomics: Compare the protein profiles of the susceptible and resistant strains to identify changes in protein expression that could contribute to resistance.[9]
-
Cell Wall Analysis: Investigate for structural and compositional changes in the peptidoglycan and other cell wall components of the resistant strain.
-
-
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Serial Passaging
This protocol describes a standard method for inducing resistance to this compound in a susceptible bacterial strain.
-
Determine the initial MIC: Use the broth microdilution method to determine the baseline MIC of this compound for the susceptible parent strain.[8]
-
Initial Exposure: Inoculate a fresh culture of the susceptible bacteria in a broth medium containing this compound at a concentration of 0.5x the initial MIC.
-
Incubation: Incubate the culture under optimal growth conditions until it reaches the stationary phase.
-
Serial Passaging: Transfer a small aliquot (e.g., 1:100 dilution) of the culture to a fresh broth medium containing the same concentration of this compound.
-
Gradual Concentration Increase: After every 3-5 passages, determine the MIC of the passaged culture. If the MIC has increased, for the subsequent passages, use a this compound concentration that is half the new MIC.
-
Continue Passaging: Repeat steps 4 and 5 for at least 20-30 passages or until a significant and stable increase in the MIC is observed.
-
Isolate Resistant Strains: Plate the final resistant culture onto an appropriate agar (B569324) medium and isolate single colonies.
-
Confirm Resistance: Confirm the MIC of the isolated colonies to ensure they have the resistant phenotype.
-
Assess Stability: Culture the confirmed resistant isolates in an antibiotic-free medium for several passages and then re-determine the MIC to check for the stability of the resistance.
Protocol 2: Agar Well Diffusion Assay for Screening Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of this compound against a target bacterium.
-
Prepare Indicator Lawn: Prepare a lawn of the indicator bacterium on an appropriate agar plate by evenly spreading a standardized inoculum (e.g., 0.5 McFarland) over the surface.
-
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Add this compound: Add a known concentration of purified this compound or the cell-free supernatant of a this compound-producing culture into each well. A negative control (e.g., sterile broth) should also be included.
-
Incubation: Incubate the plates under optimal conditions for the growth of the indicator strain.
-
Observe Zones of Inhibition: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Visualizations
Caption: Workflow for inducing this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics [frontiersin.org]
- 5. Mechanisms of Resistance to Bacteriocins Targeting the Mannose Phosphotransferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. This compound | Benchchem [benchchem.com]
- 8. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Optimizing induction methods for enhanced Salivaricin B expression
Welcome to the technical support center for optimizing Salivaricin B expression. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this compound production.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No this compound Yield in Liquid Culture | - this compound expression is often cell-density dependent and may be poorly expressed in low-density liquid cultures.[1][2] - Lack of specific inducing molecules in the medium. - Suboptimal carbon source in the growth medium.[3][4] | - Implement an auto-induction protocol. Add a small amount of purified or crude this compound to the culture to stimulate the quorum-sensing pathway.[1][2] - Switch to solid or semi-solid media. Grow the producer strain (e.g., S. salivarius K12) on a suitable agar (B569324) medium and extract the bacteriocin (B1578144) using a freeze-thaw method.[4][5] - Supplement the medium with specific sugars. Add raffinose (B1225341) (2.5% w/v) or galactose (0.5% w/v) to the growth medium to significantly boost salB gene expression.[3] |
| 2. Inconsistent Batch-to-Batch Production | - Variation in inoculum preparation. - Inconsistent culture conditions (pH, temperature, aeration). - Degradation of the inducing peptide or final product. | - Standardize the inoculum size and growth phase for each experiment. - Strictly control and monitor pH, temperature, and CO2 levels (if applicable). Environmental pH can be a critical factor in antimicrobial production.[6][7] - Ensure proper storage of purified this compound and any inducing agents at recommended temperatures. |
| 3. Difficulty Separating this compound from Salivaricin A2 | - Both lantibiotics are produced by S. salivarius K12 and may have similar properties.[4][8] - Co-elution during chromatography. | - Utilize multi-step purification. A combination of Hydrophobic Interaction Chromatography (HIC) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective.[5] - Optimize the HPLC gradient. Use a C18 semi-preparative column with a fine-tuned gradient of acetonitrile (B52724) in water (with trifluoroacetic acid) to resolve the two peaks. This compound typically elutes later than Salivaricin A2.[5] |
| 4. Low Antimicrobial Activity of Purified Product | - Incorrect quantification or protein degradation. - The target indicator strain is not sensitive. - The mechanism of action is inhibitory to cell wall synthesis, not pore-forming, which may affect assay results.[5][8] | - Confirm protein concentration and integrity using methods like MALDI-TOF MS.[5] - Use a highly sensitive indicator strain such as Micrococcus luteus.[5] - Use an appropriate assay that detects inhibition of peptidoglycan synthesis, such as measuring the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism regulating this compound production?
A1: this compound production, like many other lantibiotics, is understood to be regulated by a quorum-sensing mechanism.[1][2] While the specific signaling peptide for this compound is not as fully characterized as for Salivaricin A, lantibiotic biosynthesis is generally controlled by a three-component system involving an induction peptide, a histidine kinase sensor, and a response regulator.[9][10] This system allows the bacteria to sense their population density and initiate bacteriocin production when a critical cell concentration is reached.
Q2: Why is this compound expression often higher on solid media compared to liquid media?
A2: Higher expression on solid media is linked to the cell-density-dependent nature of its production.[1][2] On solid surfaces, producer bacteria like S. salivarius grow in dense colonies, allowing the concentration of the auto-inducing signal peptide to quickly reach the threshold required to activate the expression of the sbo gene cluster. In liquid cultures, these signaling molecules are diluted in the medium, often preventing the activation of the production pathway.[2]
Q3: Can I chemically induce this compound expression without adding the purified peptide?
A3: Yes. Recent studies have shown that specific carbohydrates can significantly enhance the transcription of the this compound structural gene (salB). Supplementing the growth medium of S. salivarius K12 with 2.5% (w/v) raffinose or 0.5% (w/v) galactose has been shown to dramatically increase salB expression.[3] This provides a powerful and cost-effective alternative to auto-induction with purified lantibiotic.
Q4: What is the recommended host strain for producing this compound?
A4: The prototype producer strain for this compound is Streptococcus salivarius K12.[4][8] This oral probiotic strain harbors the genetic determinants for this compound production on a 190-kb megaplasmid, pSsal-K12, which also contains the gene cluster for Salivaricin A2.[4]
Q5: What is the mechanism of action of this compound?
A5: this compound inhibits the growth of susceptible Gram-positive bacteria by interfering with cell wall biosynthesis.[5][8] Unlike pore-forming lantibiotics such as nisin, its primary mode of action is the inhibition of peptidoglycan synthesis. This leads to the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide, compromising the cell wall's structural integrity and causing cell death.[5]
Quantitative Data Summary
Table 1: Effect of Sugar Supplementation on salB Gene Expression in S. salivarius K12
This table summarizes the relative increase in this compound (salB) gene expression when S. salivarius K12 is grown on media supplemented with specific sugars compared to a no-sugar control.
| Sugar Supplement | Concentration (w/v) | Mean Fold-Increase in salB Expression | Reference |
| Raffinose | 2.5% | 38-fold | [3] |
| Galactose | 0.5% | 136-fold | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
This table presents the MIC values of purified this compound against various sensitive Gram-positive bacteria.
| Bacterial Strain | MIC (nM) | Reference(s) |
| Lactococcus lactis subsp. cremoris HP | 1080 | [5] |
| Micrococcus luteus ATCC10240 | 540 | [5] |
| Streptococcus pyogenes ATCC12344 | 2160 | [5] |
| Streptococcus salivarius YU10 | 2160 | [5] |
Experimental Protocols
Protocol 1: Enhanced this compound Production in Liquid Culture via Sugar Induction
This protocol describes how to enhance this compound production in a liquid medium using specific sugar supplementation.
Materials:
-
S. salivarius K12
-
M17 Broth
-
Sterile Raffinose or Galactose stock solutions
-
Incubator with CO2 control (if required)
-
Centrifuge
Methodology:
-
Prepare M17 broth according to the manufacturer's instructions.
-
Inoculate the M17 broth with an overnight culture of S. salivarius K12.
-
Supplement the culture with a filter-sterilized solution of either 2.5% (w/v) raffinose or 0.5% (w/v) galactose.[3]
-
Incubate the culture at 37°C in a 5% CO2-in-air atmosphere for 16-18 hours.[4][11]
-
After incubation, harvest the cells by centrifugation.
-
The cell-free supernatant contains the secreted this compound and can be used for purification.
Protocol 2: Extraction and Purification of this compound
This protocol details a multi-step process for purifying this compound from culture.
Part A: Crude Extraction from Solid Media [5]
-
Grow S. salivarius K12 as a lawn on M17 agar plates supplemented with 0.5% sucrose (B13894) and 0.1% calcium carbonate for 18 hours.[4]
-
Freeze the agar plates at -80°C.
-
Thaw the frozen plates at 4°C and collect the liquid exudate, which contains the crude bacteriocin preparation.
-
Centrifuge the crude extract to remove bacterial cells and agar debris.
Part B: Hydrophobic Interaction Chromatography (HIC) [5]
-
Apply the supernatant from Part A to a Phenyl Sepharose hydrophobic interaction column.
-
Wash the column with a high-salt buffer to remove non-adherent proteins.
-
Elute the bound this compound using a decreasing salt gradient.
-
Collect fractions and test for antimicrobial activity against a sensitive indicator strain (M. luteus).
Part C: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [5]
-
Pool the active fractions from the HIC step.
-
Apply the pooled sample to a C18 semi-preparative RP-HPLC column.
-
Elute with a linear gradient of acetonitrile in water, with both solvents containing trifluoroacetic acid.
-
Monitor the eluate at 214 nm. Collect the peak corresponding to this compound (typically elutes after Salivaricin A2).
-
Confirm the purity and molecular weight of the final product using MALDI-TOF Mass Spectrometry.
Visualizations
Signaling and Production Pathways
Caption: Quorum-sensing regulation and biosynthesis pathway for this compound production.
Experimental Workflow
Caption: Workflow for enhanced production, purification, and analysis of this compound.
References
- 1. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
- 2. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Environmental pH controls antimicrobial production by human probiotic Streptococcus salivarius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Free Expression of Salivaricin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cell-free expression of Salivaricin B.
Troubleshooting Guide
This guide addresses common issues encountered during the cell-free synthesis of this compound. Each issue is presented in a question-and-answer format with recommended solutions.
Issue 1: Low or No Yield of this compound
Q: My cell-free reaction is producing very little or no this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue in cell-free protein synthesis. Several factors related to the DNA template, reaction conditions, and protein folding can contribute to this problem. Below is a systematic guide to troubleshooting low yields.
1. Verify DNA Template Quality and Concentration:
-
Purity: Ensure your plasmid DNA preparations (pJL1-sboA for the precursor peptide, pET28a-sboM for the modification enzyme, and pET28a-sboT for the processing and transport enzyme) are free from contaminants such as ethanol, salts, and RNases, which can inhibit the reaction.[1]
-
Sequence Integrity: Confirm the correct sequences of all three plasmids, ensuring the start codons are in frame and that there are no mutations in the promoter or coding regions.[1]
-
Optimal Concentration: The concentration of each plasmid is critical. Too little template will result in low transcription, while too much can inhibit the reaction. Start with 5-15 nM of each plasmid and optimize from there.[2]
2. Optimize Reaction Conditions:
-
Temperature: The standard incubation temperature for E. coli-based cell-free systems is 37°C. However, for complex proteins requiring post-translational modifications like this compound, lowering the temperature can improve the yield of active product by slowing down transcription and translation, allowing more time for proper folding and modification.[3][4] A study on a similar bacteriocin (B1578144), colicin M, showed improved solubility and yield at 30°C.[5]
-
Reaction Time: While longer incubation times can sometimes increase total protein yield, they may not necessarily increase the yield of correctly modified and active this compound. A typical reaction time is 2-4 hours, but optimization may be required.[6]
-
Shaking: Gentle shaking during incubation (e.g., 800 rpm in a thermal block shaker) can improve aeration and reaction homogeneity, leading to better yields.[2]
3. Enhance Protein Folding and Modification:
-
Chaperones: this compound's precursor peptide and modifying enzymes may require assistance to fold correctly. Supplementing the cell-free reaction with molecular chaperones, such as the GroES/EL and DnaK/DnaJ/GrpE systems, can significantly improve the solubility and yield of functional proteins.[4] For the bacteriocin colicin M, the addition of both chaperone systems increased its solubility from 16% to nearly 100%.[5]
-
Cell Extract Choice: The source of the cell extract is crucial. Using an extract from an E. coli strain engineered to be deficient in proteases can prevent degradation of your target peptide and enzymes.[7] Additionally, extracts enriched with chaperones have been shown to be beneficial.[3][7]
Quantitative Data Summary for Troubleshooting Low Yield:
| Parameter | Recommended Range/Condition | Expected Outcome | Reference(s) |
| DNA Template Concentration | 5-15 nM for each plasmid | Optimal balance for transcription and translation | [2] |
| Incubation Temperature | 20°C - 30°C | Improved yield of active, correctly folded protein | [3][5] |
| Chaperone Addition | GroES/EL and DnaK/DnaJ/GrpE systems | Increased solubility and yield of functional protein | [4][5] |
| Cell Extract | Protease-deficient, chaperone-enriched | Reduced degradation and enhanced folding | [3][7] |
Issue 2: Inactive this compound or Incorrect Mass Spectrometry Profile
Q: I am observing a protein product, but it is inactive or shows an incorrect mass, suggesting incomplete modification. How can I resolve this?
A: This issue points to problems with the post-translational modifications required to convert the SboA precursor peptide into mature, active this compound.
-
Enzyme Activity: Ensure that the modifying enzymes, SboM and SboT, are expressed and active in your cell-free system. You can verify their expression via Western blot if they are tagged.
-
Co-expression Stoichiometry: The relative amounts of the three plasmids (SboA, SboM, and SboT) are critical. The modifying enzymes need to be present in sufficient quantities to process the precursor peptide. You may need to titrate the plasmid ratios to find the optimal balance.
-
Reaction Components: The cell-free system must contain the necessary cofactors for the modifying enzymes. Ensure your reaction buffer is complete. For lantibiotics, the availability of cysteine, serine, and threonine is essential for the formation of lanthionine (B1674491) bridges.[8]
Experimental Protocols
Detailed Methodology for Cell-Free this compound Production (UniBioCat System)
This protocol is synthesized from published methods for general E. coli-based cell-free protein synthesis and the specific requirements of the UniBioCat system for this compound production.[2][9][10]
Part 1: Preparation of E. coli Cell Extract
-
Cell Culture: Grow an E. coli strain (e.g., BL21(DE3) or a protease-deficient, chaperone-overexpressing strain) in 2xYTPG medium at 37°C with vigorous shaking to an OD600 of 3.0.[11]
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[11]
-
Washing: Wash the cell pellet three times with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).[12]
-
Cell Lysis: Resuspend the final cell pellet in S30 buffer (1 mL per gram of wet cell paste) and lyse the cells using a high-pressure homogenizer (e.g., French press at 17,000 psi).[13]
-
Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[12]
-
Run-off Reaction: Incubate the supernatant at 37°C for 80 minutes to degrade endogenous mRNA and DNA.[9]
-
Dialysis: Dialyze the extract against S30 buffer overnight at 4°C.[9]
-
Final Clarification and Storage: Centrifuge the dialyzed extract at 10,000 x g for 10 minutes at 4°C. Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.[9]
Part 2: Cell-Free Synthesis of this compound
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components for a standard 15 µL reaction:[2]
-
12 mM magnesium glutamate
-
10 mM ammonium (B1175870) glutamate
-
130 mM potassium glutamate
-
1.2 mM ATP
-
0.85 mM each of GTP, UTP, and CTP
-
34 µg/mL folinic acid
-
170 µg/mL E. coli tRNA mixture
-
2 mM each of 20 standard amino acids
-
33 mM phosphoenolpyruvate (B93156) (PEP)
-
0.33 mM NAD
-
0.27 mM Coenzyme A
-
1.5 mM spermidine
-
1 mM putrescine
-
4 mM sodium oxalate
-
5-15 nM each of pJL1-sboA, pET28a-sboM, and pET28a-sboT plasmids
-
27% (v/v) of the prepared cell extract
-
-
Incubation: Incubate the reaction at 30°C with shaking (800 rpm) for 3-4 hours.[2]
Part 3: Purification and Analysis
-
Purification: As this compound is a small peptide, purification can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of this compound using MALDI-TOF mass spectrometry. The expected mass of mature this compound should be observed.[3]
-
Activity Assay: Test the antimicrobial activity of the purified this compound against a sensitive indicator strain, such as Micrococcus luteus.[3]
Visualizations
References
- 1. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-free biosynthesis and engineering of ribosomally synthesized lanthipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Simple Extract Preparation Methods for E. coli-Based Cell-Free Expression | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell-free biosynthesis and engineering of ribosomally synthesized lanthipeptides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Crude Extract Preparation and Optimization from a Genomically Engineered Escherichia coli for the Cell-Free Protein Synthesis System: Practical Laboratory Guideline [mdpi.com]
- 10. Cell-free biosynthesis and engineering of ribosomally synthesized lanthipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. static.igem.org [static.igem.org]
- 13. Cell-Free Protein Synthesis System for Building Synthetic Cells [jove.com]
Validation & Comparative
Salivaricin B versus nisin A: a comparative analysis of mechanism
Salivaricin B Versus Nisin A: A Comparative Mechanistic Analysis
In the landscape of antimicrobial peptides, the lantibiotics this compound and nisin A represent two distinct paradigms in the inhibition of Gram-positive bacteria. While both are ribosomally synthesized and post-translationally modified peptides, their mechanisms of action diverge significantly, leading to different potencies and cellular effects. This guide provides a detailed comparative analysis of their mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Mechanistic Differences
Nisin A employs a dual mechanism of action, making it a highly potent antimicrobial. It not only inhibits cell wall biosynthesis by binding to Lipid II, a crucial precursor for peptidoglycan synthesis, but it also utilizes Lipid II as a docking molecule to form pores in the bacterial cell membrane.[1][2][3][4][5] This pore formation leads to the dissipation of the membrane potential and leakage of essential cellular components, ultimately causing cell death.[3]
In stark contrast, this compound's primary mode of action is the inhibition of cell wall biosynthesis.[6][7][8] It does not induce pore formation or dissipate the membrane potential in susceptible cells.[6][7][8][9][10][11] This fundamental difference in their interaction with the cell membrane is a key distinguishing feature. While this compound interferes with the cell wall synthesis pathway, leading to an accumulation of the cell wall precursor UDP-MurNAc-pentapeptide, it does so without physically breaching the cell membrane.[6][7][8]
Comparative Potency and Efficacy
The differing mechanisms of action are reflected in the respective potencies of the two lantibiotics. Nisin A is effective at nanomolar concentrations, whereas this compound requires micromolar concentrations to achieve a similar bactericidal effect.[6][7][8][10][11]
| Lantibiotic | Potency Level | Primary Mechanism | Secondary Mechanism |
| Nisin A | Nanomolar (nM) | Pore Formation | Inhibition of Cell Wall Synthesis |
| This compound | Micromolar (µM) | Inhibition of Cell Wall Synthesis | None |
Experimental Data and Protocols
The elucidation of these distinct mechanisms is supported by a variety of experimental techniques that probe membrane integrity and cell wall synthesis.
Pore Formation Assays
A common method to assess membrane permeabilization is the use of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.
Experimental Protocol: SYTOX Green Pore Formation Assay
-
Cell Preparation: Grow susceptible bacterial cultures (e.g., Micrococcus luteus or Streptococcus pyogenes) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., HEPES), and resuspend them to a standardized optical density.
-
Assay Setup: Add SYTOX Green dye to the cell suspension at a final concentration of 1 µM.
-
Lantibiotic Addition: Add nisin A or this compound at a multiple of their respective Minimum Inhibitory Concentrations (MIC).
-
Fluorescence Monitoring: Measure the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green.
-
Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization and pore formation.
Comparative Results:
| Lantibiotic | SYTOX Green Fluorescence | Interpretation |
| Nisin A | Significant increase in fluorescence.[9] | Induces pore formation. |
| This compound | No significant increase in fluorescence.[6][9][10] | Does not induce pore formation. |
Cell Wall Synthesis Inhibition
The impact on cell wall synthesis can be observed through transmission electron microscopy (TEM) and by quantifying the accumulation of cell wall precursors.
Experimental Protocol: Transmission Electron Microscopy (TEM)
-
Treatment: Treat mid-log phase bacterial cultures with sublethal concentrations of nisin A or this compound for a defined period.
-
Fixation: Fix the bacterial cells with glutaraldehyde (B144438) and osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through an ethanol (B145695) series and embed them in resin.
-
Sectioning and Staining: Cut ultrathin sections and stain them with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Observe the sections under a transmission electron microscope, focusing on the cell wall and septum formation.
Comparative Observations:
| Lantibiotic | Observed Cellular Effects |
| Nisin A | Evidence of pore formation and cellular leakage. |
| This compound | Reduced cell wall thickness and aberrant septum formation without visible changes to the cytoplasmic membrane integrity.[6][7][8] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and mechanisms of this compound and nisin A.
References
- 1. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 5. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectra of Salivaricin B and Salivaricin A
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of Salivaricin B and Salivaricin A, two lantibiotics produced by Streptococcus salivarius, reveals distinct antimicrobial spectra and mechanisms of action, positioning them as subjects of significant interest for the development of novel antimicrobial agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their activities, supported by available experimental data.
Salivaricin A, particularly the Salivaricin A2 variant, and this compound are both produced by the probiotic Streptococcus salivarius K12 strain and exhibit inhibitory activity against various Gram-positive bacteria.[1] However, their efficacy and range of susceptible organisms differ significantly, stemming from their unique modes of action.
Differing Mechanisms of Action
Salivaricin A is a type A lantibiotic that functions by forming pores in the cytoplasmic membranes of susceptible bacteria. In contrast, this compound is a type AII lantibiotic that exerts its antimicrobial effect by interfering with bacterial cell wall biosynthesis, a mechanism distinct from pore formation.[2][3] This fundamental difference in their mechanisms of action is a key determinant of their respective antimicrobial spectra.
Comparative Antimicrobial Spectra
Experimental evidence, primarily from deferred antagonism assays and minimum inhibitory concentration (MIC) studies, indicates that this compound possesses a broader spectrum of activity against Gram-positive bacteria compared to Salivaricin A2.
This compound has demonstrated inhibitory activity against a wide range of Gram-positive organisms. In deferred antagonism studies, it has been shown to inhibit all nine standard indicator strains used for bacteriocin (B1578144) typing, with notably weaker activity against Streptococcus uberis.[4]
Salivaricin A2 , on the other hand, exhibits a more limited spectrum. While it is active against pathogens such as Streptococcus pyogenes, Micrococcus luteus, and Corynebacterium species, it is notably inactive against other Gram-positive bacteria, including strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus megaterium, and Enterococcus faecalis, even at high concentrations.
Quantitative Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Streptococcus pyogenes | Micromolar concentrations required for killing activity. | [5] |
| Micrococcus luteus | More susceptible than S. pyogenes. | [5] |
Note: The term "micromolar concentrations" indicates the general potency, though specific MIC values can vary between studies and strains.
Experimental Protocols
The determination of the antimicrobial spectra of Salivaricin A and B relies on established microbiological techniques. The two primary methods cited in the literature are the deferred antagonism assay for qualitative assessment and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).
Deferred Antagonism Assay
This method provides a qualitative assessment of the inhibitory activity of a bacteriocin-producing strain against various indicator strains.
Protocol:
-
Producer Strain Inoculation: The bacteriocin-producing strain, such as Streptococcus salivarius K12, is streaked as a line across the center of an appropriate agar (B569324) medium (e.g., blood agar).
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C in a CO₂-enriched atmosphere) to allow for the growth of the producer strain and diffusion of the bacteriocins into the agar.
-
Indicator Strain Inoculation: After a defined incubation period, the indicator strains are streaked perpendicular to the producer strain's line of growth.
-
Second Incubation: The plate is re-incubated under conditions optimal for the growth of the indicator strains.
-
Observation: The plate is examined for zones of inhibition around the producer strain's growth, indicating the susceptibility of the indicator strains to the produced bacteriocins.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the purified bacteriocin (Salivaricin A or B) is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The indicator bacterial strain is grown in broth to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This culture is then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate containing the bacteriocin dilutions is inoculated with the standardized bacterial suspension. Control wells (no bacteriocin) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, atmosphere) for the specific indicator strain.
-
MIC Determination: The MIC is determined as the lowest concentration of the bacteriocin at which there is no visible growth of the indicator bacterium.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of comparing the antimicrobial spectra, the following diagrams are provided.
Caption: Experimental workflow for comparing antimicrobial spectra.
Conclusion
References
- 1. Comparative Evaluation of Antibacterial Activity of Probiotics SK12 and SM18: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered probiotic overcomes pathogen defences using signal interference and antibiotic production to treat infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: Salivaricin B vs. Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of the lantibiotic salivaricin B and the glycopeptide antibiotic vancomycin (B549263). Both antimicrobial agents target bacterial cell wall synthesis, a critical pathway for bacterial survival, making them valuable subjects of study for the development of new therapeutic strategies against Gram-positive pathogens.
At a Glance: Key Mechanistic Differences and Similarities
| Feature | This compound | Vancomycin |
| Class | Type AII Lantibiotic | Glycopeptide |
| Primary Target | Lipid II | Lipid II |
| Binding Site on Target | Likely the pyrophosphate region via a conserved mersacidin-like motif | D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide |
| Primary Mechanism | Inhibition of transglycosylation, leading to interference with cell wall biosynthesis | Inhibition of transglycosylation and transpeptidation by sterically hindering the enzymes involved |
| Secondary Mechanism | Does not typically form pores in the cell membrane | Can alter cell membrane permeability and inhibit RNA synthesis |
| Effect on Cell Wall Precursors | Accumulation of UDP-MurNAc-pentapeptide | Accumulation of UDP-MurNAc-pentapeptide |
| Spectrum of Activity | Primarily Gram-positive bacteria | Primarily Gram-positive bacteria |
Mechanism of Action: A Detailed Comparison
Both this compound and vancomycin exert their bactericidal effects by disrupting the synthesis of peptidoglycan, a vital component of the bacterial cell wall. However, they achieve this through distinct molecular interactions with the lipid II precursor molecule.
Vancomycin's mechanism is well-characterized. This large glycopeptide antibiotic binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of lipid II.[1][2][3][4][5][6] This binding event sterically hinders the two key enzymes responsible for peptidoglycan polymerization: transglycosylase, which links the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) subunits into long glycan chains, and transpeptidase, which cross-links the peptide side chains to form a rigid cell wall.[2][5][7] By inhibiting both of these processes, vancomycin effectively halts cell wall construction, leading to a weakened cell envelope and eventual lysis.[2][4]
This compound , a type AII lantibiotic, also targets lipid II but through a different binding modality. Unlike some other lantibiotics, such as nisin, this compound does not primarily function by forming pores in the cytoplasmic membrane.[8][9] Instead, its mechanism is analogous to that of vancomycin, focusing on the inhibition of cell wall biosynthesis.[8][9][10] It is proposed that this compound binds to lipid II via a conserved mersacidin-like motif, which suggests an interaction with the pyrophosphate region of lipid II.[10] This interaction is believed to block the transglycosylation step of peptidoglycan synthesis.[10] Evidence for this mechanism includes the observed accumulation of the soluble cell wall precursor UDP-MurNAc-pentapeptide in bacteria treated with this compound, a hallmark of cell wall synthesis inhibition.[8][11] This interference leads to a reduction in cell wall thickness and aberrant septum formation.[8][11]
Visualizing the Mechanisms of Action
Caption: Comparative signaling pathways of Vancomycin and this compound.
Quantitative Comparison of Antimicrobial Activity
Direct comparative studies of the Minimum Inhibitory Concentrations (MICs) for this compound and vancomycin against a broad panel of bacteria are limited. The following table compiles available data from various sources to provide an approximate comparison of their potency. Note: MIC values can vary depending on the specific strain and the testing methodology used.
| Organism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Streptococcus pyogenes | ~0.015 | 0.25 - 1.0 |
| Micrococcus luteus | ~0.004 | 0.12 - 1.0 |
| Staphylococcus aureus (MSSA) | Not widely reported | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Not widely reported | 1.0 - 4.0 |
| Enterococcus faecalis | Not widely reported | 1.0 - 4.0 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination via broth microdilution.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent stock solution (this compound or Vancomycin)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution (at a concentration of 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antimicrobial).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11. This will result in a final inoculum of approximately 7.5 x 10^5 CFU/mL and will dilute the antimicrobial concentrations to their final desired values.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as determined by visual inspection or by reading the optical density at 600 nm.
-
Assay for Accumulation of UDP-MurNAc-pentapeptide
This protocol describes a method to detect the intracellular accumulation of the cell wall precursor UDP-MurNAc-pentapeptide using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial culture
-
Antimicrobial agent (this compound or Vancomycin)
-
Boiling water bath
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., 50 mM ammonium (B1175870) formate, pH 4.0)
-
UV detector
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Divide the culture into two flasks. To one, add the antimicrobial agent at a concentration known to inhibit growth (e.g., 10x MIC). The other flask serves as an untreated control.
-
Incubate both flasks for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Intracellular Precursors:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellets in a small volume of sterile water.
-
Lyse the cells by placing them in a boiling water bath for 5-10 minutes.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto a C18 HPLC column.
-
Elute the sample with an appropriate mobile phase (e.g., isocratic elution with 50 mM ammonium formate, pH 4.0).
-
Monitor the eluate using a UV detector at 262 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the treated and untreated samples. An accumulation of UDP-MurNAc-pentapeptide in the treated sample will be indicated by a significantly larger peak at the corresponding retention time compared to the control. The identity of the peak can be confirmed by mass spectrometry.
-
Conclusion
Both this compound and vancomycin are potent inhibitors of bacterial cell wall synthesis in Gram-positive bacteria, a property that underscores their importance in antimicrobial research. While their overall mechanism of targeting lipid II and inhibiting peptidoglycan synthesis is similar, the subtle differences in their specific binding sites on lipid II may have implications for the development of resistance and the design of novel antimicrobial agents. Further research into the precise molecular interactions of this compound with lipid II and direct comparative studies on their antimicrobial efficacy are warranted to fully elucidate their therapeutic potential.
References
- 1. Isolation, Characterization and Structure Elucidation of a Novel Lantibiotic From Paenibacillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 9. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor UDP-N-acetylmuramic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Vancomycin-resistant gram-positive cocci isolated from the saliva of wild songbirds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Interaction of Salivaricin B with Lipid II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents and their mechanisms of action. Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, presents a compelling case for study due to its targeted inhibition of bacterial cell wall synthesis. This guide provides a comparative analysis of this compound's interaction with its target, Lipid II, a crucial precursor in peptidoglycan biosynthesis. We will compare its validated mechanism with other well-characterized Lipid II-targeting antibiotics and provide detailed experimental protocols to facilitate further research and validation efforts.
Mechanism of Action: A Tale of Two Strategies
This compound employs a targeted strategy to disrupt bacterial cell wall formation. Unlike pore-forming lantibiotics such as nisin, this compound does not compromise the integrity of the cell membrane.[1][2] Instead, it interferes with the later stages of peptidoglycan synthesis, leading to the accumulation of the soluble precursor UDP-MurNAc-pentapeptide.[1][2] This mode of action, focused on inhibiting the utilization of Lipid II, is similar to that of other lantibiotics like lacticin 481 and mersacidin.[2] Structural insights suggest that this compound possesses a mersacidin-like motif, which is implicated in Lipid II binding.[1][2][3]
In contrast, other classes of antibiotics that target Lipid II exhibit different downstream effects. Nisin, for example, utilizes Lipid II as a docking molecule to initiate the formation of pores in the bacterial membrane, leading to rapid cell death.[4] Glycopeptides like vancomycin (B549263) bind to the D-Ala-D-Ala terminus of the Lipid II pentapeptide, sterically hindering the transglycosylation and transpeptidation steps of cell wall assembly.
Comparative Analysis of Lipid II-Targeting Antibiotics
| Feature | This compound | Nisin A | Vancomycin | Oritavancin |
| Class | Lantibiotic (Type AII) | Lantibiotic (Type AI) | Glycopeptide | Lipoglycopeptide |
| Primary Mechanism | Inhibition of cell wall biosynthesis[1][2] | Pore formation and inhibition of cell wall biosynthesis[4] | Inhibition of transglycosylation and transpeptidation | Inhibition of transglycosylation and transpeptidation, membrane disruption |
| Lipid II Binding Site | Putative mersacidin-like motif[1][2][3] | N-terminal rings bind pyrophosphate | D-Ala-D-Ala terminus of pentapeptide | D-Ala-D-Ala terminus and other sites on the pentapeptide |
| Pore Formation | No[1][2] | Yes[4] | No | Yes |
| Reported Binding Affinity (Kd) | Not Reported | ~1 µM (in solution) | ~1-10 µM | Sub-micromolar |
Experimental Protocols for Validating this compound-Lipid II Interaction
To quantitatively characterize the interaction between this compound and Lipid II, several biophysical and biochemical assays can be employed. Below are detailed methodologies for key experiments.
Fluorescence Spectroscopy
This technique can be used to monitor the binding of this compound to Lipid II incorporated into liposomes. Changes in the fluorescence of intrinsic tryptophan residues in the peptide or extrinsic fluorescent probes upon binding can be measured to determine binding affinity.
Protocol:
-
Preparation of Lipid II-containing Liposomes:
-
Prepare a lipid film of a desired composition (e.g., DOPC) containing a known molar percentage of Lipid II.
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to form multilamellar vesicles (MLVs).
-
Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Fluorescence Titration:
-
Place a fixed concentration of this compound in a quartz cuvette.
-
Successively add aliquots of the Lipid II-containing liposome (B1194612) suspension to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum (e.g., excitation at 295 nm for tryptophan).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the Lipid II concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka, from which Kd can be calculated), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).
-
Prepare a suspension of Lipid II-containing liposomes in the same buffer. The lipid concentration should be well above the critical micelle concentration.
-
Degas both solutions thoroughly before the experiment.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the ITC instrument.
-
Load the Lipid II-liposome suspension into the injection syringe.
-
Perform a series of injections of the liposome suspension into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of Lipid II to this compound.
-
Fit the data to a suitable binding model (e.g., one-site binding) to obtain the thermodynamic parameters.
-
Thin-Layer Chromatography (TLC) Binding Assay
This qualitative or semi-quantitative assay can demonstrate a direct interaction between this compound and Lipid II.
Protocol:
-
Incubation:
-
Incubate varying molar ratios of this compound with a fixed amount of Lipid II in a suitable buffer for a defined period (e.g., 30 minutes at room temperature).
-
-
TLC Separation:
-
Spot the incubation mixtures onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).
-
-
Visualization:
-
Visualize the spots corresponding to free Lipid II and the this compound-Lipid II complex. This can be achieved by staining with a reagent that detects lipids (e.g., iodine vapor or specific stains for phosphate (B84403) groups). A decrease in the intensity of the free Lipid II spot with increasing concentrations of this compound indicates complex formation.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action, experimental workflow, and a logical comparison.
References
Confirming the Molecular Weight of Salivaricin B: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the study of bacteriocins, precise molecular weight determination is a critical step in structural elucidation and functional characterization. This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and its alternatives for confirming the molecular weight of Salivaricin B, a lantibiotic with significant therapeutic potential.
This compound, a polycyclic peptide produced by Streptococcus salivarius, requires accurate mass determination to verify its primary structure and identify any post-translational modifications. While MALDI-TOF MS has emerged as a primary tool for this purpose, a comprehensive understanding of its performance in comparison to other methods is essential for robust experimental design and data interpretation.
High-Resolution Molecular Weight Determination of this compound
High-resolution MALDI-TOF mass spectrometry has been successfully employed to determine the molecular weight of this compound with high precision. In a notable study, the exact mass of this compound was identified as 2732.3867 Da, with an average mass of 2733.3899 Da[1]. This level of accuracy is crucial for confirming the elemental composition and verifying the peptide's sequence.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for molecular weight determination depends on various factors, including the required accuracy, resolution, sample purity, and throughput. Here, we compare the performance of MALDI-TOF MS with two common alternatives: Electrospray Ionization Mass Spectrometry (ESI-MS) and Tris-Tricine Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (Tris-Tricine SDS-PAGE).
| Feature | MALDI-TOF MS | ESI-MS | Tris-Tricine SDS-PAGE |
| Principle | Ionization of co-crystallized analyte with a matrix by a laser beam, followed by mass analysis based on time-of-flight. | Ionization of analyte in solution by applying a high voltage, creating an aerosol of charged droplets, followed by mass analysis. | Electrophoretic separation of proteins/peptides based on their molecular weight in a polyacrylamide gel matrix. |
| Typical Mass Accuracy | High (often < 100 ppm with external calibration; can be < 10 ppm with internal calibration). For bacteriocins, accuracy is generally reported as ±0.1% or better[2]. | Very High (typically < 5 ppm). | Low (estimation with an error margin of 10-20% is common). For low MW peptides, this can be even higher[3]. |
| Resolution | Good to Excellent (can exceed 20,000). | Excellent (often > 100,000). | Low. |
| Sample Purity Requirement | Relatively tolerant to salts and buffers. | Requires highly purified samples. | Tolerant to some impurities, but salts can affect migration. |
| Throughput | High. | Lower than MALDI-TOF. | Moderate to High. |
| Analysis Speed | Fast (minutes per sample)[4]. | Slower than MALDI-TOF[4]. | Slow (hours to a full day). |
| Molecular Weight Range | Broad, well-suited for peptides and proteins. | Broad, particularly effective for large biomolecules. | Optimal for peptides and small proteins (1-100 kDa)[5]. |
| Cost (Instrument) | High. | High. | Low. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using MALDI-TOF MS and Tris-Tricine SDS-PAGE.
MALDI-TOF Mass Spectrometry Protocol for this compound
This protocol is adapted from established methods for bacteriocin (B1578144) analysis.
1. Sample Preparation:
-
Purify this compound using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) to a final concentration of approximately 1 pmol/µL.
2. Matrix Preparation:
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.
3. Spotting:
-
Mix the this compound sample and the CHCA matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
4. Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion, reflectron mode over a mass range appropriate for this compound (e.g., m/z 1000-4000).
-
Calibrate the instrument using a standard peptide mixture with known molecular weights bracketing the expected mass of this compound.
Tris-Tricine SDS-PAGE Protocol for this compound
This protocol is designed for the separation of low molecular weight peptides like this compound[5].
1. Gel Preparation:
-
Prepare a 16.5% separating gel and a 4% stacking gel using a Tris-Tricine buffer system. The high concentration of the separating gel is crucial for resolving small peptides.
2. Sample Preparation:
-
Mix the purified this compound sample with an equal volume of 2x Tris-Tricine SDS sample buffer.
-
Heat the sample at 95°C for 5 minutes.
3. Electrophoresis:
-
Load the prepared sample and a low molecular weight protein ladder into the wells of the Tris-Tricine gel.
-
Run the gel at a constant voltage (e.g., 30V) until the dye front enters the separating gel, then increase the voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
4. Visualization:
-
Stain the gel with a sensitive protein stain such as Coomassie Brilliant Blue or a silver stain.
-
Destain the gel to visualize the separated peptide bands.
-
Estimate the molecular weight of this compound by comparing its migration distance to that of the protein standards.
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for MALDI-TOF MS analysis of this compound.
Caption: Experimental workflow for Tris-Tricine SDS-PAGE analysis.
Conclusion
For the definitive confirmation of this compound's molecular weight, high-resolution MALDI-TOF MS stands out as the superior technique due to its high accuracy, resolution, and speed. It provides precise mass information that is essential for detailed structural analysis. ESI-MS offers comparable, and sometimes superior, accuracy and resolution but requires more stringent sample purification. Tris-Tricine SDS-PAGE, while a valuable and accessible tool for initial estimation and assessment of purity, lacks the accuracy required for definitive molecular weight confirmation of peptides like this compound. The choice of methodology should be guided by the specific research question, available instrumentation, and the desired level of precision. For drug development and in-depth characterization of novel bacteriocins, the investment in high-resolution mass spectrometry is indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Bacteriocins by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Determining the Three-Dimensional Structure of Salivaricin B: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional (3D) structure of a peptide is fundamental to understanding its biological function, mechanism of action, and potential as a therapeutic agent. Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, has garnered interest for its antimicrobial properties. Unlike many lantibiotics that form pores in cell membranes, this compound is understood to inhibit cell wall biosynthesis[1]. While a definitive, experimentally determined 3D structure of this compound has not been published, its structure has been proposed based on homology modeling against related lantibiotics such as lacticin 481[2][3].
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, the principal technique for determining the 3D structure of peptides in solution, with alternative and complementary methods like homology modeling and mass spectrometry.
Comparison of Structural Determination Methods
The choice of method for elucidating the structure of a peptide like this compound depends on the desired level of detail, the availability of homologous structures, and the required experimental resources.
| Method | Principle | Advantages | Disadvantages | Application to this compound |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine connectivities and spatial proximities between atoms in a molecule dissolved in solution. | - Provides high-resolution 3D structures in a solution state, which can mimic the physiological environment.[4][5] - Can characterize molecular dynamics and flexibility. - Does not require crystallization of the peptide.[4] | - Requires relatively large amounts of pure, soluble sample (>95% purity, >0.5 mM concentration).[4] - Structure calculation can be complex and time-consuming. - Limited to molecules of a certain size (typically <30-50 kDa).[4][6] | The gold-standard method to experimentally determine its precise 3D structure and dynamics in solution. |
| Homology Modeling | Predicts the 3D structure of a target protein based on its amino acid sequence alignment with one or more related proteins of known structure (templates).[7][8] | - Computationally fast and does not require extensive lab work or sample preparation. - Can provide a useful structural model when an experimental structure is unavailable.[7] | - The accuracy of the model is highly dependent on the sequence identity between the target and the template (>30% identity is generally required for a reliable model).[9] - May not accurately model regions that differ from the template, such as loops or post-translational modifications. | Currently used to generate a proposed structure based on its similarity to lantibiotics like lacticin 481 and mutacin II.[2][3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight and sequence of a peptide. | - Requires very small amounts of sample. - High accuracy for determining the primary amino acid sequence and identifying post-translational modifications. - Techniques like MALDI-TOF MS are rapid.[10][11] | - Does not provide information about the 3D folding or conformation of the peptide. - Tandem MS (MS/MS) is needed for sequencing, which can be complex for cyclic or heavily modified peptides. | Used to confirm the molecular weight (2733.39 Da) and primary sequence of purified this compound, which is essential prior to any 3D structure determination.[1][11] |
Experimental Protocols
Generalized Protocol for 3D Structure Determination of this compound by NMR Spectroscopy
While specific experimental NMR data for this compound is not publicly available, the following represents a standard, generalized workflow for determining the 3D structure of a peptide of its class.
1. Sample Preparation:
-
Production and Purification: this compound is produced by Streptococcus salivarius K12. It can be extracted from lawn cultures grown on a suitable medium (e.g., M17 agar) via a freeze-thaw method[11][12]. The crude extract is then purified using a combination of hydrophobic interaction chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC)[1][12]. Purity is assessed by HPLC and mass spectrometry.
-
NMR Sample Formulation: The purified peptide is dissolved in a suitable buffer, typically a phosphate (B84403) or acetate (B1210297) buffer at a pH below 7.5 to slow the exchange of amide protons with the solvent. The final concentration should ideally be greater than 0.5 mM[6]. The sample is prepared in 90% H₂O/10% D₂O or 99.9% D₂O, with the D₂O providing the lock signal for the NMR spectrometer[4][6].
2. NMR Data Acquisition:
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign the chemical shifts of all protons and obtain structural restraints. For a peptide of this compound's size, the following experiments are standard:
-
¹H 1D Spectrum: To check sample purity, folding, and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., all protons within a single amino acid residue)[13].
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, primarily used for assigning side-chain protons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence[4]. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, this experiment provides a fingerprint of the molecule, with one peak for each N-H bond, greatly simplifying resonance assignment.
3. Data Processing and Structure Calculation:
-
Resonance Assignment: The spin systems identified in the TOCSY spectrum are linked sequentially using the NOESY spectrum. Specifically, NOEs between the amide proton of one residue (ii) and protons of the preceding residue (i-1i-1) are used to walk along the peptide backbone.
-
Structural Restraint Generation:
-
Distance Restraints: NOESY cross-peak intensities are converted into upper distance limits (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).
-
Torsion Angle Restraints: Scalar coupling constants (³JJ couplings) measured from high-resolution 1D or 2D spectra can be used to restrain dihedral angles (φ) using the Karplus equation.
-
-
Structure Calculation and Refinement: The collected restraints are used as input for computational structure calculation programs (e.g., CYANA, XPLOR-NIH, or AMBER). These programs use methods like distance geometry or molecular dynamics with simulated annealing to generate an ensemble of 3D structures that are consistent with the experimental data[14]. The final ensemble of low-energy structures represents the solution structure of the peptide.
4. Structure Validation:
The quality of the final structural ensemble is assessed using programs like PROCHECK-NMR, which evaluate stereochemical parameters, bond lengths, angles, and the number of restraint violations[7]. A high-quality structure will have low restraint violation energies and good stereochemistry.
Visualizing the Workflow
The following diagram illustrates the logical flow of determining a peptide's 3D structure using NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. microbenotes.com [microbenotes.com]
- 8. salilab.org [salilab.org]
- 9. Homology modeling and validation of SAS2271 transcriptional regulator of AraC family in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Benchchem [benchchem.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Genomics of Salivaricin B Producing Streptococcus Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Salivaricin B, a potent lantibiotic produced by certain strains of Streptococcus salivarius, has garnered significant interest for its antimicrobial properties, particularly against pathogenic streptococci such as Streptococcus pyogenes. This guide provides a comparative analysis of the genomic features of this compound-producing Streptococcus strains, offering insights into the genetic basis of its production and potential for therapeutic development. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research.
Genomic Feature Comparison
A comparative analysis of the genomic features of this compound-producing and non-producing Streptococcus salivarius strains reveals key differences, particularly in the presence of large megaplasmids that harbor the bacteriocin (B1578144) biosynthesis gene clusters. The following table summarizes the genomic characteristics of representative strains.
| Feature | S. salivarius K12 (this compound producer) | S. salivarius M18 (this compound producer) | S. salivarius JIM8777 (Non-producer) | S. salivarius CCHSS3 (Non-producer) |
| Chromosome Size (bp) | 2,241,913[1][2][3] | 2,142,944[4] | 2,210,574[5][6][7][8] | 2,217,184[9][10] |
| Chromosome GC Content (%) | 38.9[1][2][3] | 39.6[4] | 40.9[5][6][7] | 40.0[9] |
| Chromosome Coding Sequences (CDS) | 2,089[1][2][3] | 1,975[4] | 1,979[5][6][7] | 2,027[10] |
| Megaplasmid Presence | Yes (pSsal-K12) | Yes (pSsal-M18) | No | No |
| Megaplasmid Size (bp) | 185,045[1][2][3] | 183,037[4] | N/A | N/A |
| Megaplasmid GC Content (%) | 34.4[1][2][3] | 34.8[4] | N/A | N/A |
| Megaplasmid Coding Sequences (CDS) | 164[1][2][3] | 172[4] | N/A | N/A |
| This compound Gene Cluster | Present on megaplasmid | Present on megaplasmid | Absent | Absent |
This compound Biosynthesis Signaling Pathway
The production of this compound is orchestrated by a dedicated gene cluster, typically located on a megaplasmid[11]. This cluster contains genes responsible for the biosynthesis of the precursor peptide, its post-translational modification, transport, and immunity. The regulation of this process is controlled by a two-component signal transduction system.
The sboK and sboR genes encode a two-component regulatory system where SboK acts as a sensor kinase that, upon detecting an external signal (likely this compound itself in a quorum-sensing-like mechanism), phosphorylates the response regulator SboR[5]. Phosphorylated SboR then activates the transcription of the biosynthesis operon. The sboA gene encodes the precursor peptide, which undergoes post-translational modification by the enzyme encoded by sboM[5]. The modified precursor is then transported out of the cell and the leader peptide is cleaved by the ABC transporter complex encoded by sboT to release the active this compound[5]. The sboF, sboE, and sboG genes provide immunity to the producing cell, preventing self-inhibition[5].
Antimicrobial Activity
This compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. Its inhibitory action is particularly notable against Streptococcus pyogenes, a major human pathogen responsible for pharyngitis and other invasive infections. While specific Minimum Inhibitory Concentration (MIC) values can vary between target strains and experimental conditions, studies have demonstrated the efficacy of this compound in inhibiting the growth of S. pyogenes. For instance, purified this compound has been shown to inhibit all nine standard indicator strains used in deferred antagonism assays, with particularly strong activity against most of them.
Experimental Protocols
DNA Extraction for Genome Sequencing
High-quality genomic DNA is a prerequisite for accurate whole-genome sequencing. For Gram-positive bacteria like Streptococcus salivarius, which can be challenging to lyse, a protocol involving enzymatic digestion followed by purification is recommended.
Materials:
-
Overnight culture of Streptococcus salivarius
-
Lysis Buffer (containing lysozyme, mutanolysin, and proteinase K)
-
Phenol:Chloroform (B151607):Isoamyl alcohol
-
Ethanol (B145695) (100% and 70%)
-
TE Buffer
-
Microcentrifuge and tubes
Protocol:
-
Pellet cells from an overnight culture by centrifugation.
-
Resuspend the pellet in lysis buffer and incubate to allow for enzymatic digestion of the cell wall and proteins.
-
Perform phenol:chloroform extraction to remove proteins and other cellular debris.
-
Precipitate the DNA from the aqueous phase using ice-cold ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the purified DNA in TE buffer.
-
Assess DNA quality and quantity using spectrophotometry and gel electrophoresis before proceeding with library preparation for sequencing.
Deferred Antagonism Assay for Antimicrobial Activity
This method is widely used to assess the production of antimicrobial substances by a producer strain against a sensitive indicator strain.
Materials:
-
Agar (B569324) plates (e.g., Mitis Salivarius Agar)
-
Producer strain (e.g., S. salivarius K12)
-
Indicator strain (e.g., S. pyogenes)
-
Soft agar overlay
Protocol:
-
Inoculate the producer strain onto the center of an agar plate and incubate to allow for growth and production of the antimicrobial substance.
-
After incubation, kill the producer strain using chloroform vapor or by scraping off the growth.
-
Overlay the plate with soft agar seeded with the indicator strain.
-
Incubate the plate again and observe for a zone of inhibition around the area where the producer strain was grown. The size of the zone of inhibition is indicative of the level of antimicrobial activity.
Bioinformatics Workflow for Comparative Genomics
The comparative analysis of Streptococcus genomes involves a series of bioinformatics steps to identify and compare genomic features, with a particular focus on bacteriocin gene clusters.
This workflow begins with obtaining the genome sequences, either through sequencing or from public databases. The raw sequence data is then assembled and annotated to identify genes and other genomic features. Specialized bioinformatics tools such as antiSMASH and BAGEL are used to identify biosynthetic gene clusters for secondary metabolites like bacteriocins. Finally, comparative genomics tools are employed to compare the genomes, identify orthologous genes, and construct phylogenetic trees to understand the evolutionary relationships between the strains.
Conclusion
The comparative genomics of this compound-producing Streptococcus strains provides a valuable framework for understanding the genetic basis of this important antimicrobial peptide. The presence of the this compound biosynthesis gene cluster on a mobile genetic element like a megaplasmid highlights the potential for horizontal gene transfer and the dissemination of this beneficial trait among commensal bacteria. Further research into the regulation of this compound production and its precise mechanism of action will be crucial for harnessing its full therapeutic potential. The experimental and bioinformatic protocols outlined in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of streptococcal bacteriocins.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS quantification method for the lantibiotic MU1140 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative genomic analysis of bacteriocin genes in Lactobacillus crispatus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated workflow for characterization of bacteriocin production in natural producers Lactococcus lactis and Latilactobacillus sakei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Synergistic Potential of Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
October 2025
This guide provides a framework for evaluating the synergistic antimicrobial effects of Salivaricin B, a lantibiotic produced by Streptococcus salivarius, when used in combination with other antimicrobial agents.[1][2] While robust data demonstrates its individual bactericidal effects against various Gram-positive pathogens, research specifically detailing its synergistic interactions with conventional antibiotics is limited in publicly available literature.[1][3] One study noted a lack of synergy between Salivaricin A2 and this compound.[4]
This document outlines the standard experimental protocols necessary to generate quantitative data on potential synergistic relationships, thereby enabling a comprehensive assessment of this compound's potential in combination therapies.
Understanding this compound and Antimicrobial Synergy
This compound is a Type AII lantibiotic that exerts its antimicrobial effect by interfering with bacterial cell wall biosynthesis, a mechanism of action distinct from pore-forming bacteriocins like nisin.[3][5][6] This unique mechanism makes it a compelling candidate for combination studies, as it could potentially act synergistically with antimicrobial agents that have different cellular targets.
Antimicrobial synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.[7] This can lead to several therapeutic benefits, including:
-
Lowering the required dosage of individual agents, potentially reducing toxicity.
-
Broadening the spectrum of antimicrobial activity.
-
Reducing the likelihood of developing microbial resistance.[8]
The interaction between two antimicrobial agents can be classified as follows:
-
Synergy: The combined effect is significantly greater than the sum of the individual effects.[7]
-
Additive (or Indifference): The combined effect is equal to the sum of the individual effects.[7]
-
Antagonism: The combined effect is less than the effect of the more active agent alone.[7]
Experimental Protocols for Synergy Testing
The most common and robust methods for quantifying antimicrobial synergy in vitro are the Checkerboard Assay and the Time-Kill Assay.[8][9]
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[10][11]
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a second antimicrobial agent, both alone and in all possible combinations, against a target microorganism.
Detailed Methodology:
-
Preparation of Antimicrobials: Prepare stock solutions of purified this compound and the second test agent (e.g., penicillin, vancomycin) at a concentration at least double the expected MIC. Prepare serial two-fold dilutions of each agent in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
Plate Setup: Dispense 50 µL of broth into each well of a 96-well microtiter plate. Along the x-axis (abscissa), add decreasing concentrations of this compound. Along the y-axis (ordinate), add decreasing concentrations of the second antimicrobial agent. The result is a matrix where each well contains a unique combination of the two agents.[10]
-
Control Wells:
-
Agent A Alone: Include a row with serial dilutions of this compound only (to determine its MIC).[12]
-
Agent B Alone: Include a column with serial dilutions of the second agent only (to determine its MIC).[12]
-
Growth Control: At least one well should contain no antimicrobial agents to ensure the viability of the inoculum.[12]
-
Sterility Control: At least one well should contain only uninoculated broth to check for contamination.
-
-
Inoculation: Prepare a standardized inoculum of the target bacterial strain (e.g., Streptococcus pyogenes) equivalent to a 0.5 McFarland turbidity standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[10]
-
Reading Results: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth. For each combination, the well with the lowest concentrations of both agents that inhibits growth is identified.
-
Calculating the FIC Index: The FIC Index (FICI) is calculated using the following formula:[7][13]
FICI = FICA + FICB
Where:
-
FICA = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FICB = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
Interpreting the Results: The FICI value is used to classify the interaction:[13]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
This dynamic assay provides data on the rate of bacterial killing over time and can confirm synergistic or bactericidal activity.[7][8]
Objective: To measure the change in bacterial count (CFU/mL) over time when exposed to antimicrobial agents alone and in combination.
Detailed Methodology:
-
Preparation: Prepare flasks containing a suitable broth with the target microorganism at a starting concentration of ~5 x 10^5 CFU/mL.
-
Drug Concentrations: Add the antimicrobial agents at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC). Test flasks should include:
-
Growth Control (no drug)
-
This compound alone
-
Second agent alone
-
The combination of this compound and the second agent.
-
-
Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each sample and plate onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[8]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Data Presentation: A Comparative Framework
Quantitative data from checkerboard assays should be summarized in a clear, tabular format. The following table is a hypothetical example illustrating how results for this compound in combination with various antibiotics against Streptococcus pyogenes could be presented.
Table 1: Hypothetical Synergistic Activity of this compound with Conventional Antibiotics against Streptococcus pyogenes
| Combination Agent | MIC Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Agent | This compound | Agent | This compound | ||
| Penicillin G | 0.06 | 4 | 0.015 | 1 | 0.5 |
| Vancomycin | 1 | 4 | 0.125 | 2 | 0.625 |
| Azithromycin | 0.125 | 4 | 0.016 | 0.5 | 0.375 |
| Linezolid | 2 | 4 | 0.25 | 1 | 0.375 |
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Logical Framework for Synergy
The potential for synergy between this compound and another antimicrobial agent is often highest when the two agents have different mechanisms of action. This compound inhibits cell wall synthesis by targeting Lipid II.[6] A synergistic effect might be observed if it is combined with an agent that, for example, inhibits protein synthesis or DNA replication, creating a multi-pronged attack on the bacterial cell.
Conclusion and Future Directions
While the therapeutic potential of this compound as a standalone agent is recognized, its utility in combination therapies remains an important and underexplored area of research. The experimental frameworks provided in this guide offer a standardized approach for researchers to systematically investigate and quantify the synergistic potential of this compound with other antimicrobials. Such studies are critical for developing novel therapeutic strategies to combat challenging bacterial infections and mitigate the growing threat of antimicrobial resistance.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. journals.asm.org [journals.asm.org]
Validating Salivaricin B Target Specificity in Mixed Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salivaricin B's performance against other antimicrobial alternatives, with a focus on its target specificity within mixed microbial communities. Experimental data, detailed protocols, and visual workflows are presented to support researchers in their evaluation of this promising bacteriocin (B1578144).
Executive Summary
This compound, a Type AII lantibiotic produced by Streptococcus salivarius, demonstrates a distinct mechanism of action by inhibiting bacterial cell wall biosynthesis. This targeted approach offers a significant advantage in mixed microbial environments, where preserving beneficial commensal populations is crucial. Unlike broad-spectrum antimicrobials that can disrupt the delicate balance of the microbiome, this compound exhibits a more focused activity, primarily against specific Gram-positive pathogens. This guide delves into the experimental validation of this specificity, providing comparative data and methodologies to assess its efficacy.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the performance of this compound in comparison to Nisin A, a well-characterized broad-spectrum lantibiotic, and its effects within a mixed microbial biofilm context.
Table 1: Comparative Minimal Inhibitory Concentration (MIC) of this compound and Nisin A
| Target Organism | This compound (µM) | Nisin A (nM) | Reference |
| Streptococcus pyogenes | ~1.0 - 2.0 | Potent at nM levels | [1][2] |
| Micrococcus luteus | ~0.5 | Potent at nM levels | [1][2] |
Note: this compound requires micro-molar concentrations to exert its bactericidal effect, whereas the prototype lantibiotic nisin A is potent at nano-molar levels[1].
Table 2: Efficacy of this compound-Producing S. salivarius in a Mixed-Species Biofilm
| Condition | S. mutans CFU/mL Reduction | Impact on Biofilm Structure | Reference |
| Co-culture with S. salivarius K12 | Significant reduction | Inhibition of S. mutans biofilm formation | [2][3][4] |
| Co-culture with S. salivarius M18 | Significant reduction | Inhibition of S. mutans biofilm formation | [3][4] |
| Monoculture S. mutans | No reduction | Robust biofilm formation | [3][4] |
Note: Co-cultivation of S. mutans with this compound-producing S. salivarius strains (K12 and M18) leads to a significant inhibition of S. mutans viability and prevents its biofilm formation on surfaces[3][4]. The presence of S. salivarius K12 in a mixed streptococcal biofilm significantly reduces the proportion of S. mutans[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Deferred Antagonism Assay
This method is used to screen for antimicrobial activity of a producer strain against indicator strains.
Materials:
-
Appropriate agar (B569324) plates (e.g., M17, BHI)
-
Overnight cultures of the producer strain (e.g., S. salivarius K12) and indicator strains
-
Sterile swabs or inoculation loops
-
Soft agar (0.7% agar)
Procedure:
-
Spot-inoculate the producer strain onto the center of an agar plate.
-
Incubate the plate under appropriate conditions to allow for growth and bacteriocin production.
-
Prepare an overlay by mixing a small volume of an overnight culture of the indicator strain with molten soft agar.
-
Pour the soft agar overlay onto the plate with the producer strain colony.
-
Incubate the plate overnight.
-
Observe for a zone of inhibition (a clear area) around the producer strain, indicating antimicrobial activity against the indicator strain.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a specific bacterium.
Materials:
-
Log-phase culture of the target bacterium
-
Purified this compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Sterile tubes and pipettes
-
Apparatus for serial dilutions and plate counting
Procedure:
-
Inoculate a flask of broth with the target bacterium and incubate to reach the early to mid-logarithmic phase of growth.
-
Prepare tubes with fresh broth containing different concentrations of this compound. Include a no-bacteriocin control.
-
Inoculate each tube with a standardized concentration of the log-phase bacterial culture.
-
At specific time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time to generate time-kill curves.
Mixed-Species Biofilm Inhibition Assay
This assay evaluates the effect of this compound on the formation and composition of a multi-species biofilm.
Materials:
-
Overnight cultures of the desired bacterial species (e.g., S. mutans, S. salivarius)
-
Biofilm growth medium (e.g., BHI with sucrose)
-
96-well microtiter plates or other biofilm-forming surfaces
-
Crystal violet solution for staining
-
Ethanol (B145695) for destaining
-
Plate reader for quantification
-
qPCR reagents and primers for specific species quantification
Procedure:
-
Biofilm Formation: In a 96-well plate, co-inoculate the different bacterial species in the biofilm growth medium. For the test condition, include the this compound-producing strain or purified this compound. Include a control without the producer strain/bacteriocin.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Quantification of Total Biofilm Mass:
-
Gently wash the wells to remove planktonic cells.
-
Stain the attached biofilm with crystal violet.
-
Wash away excess stain and allow the plate to dry.
-
Destain with ethanol and measure the absorbance using a plate reader.
-
-
Quantification of Specific Bacterial Populations:
-
Harvest the biofilm from the wells.
-
Extract total DNA from the biofilm.
-
Perform quantitative PCR (qPCR) using species-specific primers to determine the copy number of each target species within the biofilm.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental processes.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for validating target specificity.
Caption: Logical relationship of this compound's properties.
References
- 1. Streptococcus salivarius as an Important Factor in Dental Biofilm Homeostasis: Influence on Streptococcus mutans and Aggregatibacter actinomycetemcomitans in Mixed Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of Streptococcus salivarius K12 on formation of cariogenic biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial effect of probiotic bacteriocins on Streptococcus mutans biofilm in a dynamic oral flow chamber model – an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Salivaricin B
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory reagents are paramount to ensuring a safe and compliant working environment. This guide provides essential safety and logistical information for the operational disposal of Salivaricin B, a bacteriocin (B1578144) produced by Streptococcus salivarius. Adherence to these procedures will help maintain a safe laboratory and ensure regulatory compliance.
Immediate Safety and Handling
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous material[1]. However, it is imperative to follow standard laboratory safety protocols when handling this substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention[1][2].
-
Skin Contact: Wash the affected area with soap and water. If symptoms occur, seek medical attention[2].
-
Ingestion: Rinse mouth with water. If a large amount is swallowed, it may cause gastrointestinal irritation[2]. Seek medical advice if symptoms occur.
-
Inhalation: Move to an area with fresh air. If symptoms develop, seek medical attention[2].
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in liquid or solid waste form. As it is a peptide-based agent, general principles for the disposal of biological and chemical waste should be followed, prioritizing safety and environmental protection[3][4].
Liquid Waste Disposal (e.g., solutions, culture supernatants):
While this compound is not classified as hazardous, it is good laboratory practice to decontaminate solutions containing biological material.
-
Chemical Inactivation (Optional but Recommended):
-
For an added layer of safety, especially when institutional policies require it, peptide solutions can be inactivated. A common method is to add a 10% bleach solution (sodium hypochlorite) to the liquid waste, aiming for a final bleach-to-waste ratio of at least 1:10[5].
-
Allow a minimum contact time of 30 minutes to ensure the degradation of the peptide[5].
-
-
Autoclaving (Alternative Inactivation):
-
Final Disposal:
-
After inactivation, and if compliant with local wastewater regulations, the neutralized solution may be permissible for drain disposal with a large volume of water[3].
-
Crucially, always consult and adhere to your institution's Environmental Health & Safety (EHS) guidelines before disposing of any laboratory waste down the drain [3][5].
-
Solid Waste Disposal (e.g., contaminated labware, gloves, pipette tips):
-
Segregation:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled waste container[3].
-
-
Decontamination:
-
Final Disposal:
Quantitative Data for Decontamination
For institutions that require chemical decontamination of peptide waste, the following general parameters can be applied.
| Decontamination Method | Reagent/Parameter | Concentration/Setting | Minimum Contact Time | Notes |
| Chemical Inactivation | Sodium Hypochlorite | 10% solution added to waste (1:10 ratio) | 30 minutes | Effective for peptide degradation. Neutralize if required by local regulations before drain disposal.[5] |
| Heat Inactivation | Autoclave | 121°C and 15 psi | 30-60 minutes | Ensure steam penetration for solid waste. Do not tightly seal liquid containers.[5] |
Experimental Protocols
While disposal is the primary focus, the handling of this compound originates from its production and use in experiments. The principles of safe handling and waste segregation should be applied throughout these processes.
Example Experimental Workflow: Bacteriocin Activity Assay
-
Preparation: A sensitive indicator bacterial strain is grown to the mid-exponential phase.
-
Treatment: The bacterial culture is treated with a bactericidal concentration of purified this compound.
-
Incubation: The culture is incubated for a defined period.
-
Waste Generation: This process generates liquid waste (used culture media containing this compound) and solid waste (pipette tips, culture plates).
-
Disposal: The generated waste should be disposed of following the liquid and solid waste procedures outlined above.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
